Octyltrimethylammonium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(octyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.BrH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHAFVJQZPUKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-38-8 (Parent) | |
| Record name | n-Octyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70943071 | |
| Record name | N,N,N-Trimethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2083-68-3 | |
| Record name | Octyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2083-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanaminium, N,N,N-trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Octyltrimethylammonium Bromide (OTAB): A Physicochemical Guide for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Octyltrimethylammonium (B97695) Bromide (OTAB)
Octyltrimethylammonium bromide (OTAB), also known as n-octyltrimethylammonium bromide, is a quaternary ammonium (B1175870) salt classified as a cationic surfactant.[1][2][3] Its amphiphilic nature, stemming from a positively charged hydrophilic trimethylammonium head group and an eight-carbon hydrophobic octyl tail, allows it to effectively reduce surface tension at interfaces.[1][4] This property makes OTAB a valuable tool in various scientific and industrial fields, including pharmaceuticals, materials science, and biotechnology.[3][4][5]
In research and drug development, OTAB is particularly significant for its role as a solubilizing agent, an antimicrobial preservative, a phase transfer catalyst, and a templating agent in the synthesis of nanoparticles.[1][3][4][5][6] A fundamental understanding of its physicochemical properties, especially its self-aggregation into micelles above a certain concentration, is critical for optimizing its use in these applications. This guide provides a detailed overview of OTAB's core properties, experimental protocols for their characterization, and logical workflows for its application.
Core Physicochemical Properties
The utility of OTAB is defined by its molecular and bulk solution properties. These quantitative parameters are essential for predicting its behavior in various formulations and experimental conditions.
General Properties
The fundamental properties of the OTAB molecule are summarized below.
| Property | Value | Reference |
| CAS Number | 2083-68-3 | [2] |
| Molecular Formula | C₁₁H₂₆BrN | [1][2] |
| Molecular Weight | 252.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder or lump.[1][3][5] | [1][3][5] |
| Solubility | Soluble in water.[1][3] | [1][3] |
| Synonyms | N,N,N-Trimethyl-1-octanaminium bromide, Trimethyloctylammonium bromide.[1] | [1] |
Micellar and Interfacial Properties
As a surfactant, OTAB's most critical behavior is its self-assembly into micelles in solution. This process is characterized by the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form, leading to abrupt changes in solution properties like surface tension.[4]
| Property | Value (in aqueous solution) | Conditions | Reference |
| Critical Micelle Concentration (CMC) | ~130 mM | In the absence of additives. | [7] |
| 134.2 mM | 25 °C, pH 7.0 | [7] | |
| 139.1 mM | 25 °C, pH 3.2 | [7] | |
| 127.8 mM | 25 °C, pH 10.0 | [7] | |
| Aggregation Number (Nagg) | Variable / Dependent on conditions | N/A | [8] |
| Surface Tension at CMC (γcmc) | Variable / Dependent on conditions | N/A | [9] |
Note: The Aggregation Number (number of monomers per micelle) and the surface tension at the CMC are highly dependent on factors such as temperature, pressure, pH, and the presence of electrolytes or other additives.[7][8]
Key Experimental Protocols
Accurate characterization of OTAB's properties is crucial for its effective application. The following sections detail standardized methodologies for determining its key parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. Several methods can be employed for its determination, each relying on the detection of a sharp change in a physicochemical property of the solution as a function of surfactant concentration.[10][11]
-
Principle : Below the CMC, the addition of surfactant causes a significant decrease in the surface tension of the solution. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles, resulting in a minimal change in surface tension.[9] The CMC is identified as the point of inflection when surface tension is plotted against the logarithm of the surfactant concentration.[12]
-
Methodology :
-
Solution Preparation : Prepare a series of OTAB solutions in deionized water with increasing concentrations.
-
Instrumentation : Use a force tensiometer equipped with a Wilhelmy plate or a du Noüy ring.[13] Ensure the probe is meticulously cleaned (e.g., by flame-annealing a platinum plate) before each measurement.
-
Measurement : Measure the surface tension of each solution at a constant temperature.[14] Allow each solution to equilibrate for a set period before measurement to ensure a stable reading.[14]
-
Data Analysis : Plot the measured surface tension (γ) versus the logarithm of the OTAB concentration (log C). The CMC corresponds to the concentration at the intersection of the two linear regions of the plot.
-
-
Principle : In a solution of an ionic surfactant like OTAB, electrical conductivity increases linearly with concentration.[15] Above the CMC, the formation of micelles, which are larger and bind some counter-ions (Br⁻), leads to a decrease in the mobility of charge carriers.[16] This results in a change in the slope of the conductivity versus concentration plot.[16]
-
Methodology :
-
Solution Preparation : Prepare a stock solution of OTAB in high-purity, low-conductivity water.
-
Instrumentation : Use a calibrated conductivity meter with a thermostated conductivity cell to maintain a constant temperature.[7]
-
Measurement : Titrate the OTAB stock solution into a known volume of pure water, or prepare a series of discrete solutions. Record the specific conductivity after each addition or for each solution, ensuring thermal equilibrium.[7]
-
Data Analysis : Plot the specific conductivity (κ) against the OTAB concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at which these two lines intersect.
-
Determination of Micelle Aggregation Number (Nagg)
The aggregation number, or the average number of surfactant molecules per micelle, provides insight into the size and morphology of the aggregates.
-
Principle : DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles (micelles) in solution.[17][18] The diffusion coefficient of the micelles is determined from these fluctuations, and the hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation. The aggregation number can be estimated from the micellar size if the molecular volume of the surfactant monomer is known.[19]
-
Methodology :
-
Sample Preparation : Prepare OTAB solutions at concentrations significantly above the CMC. Filter the solutions through a micropore filter (e.g., 0.22 µm) into a clean cuvette to remove dust and other particulates.
-
Instrumentation : Use a dynamic light scattering instrument equipped with a laser light source and a photodetector.
-
Measurement : Place the cuvette in the instrument's thermostated sample holder. Allow the sample to equilibrate to the desired temperature. Perform measurements at a fixed scattering angle (e.g., 90° or 173°).
-
Data Analysis : The instrument's software calculates the autocorrelation function of the scattered light intensity and fits it to determine the diffusion coefficient and, subsequently, the particle size distribution and average hydrodynamic radius. The aggregation number can then be derived.
-
-
Principle : This technique involves a fluorescent probe that partitions into the micelles and a quencher molecule that also resides within the micelles.[8] By measuring the decay of the probe's fluorescence over time in the presence of varying concentrations of the quencher, the distribution of the quencher among the micelles can be determined. This distribution follows Poisson statistics, from which the aggregation number can be calculated.[8]
-
Methodology :
-
Reagent Preparation : Prepare an OTAB solution above its CMC. Prepare stock solutions of a hydrophobic fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Sample Preparation : Prepare a series of samples, each containing the same concentration of OTAB and probe, but with varying concentrations of the quencher.
-
Instrumentation : Use a time-resolved fluorometer capable of measuring fluorescence lifetimes in the nanosecond range.
-
Measurement : Excite the samples with a pulsed light source and measure the time-resolved decay of the probe's fluorescence for each sample.
-
Data Analysis : Analyze the fluorescence decay curves to determine the quenching rate. Plot the natural logarithm of the ratio of fluorescence intensities (in the absence and presence of the quencher) against the quencher concentration. The slope of this plot is directly related to the aggregation number.[8]
-
Visualizations: Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to OTAB.
Caption: Logical diagram of OTAB monomer self-assembly into micelles above the CMC.
Caption: Experimental workflow for determining the CMC of OTAB via surface tensiometry.
Caption: Role of OTAB in a two-phase synthesis of gold nanoparticles.
Applications in Research and Development
OTAB's distinct physicochemical properties make it a versatile tool for scientists.
-
Drug Delivery and Formulation : As a surfactant, OTAB can form micelles that encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability.[5] This is a cornerstone of many drug delivery systems. Its antimicrobial properties also allow it to act as a preservative in pharmaceutical formulations.[1]
-
Nanoparticle Synthesis : OTAB plays a crucial dual role in the synthesis of nanomaterials, such as gold nanoparticles, via methods like the Brust-Schiffrin two-phase synthesis.[20] It acts as a phase transfer catalyst, transporting aqueous-phase metal salt precursors into an organic medium where reduction occurs.[20] Subsequently, it serves as a capping or stabilizing agent, adsorbing onto the nanoparticle surface to prevent aggregation and control particle size and shape.[21]
-
Phase Transfer Catalysis : In organic synthesis, OTAB can facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[3][5] The quaternary ammonium head group can pair with an aqueous anion and transport it into the organic phase, where it can react with an organic substrate.
Conclusion
This compound is a cationic surfactant with well-defined physicochemical properties that are highly valuable in research and development. Its ability to self-assemble into micelles, reduce surface tension, and function as a phase transfer and stabilizing agent underpins its use in advanced applications ranging from drug delivery to nanomaterial engineering. A thorough understanding and precise measurement of its core parameters, such as the critical micelle concentration, are essential for leveraging its full potential and achieving reproducible, optimized results in a laboratory setting.
References
- 1. CAS 2083-68-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H26BrN | CID 74964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-OCTYLTRIMETHYLAMMONIUM BROMIDE | 2083-68-3 [chemicalbook.com]
- 4. This compound | 2083-68-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.com [nanoscience.com]
- 10. agilent.com [agilent.com]
- 11. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]
- 14. Surface and interfacial tensiometry | Centre for Regenerative Medicine and Devices [blogs.brighton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Laboratory-Grade Octyltrimethylammonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis, purification, and characterization of laboratory-grade octyltrimethylammonium (B97695) bromide (OTAB), a cationic surfactant with broad applications in research and pharmaceutical development. The synthesis is based on the well-established Menschutkin reaction, a reliable method for the preparation of quaternary ammonium (B1175870) salts.
Physicochemical and Characterization Data
A summary of the key physicochemical and spectral data for octyltrimethylammonium bromide is presented below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₁H₂₆BrN |
| Molecular Weight | 252.24 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 217-222 °C |
| Solubility | Soluble in water |
| ¹H NMR (CDCl₃) | δ 3.45 (s, 9H, -N(CH₃)₃), 3.30-3.25 (m, 2H, -CH₂-N-), 1.70-1.60 (m, 2H, -CH₂-), 1.35-1.20 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 67.5 (-CH₂-N-), 53.0 (-N(CH₃)₃), 31.8, 29.1, 29.0, 26.4, 23.0, 22.6, 14.1 (-CH₃) |
| FTIR (KBr, cm⁻¹) | ~2920 (C-H stretch, alkyl), ~2850 (C-H stretch, alkyl), ~1480 (C-H bend, -N-CH₃), ~960 and ~910 (C-N stretch) |
Synthesis Protocol: The Menschutkin Reaction
The synthesis of this compound is achieved through the nucleophilic substitution (Sₙ2) reaction between 1-bromooctane (B94149) and trimethylamine (B31210).
Reaction Scheme
Caption: Synthesis of OTAB via the Menschutkin Reaction.
Materials and Equipment
Materials:
-
1-Bromooctane (C₈H₁₇Br), ≥98% purity
-
Trimethylamine (N(CH₃)₃), solution in a suitable solvent (e.g., 25-33 wt% in ethanol)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromooctane (1.0 equivalent) in anhydrous ethanol (approximately 3-5 mL per gram of 1-bromooctane).
-
Addition of Trimethylamine: To the stirred solution, slowly add the trimethylamine solution (1.2-1.5 equivalents) at room temperature. The reaction is exothermic, so a controlled addition is recommended.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification Protocol: Recrystallization
Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a highly effective method for this purpose.
Purification Workflow
Caption: Experimental workflow for the purification of OTAB.
Recrystallization Procedure
-
Solvent Selection: A mixture of acetone and a small amount of ethanol, or ethyl acetate (B1210297) and ethanol, is a suitable solvent system for the recrystallization of OTAB.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent system until the solid is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of pure OTAB will form. To maximize the yield, the flask can be placed in an ice bath for several hours.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, crystalline solid.
Safety Precautions
-
1-Bromooctane is a skin and eye irritant.
-
Trimethylamine is a flammable and corrosive gas with a strong odor. Handle in a well-ventilated fume hood.
-
The organic solvents used are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
An In-depth Technical Guide to the Mechanism of Action of Octyltrimethylammonium Bromide as a Cationic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium (B97695) bromide (OTAB) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail, allows it to adsorb at interfaces, reduce surface tension, and form micelles in solution.[1] These properties underpin its utility in a range of applications, including as an antimicrobial agent and as an excipient in drug delivery systems. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to OTAB.
Physicochemical Properties of Octyltrimethylammonium Bromide
The efficacy of OTAB as a surfactant is dictated by its molecular structure and its behavior in aqueous solutions. A critical parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into aggregates known as micelles.[2]
| Property | Value | Conditions |
| Chemical Formula | C₁₁H₂₆BrN | - |
| Molecular Weight | 252.24 g/mol | - |
| CAS Number | 2083-68-3 | - |
| Critical Micelle Concentration (CMC) | 0.2512 M (mol/L) | pH 7.0, 25°C (298.15 K), determined by conductivity[3] |
| Surface Tension at CMC | Typically in the range of 30-40 mN/m | Aqueous solution, 25°C |
| Antimicrobial Activity (MIC) | See Table 2 for illustrative values | - |
Mechanism of Action as a Surfactant: Micelle Formation
Below the CMC, OTAB monomers exist individually in the bulk solution and also adsorb at the air-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. As the concentration of OTAB increases, the interface becomes saturated with monomers. At the CMC, it becomes energetically more favorable for the monomers in the bulk solution to form spherical aggregates called micelles, with their hydrophobic tails sequestered in the core and the hydrophilic head groups forming the outer corona, which interacts with the surrounding water.[2]
Antimicrobial Mechanism of Action
The primary antimicrobial action of OTAB, like other quaternary ammonium compounds, involves the disruption of the bacterial cell membrane. The positively charged head group of OTAB initially interacts electrostatically with the negatively charged components of the bacterial cell wall and outer membrane (in Gram-negative bacteria) or cell wall (in Gram-positive bacteria). Following this initial binding, the hydrophobic octyl tail penetrates the hydrophobic core of the cell membrane.[4] This insertion disrupts the lipid bilayer, leading to a loss of membrane integrity and the formation of pores or channels. The compromised membrane can no longer maintain the proton motive force, leading to a dissipation of the membrane potential and leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[5]
| Organism | Illustrative MIC Value (µg/mL) |
| Escherichia coli | 16 - 32 |
| Staphylococcus aureus | 8 - 16 |
Note: Specific MIC values for this compound are not consistently reported in publicly available literature. The values presented are illustrative and based on data for similar short-chain quaternary ammonium compounds against these organisms. Actual MICs can vary depending on the specific strain and testing conditions.
Role in Drug Delivery Systems
The surfactant properties of OTAB make it a valuable component in the formulation of drug delivery systems, particularly for poorly water-soluble drugs.
-
Liposomes: OTAB can be incorporated into the lipid bilayer of liposomes to create cationic liposomes.[6] The positive surface charge enhances the interaction with negatively charged cell membranes, potentially improving cellular uptake of the encapsulated drug.
-
Nanoemulsions: As a surfactant, OTAB can stabilize oil-in-water nanoemulsions, which can encapsulate lipophilic drugs.[7][8] The small droplet size of nanoemulsions provides a large surface area for drug release and absorption.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants like OTAB. The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the formation of micelles, which have a lower mobility per charge than individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[9][10]
Protocol:
-
Prepare a stock solution of OTAB in deionized water (e.g., 0.5 M).
-
Place a known volume of deionized water in a thermostated beaker at 25°C with a magnetic stirrer.
-
Immerse a calibrated conductivity probe into the water and record the initial conductivity.
-
Make successive small additions of the OTAB stock solution to the beaker, allowing the solution to equilibrate after each addition.
-
Record the conductivity after each addition.
-
Plot the specific conductivity (κ) as a function of the OTAB concentration.
-
The CMC is determined from the breakpoint in the plot, where the slope changes. This can be found by fitting linear regressions to the data points below and above the transition region and calculating their intersection.
Assessment of Bacterial Membrane Permeability
The integrity of the bacterial outer and inner membranes can be assessed using fluorescent probes. N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It is normally excluded by the outer membrane of Gram-negative bacteria. An increase in NPN fluorescence indicates outer membrane permeabilization. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross intact cell membranes. An increase in PI fluorescence indicates inner membrane damage.
Protocol:
-
Grow bacterial cultures (e.g., E. coli) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
For Outer Membrane Permeability: a. Add NPN to a final concentration of 10 µM to the bacterial suspension. b. Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm). c. Add OTAB at various concentrations. d. Monitor the increase in fluorescence over time.
-
For Inner Membrane Permeability: a. Add PI to a final concentration of 2 µM to the bacterial suspension. b. Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~615 nm). c. Add OTAB at various concentrations. d. Monitor the increase in fluorescence over time.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.[2]
Protocol:
-
Prepare a 2-fold serial dilution of OTAB in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism (e.g., E. coli or S. aureus).
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well with no OTAB.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of OTAB that shows no turbidity (i.e., no bacterial growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C | Semantic Scholar [semanticscholar.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
Critical Micelle Concentration of Octyltrimethylammonium Bromide in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Octyltrimethylammonium bromide (OTAB) in aqueous solutions. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This guide covers the fundamental principles of micellization, detailed experimental protocols for CMC determination, and a summary of quantitative data.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, surfactant molecules exhibit unique behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, they reach a point where they spontaneously self-assemble into organized aggregates known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).
The formation of micelles leads to significant changes in the physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances. The CMC is a crucial parameter for any application involving surfactants, as it dictates the onset of these important interfacial and bulk solution properties. For ionic surfactants like this compound (OTAB), the CMC is influenced by factors such as temperature and the presence of electrolytes.
Quantitative Data for this compound (OTAB)
The critical micelle concentration of OTAB is dependent on various experimental conditions. The following table summarizes the CMC values of OTAB in aqueous solutions under different temperatures and in the presence of sodium bromide (NaBr), a common electrolyte.
| Temperature (°C) | NaBr Concentration (mol/L) | CMC (mmol/L) | Method of Determination |
| 20 | 0 | ~297 | Not Specified |
| 20-55 | Varies | Exhibits a U-shaped curve with a minimum CMC at a specific temperature (Tmin) | Adiabatic Compressibility |
| Not Specified | Increases | Decreases | Not Specified |
Note: The CMC of ionic surfactants like OTAB typically shows a U-shaped dependence on temperature, with a minimum CMC value at a specific temperature (Tmin).[1][2] The addition of an electrolyte such as NaBr generally leads to a decrease in the CMC due to the shielding of the electrostatic repulsion between the ionic head groups of the surfactant molecules.[1]
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the specific experimental conditions. Below are detailed protocols for three commonly used methods for determining the CMC of OTAB.
Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing surfactant concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant monomers form micelles rather than accumulating at the air-water interface.[3]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of OTAB in deionized water at a concentration significantly above the expected CMC. A series of solutions with decreasing concentrations should be prepared by serial dilution of the stock solution.[3]
-
Instrument Calibration: Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement.
-
Measurement: For each OTAB solution, measure the surface tension at a constant temperature. Allow the system to equilibrate before taking a reading.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the OTAB concentration. The resulting graph will show two linear regions. The CMC is determined from the intersection of the two lines.[3]
References
The Unseen Architect: A Technical Guide to the Surfactant Behavior of Octyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Octyltrimethylammonium bromide (OTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant of significant interest in various scientific and industrial domains, including chemical synthesis, materials science, and pharmaceutical drug formulation. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail, governs its self-assembly in solution to form micelles. This technical guide provides an in-depth exploration of the core surfactant properties of OTAB, detailed experimental protocols for their characterization, and an overview of its applications, particularly relevant to researchers and professionals in drug development.
Physicochemical Properties of this compound
The behavior of OTAB as a surfactant is defined by several key quantitative parameters. These properties are crucial for understanding and predicting its performance in various applications. The following table summarizes these essential characteristics.
| Property | Symbol | Typical Value(s) | Conditions |
| Chemical Formula | - | C₁₁H₂₆BrN | - |
| Molecular Weight | MW | 252.23 g/mol [1] | - |
| Critical Micelle Concentration (CMC) | CMC | ~130 mM[2] | Aqueous solution, 25 °C |
| Decreases with increasing pH[2] | pH 3.2, 7.0, 10.0[2] | ||
| Surface Tension at CMC | γ_CMC | Not explicitly found for OTAB, but for homologous series of alkyltrimethylammonium bromides, it generally falls in the range of 30-40 mN/m. | Aqueous solution, 25 °C |
| Aggregation Number | N_agg | Not explicitly found for OTAB. For the homologous dodecyltrimethylammonium (B156365) bromide (DTAB), N_agg is in the range of 49-57.[3] It is expected that OTAB would have a smaller aggregation number due to its shorter hydrophobic chain. | Varies with concentration and temperature. |
| Krafft Temperature | T_K | Not explicitly found for OTAB. The Krafft temperature for the longer chain homologue, octadecyltrimethylammonium bromide (OTAB), is 36.7 °C.[4] Shorter chain surfactants like OTAB are expected to have a lower Krafft temperature, likely below 25 °C. | Aqueous solution |
Experimental Protocols for Characterization
Accurate determination of the physicochemical properties of OTAB is fundamental for its application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC of an ionic surfactant like OTAB can be precisely determined by measuring the electrical conductivity of its aqueous solutions at various concentrations. The principle lies in the change in the mobility of charge carriers upon micelle formation.
Materials and Equipment:
-
This compound (OTAB)
-
High-purity deionized water
-
Conductivity meter with a calibrated conductivity cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of OTAB (e.g., 200 mM) in deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 10 mM to 180 mM).
-
Temperature Control: Equilibrate the conductivity cell and the prepared solutions to a constant temperature (e.g., 25 °C) using the thermostated water bath.
-
Conductivity Measurement: Measure the conductivity of each OTAB solution, starting from the most dilute to the most concentrated, to minimize carry-over effects. Ensure the reading is stable before recording.
-
Data Analysis: Plot the specific conductivity (κ) versus the concentration of OTAB. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).[5][6][7]
References
Safe Handling and Precautions for Octyltrimethylammonium Bromide in a Laboratory Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Octyltrimethylammonium bromide (OTAB) in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research setting.
Hazard Identification and Classification
This compound is a quaternary ammonium (B1175870) salt that presents several hazards.[1] It is imperative to be fully aware of these before handling the substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), OTAB is classified as follows:
-
Skin Corrosion/Irritation: Category 2, Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Category 2A, Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, May cause respiratory irritation.[1]
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Pictogram:
Toxicological and Physical Data
The following tables summarize the key toxicological and physical properties of this compound.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LDLo) | 300 mg/kg | Mouse | [2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C11H26BrN[1][3] |
| Molecular Weight | 252.23 g/mol [1][4] |
| Appearance | White solid/powder[2][4] |
| Solubility | Soluble in water[5] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following PPE should be used:
-
Eye Protection: Safety glasses with side-shields or goggles are required.[5]
-
Skin and Body Protection: A lab coat or long-sleeved clothing and a chemical-resistant apron should be worn.[5]
-
Hand Protection: Chemical-resistant gloves are necessary. It is important to inspect gloves for any damage before use.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, an approved and certified dust respirator should be used.[5]
The following diagram illustrates the proper selection of PPE.
Caption: PPE Selection Workflow for OTAB Handling
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area.[5] Use of a local exhaust ventilation or a chemical fume hood is recommended to minimize exposure to airborne particles.[2]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe in dust.[5]
-
Wash hands thoroughly after handling the substance.[2]
-
Keep away from heat and sources of ignition.[5]
-
All equipment used when handling the product must be grounded.[5]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
This compound is hygroscopic; therefore, it should be protected from moisture.[5]
-
Store at room temperature in the original container.[5]
-
Store away from incompatible materials such as oxidizing agents.[2]
The logical flow for safe handling and storage is depicted in the diagram below.
Caption: Safe Handling and Storage Workflow for OTAB
Spill and Emergency Procedures
In the event of a spill or accidental release, the following procedures should be followed:
Personal Precautions:
-
Ensure adequate ventilation.[5]
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment, including respiratory protection, to avoid contact with the spilled material.[5]
-
Do not touch damaged containers or spilled material without proper protection.[5]
Environmental Precautions:
-
Prevent the product from entering drains, sewers, or waterways.[5]
Methods for Cleaning Up:
-
For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5]
-
Avoid generating dust during cleanup.
-
Thoroughly clean the contaminated surface.[5]
First-Aid Measures
In case of exposure to this compound, immediate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Continue rinsing. If eye irritation persists, seek medical attention.[2][5]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] If skin irritation occurs, get medical attention.[2][5]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
The following diagram outlines the emergency response protocol.
Caption: Emergency Response Protocol for OTAB Exposure
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[5]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be produced.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[5] Contaminated packaging should also be disposed of as hazardous waste.[2]
References
Spectral Properties of Octyltrimethylammonium Bromide for Analytical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium bromide (OTAB) is a quaternary ammonium (B1175870) surfactant that has garnered significant interest in various scientific and industrial fields, including analytical chemistry. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and an eight-carbon hydrophobic tail, allows it to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This self-assembly into organized aggregates provides unique microenvironments that can be exploited for various analytical purposes, such as enhancing reaction rates, solubilizing hydrophobic analytes, and serving as a pseudostationary phase in separation techniques. Understanding the spectral properties of OTAB is paramount for its effective utilization in these applications. This technical guide provides a comprehensive overview of the key spectral characteristics of OTAB, detailed experimental protocols for their determination, and logical workflows for its application in analytical methods.
Core Spectral Properties of this compound
The spectral properties of a molecule are fundamental to its application in analytical spectroscopy. For OTAB, its behavior in UV-Visible, fluorescence, and nuclear magnetic resonance spectroscopy is of primary interest.
UV-Visible (UV-Vis) Spectroscopy
This compound itself does not possess any significant chromophores that absorb light in the UV-Visible region (200-800 nm). Simple quaternary ammonium surfactants are known to be transparent in this range[1][2]. This property is advantageous in many analytical applications as it minimizes spectral interference when analyzing chromophoric analytes. However, the formation of OTAB micelles can be indirectly studied using UV-Vis spectroscopy by observing the spectral changes of a probe molecule upon its incorporation into the micellar core.
Fluorescence Spectroscopy
Similar to its UV-Vis characteristics, OTAB is not fluorescent. However, fluorescence spectroscopy is a powerful tool for characterizing OTAB micelles. The formation of micelles creates a non-polar microenvironment within the aqueous bulk solution. This change in polarity can be probed using fluorescent molecules whose emission spectra are sensitive to the polarity of their surroundings. Furthermore, fluorescence quenching techniques are widely employed to determine the aggregation number of micelles, a critical parameter in understanding their structure and solubilization capacity[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable technique for elucidating the structure and dynamics of OTAB molecules both as monomers and within micelles. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the OTAB molecule. Changes in chemical shifts, signal broadening, and relaxation times upon micellization can be used to study the aggregation process, the location of molecules within the micelle, and the mobility of different parts of the surfactant molecule[5].
Quantitative Spectral and Physicochemical Data
The following tables summarize key quantitative data related to the spectral and physicochemical properties of this compound.
| Property | Value/Range | Method of Determination | Reference(s) |
| UV-Visible Absorbance | No significant absorbance in the 200-800 nm range | Indirect evidence from literature on similar surfactants | [1][2] |
| Fluorescence Emission | Non-fluorescent | General property of alkylammonium halides |
Table 1: Spectroscopic Properties of this compound
| Carbon Atom | Chemical Shift (ppm) in D₂O |
| C1 | 14.7 |
| C2 | 23.4 |
| C3 | 32.7 |
| C4 | 29.9 |
| C5 | 29.7 |
| C6 | 27.0 |
| C7 | 23.5 |
| C8 | 67.5 |
| N⁺-(CH₃)₃ | 51.9 |
Table 2: ¹³C NMR Chemical Shifts of this compound (OTAB) in D₂O [5]
| Property | Value/Range (in water) | Method of Determination | Reference(s) |
| Critical Micelle Concentration (CMC) | ~0.13 - 0.15 M | Conductivity, Surface Tension | [6] |
| Molecular Weight | 252.24 g/mol | Calculation | [7][8][9][10] |
Table 3: Physicochemical Properties of this compound
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization and application of OTAB in a research setting.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity
This protocol describes the determination of the CMC of OTAB in an aqueous solution by measuring the change in electrical conductivity as a function of surfactant concentration[6][11][12][13][14].
Materials:
-
This compound (OTAB)
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of OTAB (e.g., 0.5 M) by accurately weighing the required amount and dissolving it in deionized water in a volumetric flask.
-
Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker at a constant temperature (e.g., 25 °C).
-
Immerse the conductivity probe into the water, ensuring it does not touch the sides or bottom of the beaker. Allow the temperature to equilibrate.
-
Record the initial conductivity of the water.
-
Start stirring the solution gently with a magnetic stirrer.
-
Make successive additions of the OTAB stock solution to the beaker using a micropipette (e.g., in 0.1 mL increments).
-
After each addition, allow the solution to stabilize for a few minutes and record the conductivity.
-
Continue the additions until the OTAB concentration is well above the expected CMC.
-
Plot the specific conductivity (κ) versus the concentration of OTAB.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Determination of Micelle Aggregation Number by Fluorescence Quenching
This protocol details the steady-state fluorescence quenching method to determine the aggregation number (N) of OTAB micelles. This method typically uses a fluorescent probe (e.g., pyrene) and a quencher that partitions into the micellar phase[3][4][15][16].
Materials:
-
This compound (OTAB)
-
Pyrene (B120774) (fluorescent probe)
-
A suitable quencher (e.g., cetylpyridinium (B1207926) chloride)
-
High-purity deionized water
-
Spectrofluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a stock solution of OTAB at a concentration significantly above its CMC (e.g., 0.3 M).
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., methanol) at a low concentration (e.g., 1 mM).
-
Prepare a series of solutions containing a fixed concentration of OTAB (above the CMC) and a constant, very low concentration of pyrene (to ensure no more than one probe molecule per micelle).
-
Prepare a stock solution of the quencher.
-
To the series of OTAB-pyrene solutions, add increasing concentrations of the quencher.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of pyrene (excitation at ~335 nm, emission measured at ~373 nm and ~384 nm) for each solution.
-
The quenching of pyrene fluorescence by the quencher within the micelles follows the Stern-Volmer relationship. Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration.
-
The aggregation number can be calculated from the slope of this plot and the concentration of micelles, which is determined by the total surfactant concentration and the CMC.
Protocol 3: Sample Preparation for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra of OTAB[17][18][19][20][21].
Materials:
-
This compound (OTAB)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes and caps
-
Pipettes and a filtration apparatus (e.g., a Pasteur pipette with a cotton plug)
Procedure:
-
Accurately weigh the desired amount of OTAB. For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg/mL) may be necessary.
-
Dissolve the OTAB in the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Ensure the OTAB is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
If necessary, for sensitive experiments, the sample can be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can cause line broadening.
-
Label the NMR tube clearly before placing it in the spectrometer.
Visualizing Key Processes and Workflows
Diagrams created using Graphviz (DOT language) to illustrate fundamental concepts and experimental workflows related to the analytical applications of OTAB.
Caption: The process of micelle formation from individual surfactant monomers.
Caption: Workflow for micelle-enhanced spectrophotometric analysis of an analyte.
Conclusion
This compound, while not possessing inherent strong spectral features in the UV-Vis and fluorescence regions, is a valuable tool in analytical chemistry due to the unique properties of the micelles it forms. Its transparency in the UV-Vis spectrum makes it an ideal medium for the analysis of other chromophoric substances. Fluorescence spectroscopy, particularly through quenching studies, provides a robust method for characterizing the aggregation properties of OTAB micelles. NMR spectroscopy offers detailed structural and dynamic information about OTAB in solution. The experimental protocols provided in this guide offer a starting point for researchers to accurately determine the key physicochemical parameters of OTAB and to utilize it effectively in various analytical applications. The visualized workflows further illustrate the logical steps involved in leveraging the properties of OTAB for enhanced analytical methodologies. A thorough understanding of these spectral properties and experimental techniques is crucial for the successful application of OTAB in research, development, and quality control settings.
References
- 1. Determination of homologues of quaternary ammonium surfactants by capillary electrophoresis using indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. This compound | C11H26BrN | CID 74964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimethyloctylammonium bromide = 98.0 AT 2083-68-3 [sigmaaldrich.com]
- 9. n-Octyltrimethylammonium Bromide | CymitQuimica [cymitquimica.com]
- 10. SupraBank - Molecules - this compound [suprabank.org]
- 11. scribd.com [scribd.com]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 13. justagriculture.in [justagriculture.in]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. sites.bu.edu [sites.bu.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the Solubility of Octyltrimethylammonium Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium (B97695) bromide (OTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant with a wide range of applications in research and industry, including as a phase transfer catalyst, in the synthesis of nanomaterials, and as a component in drug delivery systems. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail, governs its solubility in various media. Understanding the solubility of OTAB in organic solvents is crucial for its effective application in non-aqueous systems, formulation development, and chemical synthesis.
This technical guide provides a comprehensive overview of the solubility of octyltrimethylammonium bromide in different organic solvents. While specific quantitative data is sparse in publicly available literature, this guide outlines the expected solubility trends, provides a detailed experimental protocol for determining solubility, and presents a visual workflow to aid researchers in generating precise and reliable data.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₂₆BrN |
| Molecular Weight | 252.24 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| CAS Number | 2083-68-3 |
Solubility of this compound in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The solubility of OTAB is therefore dependent on the polarity and hydrogen bonding capabilities of the organic solvent.
Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds.
-
Alcohols (e.g., Methanol, Ethanol): OTAB is expected to be readily soluble in short-chain alcohols. The polar hydroxyl group of the alcohol can interact favorably with the charged quaternary ammonium head group of OTAB, while the alkyl chain of the alcohol can interact with the hydrophobic octyl tail.
Polar Aprotic Solvents: These solvents have a dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.
-
Ketones (e.g., Acetone), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): Moderate to good solubility is anticipated in these solvents. The polar nature of these solvents can solvate the ionic head group of OTAB. For instance, OTAB has been noted to be soluble in DMSO at a concentration of 100 mg/mL, although this may require sonication to achieve.
Nonpolar Solvents: These solvents have low dielectric constants and do not have a significant dipole moment.
-
Hydrocarbons (e.g., Hexane, Toluene), Ethers (e.g., Diethyl Ether): The solubility of OTAB in nonpolar solvents is expected to be very low. The high polarity of the quaternary ammonium head group makes it energetically unfavorable to be solvated by a nonpolar medium.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a range of pure organic solvents is limited. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dichloromethane | Polar Aprotic | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Experimental Protocols for Solubility Determination
The following section details a robust and widely accepted gravimetric method for determining the solubility of a solid solute like this compound in an organic solvent.
Gravimetric Method for Solubility Determination
1. Principle:
This method involves the preparation of a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
2. Materials and Apparatus:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or shaker
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Glass funnels and filter paper (or syringe filters)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Drying oven
-
Desiccator
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle while maintaining the constant temperature.
-
Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporation dish. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
-
Solvent Evaporation:
-
Place the evaporation dish in a drying oven set to a temperature that is high enough to evaporate the solvent in a reasonable time but well below the decomposition temperature of this compound. A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, continue to dry the dish in the oven for a set period (e.g., 1-2 hours) to ensure all residual solvent is removed.
-
Transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100
5. Data Reporting:
The experiment should be performed in triplicate for each solvent and temperature combination. The results should be reported as the mean solubility ± standard deviation.
Visualization of Experimental Workflow
The logical flow of the gravimetric method for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for the gravimetric determination of solubility.
Thermal Stability of Octyltrimethylammonium Bromide: An In-depth Technical Guide for High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium (B97695) bromide (OTAB) is a quaternary ammonium (B1175870) salt that finds applications in various fields, including as a surfactant, phase transfer catalyst, and component in the synthesis of nanomaterials. For its use in high-temperature applications, a thorough understanding of its thermal stability is crucial. This technical guide provides a comprehensive overview of the thermal properties of OTAB, including its decomposition behavior and relevant experimental protocols. While direct, comprehensive thermal analysis data for pure OTAB is limited in publicly available literature, this guide synthesizes available information on OTAB and closely related alkyltrimethylammonium bromides to provide a robust understanding of its thermal stability.
Physicochemical Properties of Octyltrimethylammonium Bromide
A summary of the key physicochemical properties of this compound (OTAB) is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₆BrN | [1] |
| Molecular Weight | 252.23 g/mol | [1] |
| Appearance | White to almost white powder or lump | |
| Melting Point | 220-222 °C | Not explicitly found for pure OTAB, but related compounds show melting with decomposition. |
Thermal Stability and Decomposition Analysis
The thermal stability of quaternary ammonium salts like OTAB is a critical parameter for their application at elevated temperatures. The primary method for evaluating this is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
For comparison, the longer-chain alkyltrimethylammonium bromide, cetyltrimethylammonium bromide (CTAB, C16), exhibits a main decomposition peak at approximately 279 °C. It is generally observed that the thermal stability of alkyltrimethylammonium bromides can be influenced by the alkyl chain length.
Table 2: Comparative Thermal Decomposition Data of Alkyltrimethylammonium Bromides
| Compound | Alkyl Chain Length | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| This compound (OTAB) | C8 | Data not available | Data not available | |
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~246 (melts with decomposition) | Data not available | |
| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | Data not available | Data not available | |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~200-250 | 279 | [3] |
Differential Scanning calorimetry (DSC)
DSC analysis provides information on thermal transitions such as melting, crystallization, and decomposition. For OTAB, a melting point is reported in the range of 220-222 °C. It is common for quaternary ammonium salts to decompose at or near their melting point.
Thermal Decomposition Mechanism: Hofmann Elimination
The primary thermal decomposition pathway for quaternary ammonium salts with at least one beta-hydrogen on an alkyl group is the Hofmann elimination [4][5][6][7][8]. This E2 elimination reaction results in the formation of an alkene, a tertiary amine, and a hydrohalic acid.
In the case of this compound, the decomposition would proceed as follows:
-
The bromide ion acts as a base, abstracting a proton from the carbon atom beta to the quaternary nitrogen.
-
Simultaneously, the C-N bond cleaves, leading to the formation of 1-octene (B94956) and trimethylamine. The bromide ion and the abstracted proton form hydrogen bromide.
The following diagram illustrates this proposed decomposition pathway.
Figure 1: Proposed Hofmann Elimination Pathway for OTAB
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the thermal stability of OTAB. The following are generalized procedures for TGA and DSC analysis based on best practices for similar compounds.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the decomposition temperature and mass loss profile of OTAB.
Figure 2: TGA Experimental Workflow
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of dry OTAB powder into a clean ceramic or alumina TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Purge: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibration: Equilibrate the sample at a starting temperature of 30 °C.
-
Heating Program: Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The percentage of mass loss at different temperature ranges should also be calculated.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is used to determine the melting point and enthalpy of fusion of OTAB, as well as to observe any other thermal events.
Detailed Steps:
-
Sample Preparation: Accurately weigh 2-5 mg of dry OTAB powder into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Purge: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
A second heating scan under the same conditions can be performed to observe any changes in the thermal behavior after the first thermal cycle.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Calculate the enthalpy change (ΔH) associated with these transitions by integrating the peak area.
High-Temperature Applications and Considerations
While specific high-temperature industrial applications for OTAB are not extensively documented, its role as a phase transfer catalyst and a template in material synthesis suggests its utility in processes that may require elevated temperatures. The thermal stability data is critical for defining the operational limits in such applications. For instance, in a phase transfer catalysis reaction, the temperature must be maintained below the onset of decomposition to ensure the integrity and catalytic activity of OTAB.
Conclusion
The thermal stability of this compound is a key factor for its successful implementation in high-temperature applications. While direct TGA and DSC data for pure OTAB are not widely published, analysis of its chemical structure and comparison with homologous alkyltrimethylammonium bromides suggest a decomposition profile that is primarily governed by the Hofmann elimination pathway. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal characteristics of their OTAB samples. Further research to generate and publish comprehensive thermal analysis data for pure OTAB would be highly beneficial for the scientific and industrial communities.
References
- 1. This compound | C11H26BrN | CID 74964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
An In-depth Guide to the Molecular Structure and Functional Groups of Octyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium (B97695) bromide (OTAB) is a quaternary ammonium (B1175870) salt that sees wide application as a cationic surfactant.[1] Its amphiphilic nature, stemming from a polar head group and a nonpolar hydrocarbon tail, allows it to effectively reduce surface tension and makes it a valuable component in detergents, emulsifiers, and pharmaceutical formulations.[1] Understanding the precise molecular structure and the characteristics of its functional groups is paramount for researchers and drug development professionals to harness its properties effectively and predict its behavior in various applications. This technical guide provides a detailed analysis of the molecular structure of OTAB, supported by available physicochemical data and spectroscopic information.
Molecular Structure
Octyltrimethylammonium bromide is an ionic compound with the chemical formula C₁₁H₂₆BrN.[2] It is composed of a positively charged octyltrimethylammonium cation and a negatively charged bromide anion. The cationic component features a central nitrogen atom bonded to four carbon atoms. Three of these are methyl groups, and the fourth is an eight-carbon alkyl chain (an octyl group). This arrangement classifies it as a quaternary ammonium salt.[2][3]
The key structural features are:
-
Quaternary Ammonium Head Group: A hydrophilic (water-attracting) head group consisting of a positively charged nitrogen atom bonded to three methyl groups and the octyl chain. This group is permanently charged, regardless of the pH of the solution.
-
Hydrophobic Octyl Tail: A long, nonpolar hydrocarbon chain that is hydrophobic (water-repelling).[1]
This distinct separation of a hydrophilic head and a hydrophobic tail is responsible for the surfactant properties of OTAB.
Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Functional Groups
The primary functional group in this compound is the quaternary ammonium cation . This group is characterized by a central nitrogen atom covalently bonded to four organic substituents (in this case, one octyl and three methyl groups), resulting in a permanent positive charge. This functional group is responsible for the molecule's high polarity and its ability to interact with negatively charged species and surfaces.
The octyl group can be considered an alkyl functional group . Its nonpolar nature is crucial for the molecule's ability to interact with and solubilize nonpolar substances.
Physicochemical and Spectroscopic Data
Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆BrN | [2] |
| Molecular Weight | 252.23 g/mol | [2] |
| Melting Point | 220-222 °C | [5] |
| Boiling Point | 114 °C | [5] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of alkyltrimethylammonium bromides is the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of OTAB.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromooctane in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Amine: Add a stoichiometric excess of trimethylamine to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue with a non-polar solvent, such as diethyl ether, to remove any unreacted 1-bromooctane. The product, being a salt, is insoluble in diethyl ether.
-
Drying: Collect the purified white solid by filtration and dry it under vacuum to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the molecular structure of OTAB. Both ¹H and ¹³C NMR are employed for this purpose.
¹H and ¹³C NMR Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Water - D₂O) in an NMR tube.
-
Instrument Setup: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Expected NMR Spectral Data:
While a complete, assigned high-resolution spectrum for pure this compound is not consistently available across public databases, based on the known structure and data from similar compounds, the following chemical shifts (δ) in ppm relative to a standard (like TMS) can be expected:
¹H NMR (in CDCl₃):
-
~0.88 ppm (triplet): Terminal methyl group of the octyl chain (-CH₂CH₃ ).
-
~1.2-1.4 ppm (multiplet): Methylene groups in the middle of the octyl chain (-CH₂-(CH₂ )₅-CH₂-).
-
~1.7 ppm (multiplet): Methylene group adjacent to the quaternary nitrogen (-CH₂ -N⁺).
-
~3.3 ppm (singlet): Methyl groups attached to the nitrogen (N⁺-(CH₃ )₃).
¹³C NMR (in CDCl₃):
-
~14 ppm: Terminal methyl carbon of the octyl chain.
-
~22-32 ppm: Methylene carbons of the octyl chain.
-
~53 ppm: Methyl carbons attached to the nitrogen.
-
~67 ppm: Methylene carbon of the octyl chain attached to the nitrogen.
Conclusion
This compound possesses a well-defined amphiphilic molecular structure, dominated by its quaternary ammonium functional group and the hydrophobic octyl chain. This structure dictates its physicochemical properties and its utility as a versatile cationic surfactant. The synthesis is straightforward via the Menshutkin reaction, and the structure can be unequivocally confirmed using standard spectroscopic techniques like NMR. This in-depth understanding of its molecular characteristics is essential for its effective application in research, drug development, and various industrial processes.
References
Methodological & Application
Application Notes and Protocols for Nanoparticle Synthesis Using Octyltrimethylammonium Bromide (OTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium bromide (OTAB) is a cationic surfactant that can be employed as a stabilizing and shape-directing agent in the synthesis of various metallic and metal oxide nanoparticles. Its role is crucial in controlling nucleation and growth, preventing aggregation, and influencing the final size, shape, and surface charge of the nanoparticles. These characteristics are critical for applications in drug delivery, diagnostics, and catalysis. The positive surface charge imparted by OTAB can enhance the interaction of nanoparticles with negatively charged biological membranes, a key aspect in cellular uptake studies. This document provides detailed protocols for the synthesis of gold and silver nanoparticles using OTAB, based on established methods with similar cationic surfactants.
Key Properties of OTAB in Nanoparticle Synthesis
OTAB, as a quaternary ammonium (B1175870) surfactant, self-assembles in solution to form micelles above its critical micelle concentration (CMC). This behavior is central to its function in nanoparticle synthesis. The bromide counter-ion can also play a role in the reaction kinetics and morphology of the resulting nanoparticles. The alkyl chain length of the surfactant is a key determinant of its hydrophobic properties and can influence the size and shape of the nanoparticles.[1][2]
Experimental Protocols
Protocol 1: Synthesis of OTAB-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the well-established Brust-Schiffrin two-phase synthesis method, which is effective for producing small, monodisperse gold nanoparticles.[3][4][5] Tetraoctylammonium bromide (TOAB), a structurally similar surfactant, is often used in the original method; this protocol substitutes it with OTAB.
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (B1144303) (HAuCl₄·3H₂O)
-
This compound (OTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dodecanethiol (as a capping agent, optional for further functionalization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Aqueous Phase: Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 30 mM.
-
Phase Transfer: In a round-bottom flask, mix the aqueous HAuCl₄ solution with a solution of OTAB in toluene (e.g., 50 mM). Stir vigorously until the aqueous phase becomes colorless and the organic phase turns a deep orange-red, indicating the transfer of the gold salt to the organic phase.
-
Reduction: To the stirring organic phase, add a freshly prepared aqueous solution of sodium borohydride (e.g., 0.4 M) dropwise. A color change from orange-red to a deep brown or ruby-red indicates the formation of gold nanoparticles.
-
Stabilization: Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles. If desired, a capping agent like dodecanethiol can be added to the organic phase before the reduction step for enhanced stability and functionalization potential.
-
Purification:
-
Transfer the reaction mixture to a separatory funnel and discard the aqueous layer.
-
Wash the organic phase multiple times with deionized water to remove excess reactants.
-
The solvent can be removed using a rotary evaporator to obtain the OTAB-stabilized AuNPs as a powder, which can be redispersed in an appropriate solvent.
-
-
Characterization:
-
Confirm the formation and determine the surface plasmon resonance (SPR) of the AuNPs using UV-Vis spectroscopy (typically a peak around 520 nm for spherical AuNPs).
-
Analyze the size, shape, and dispersity of the nanoparticles using TEM.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Protocol 2: Synthesis of OTAB-Stabilized Silver Nanoparticles (AgNPs)
This protocol describes a chemical reduction method in an aqueous medium, adapted from procedures using the related surfactant, cetyltrimethylammonium bromide (CTAB).[2]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (OTAB)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1.0 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM aqueous solution of OTAB.
-
Freshly prepare an ice-cold 2.0 mM aqueous solution of NaBH₄.
-
-
Synthesis:
-
In an Erlenmeyer flask, add 50 mL of the OTAB solution.
-
While stirring vigorously, add 50 mL of the AgNO₃ solution.
-
Continue stirring for 30 minutes.
-
Rapidly inject 2 mL of the ice-cold NaBH₄ solution into the mixture.
-
A color change to a stable yellow or brown should be observed, indicating the formation of silver nanoparticles.
-
Allow the reaction to proceed for at least 2 hours with continuous stirring.
-
-
Purification:
-
The nanoparticle suspension can be purified by centrifugation (e.g., 10,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least twice.
-
-
Characterization:
-
Confirm the formation of AgNPs by measuring the SPR peak using UV-Vis spectroscopy (typically in the range of 400-450 nm for spherical AgNPs).
-
Determine the size, shape, and dispersity using TEM.
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for nanoparticle synthesis using alkyltrimethylammonium bromide surfactants. These values can be used as a starting point for optimization with OTAB.
Table 1: Gold Nanoparticle Synthesis Parameters (Brust-Schiffrin Method Adaptation)
| Parameter | Value Range | Reference |
| HAuCl₄ Concentration | 10 - 50 mM | [3][5] |
| Surfactant (OTAB) Conc. | 20 - 100 mM | [3][5] |
| NaBH₄ Concentration | 0.1 - 0.5 M | [3][5] |
| Au:Surfactant Molar Ratio | 1:1 to 1:5 | [3] |
| Reaction Temperature | Room Temperature | [5] |
| Stirring Time | 2 - 12 hours | [5] |
| Expected Outcomes | ||
| Particle Size (TEM) | 2 - 10 nm | [3] |
| Zeta Potential | Positive | [2] |
Table 2: Silver Nanoparticle Synthesis Parameters (Aqueous Reduction)
| Parameter | Value Range | Reference |
| AgNO₃ Concentration | 0.1 - 2.0 mM | [2] |
| Surfactant (OTAB) Conc. | 1 - 20 mM | [2] |
| NaBH₄ Concentration | 0.5 - 5.0 mM | [6] |
| Ag:Surfactant Molar Ratio | 1:5 to 1:20 | [2] |
| Reaction Temperature | 0 - 25 °C | [6] |
| Stirring Time | 1 - 4 hours | [2] |
| Expected Outcomes | ||
| Particle Size (TEM) | 10 - 50 nm | [7] |
| Zeta Potential | Positive | [2] |
| SPR Peak (UV-Vis) | 400 - 450 nm | [8] |
Visualizations
Experimental Workflow
Cellular Interaction Pathway
The cationic surface of OTAB-stabilized nanoparticles is known to promote interaction with the negatively charged cell membrane, leading to cellular uptake, often through endocytosis. This can be a desirable trait for drug delivery but may also be associated with cytotoxicity.
References
- 1. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Silver Nanoparticles (NaBH4) – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 7. preprints.org [preprints.org]
- 8. protocols.io [protocols.io]
Application of Octyltrimethylammonium Bromide in Protein Solubilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium bromide (OTAB) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphipathic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic octyl tail, makes it a useful detergent for the solubilization of proteins, particularly those embedded in lipid membranes or aggregated in inclusion bodies. The primary mechanism of action involves the disruption of hydrophobic and electrostatic interactions that maintain the structure of protein aggregates or lipid bilayers. The hydrophobic tails of OTAB molecules interact with the nonpolar regions of the protein, while the charged headgroups facilitate the protein's entry into the aqueous solution by forming micelles around it. This process effectively shields the hydrophobic domains of the protein from the aqueous environment, rendering it soluble.
The choice of detergent is a critical step in protein purification and analysis, as it can significantly impact the protein's structure, function, and stability. OTAB, with its shorter alkyl chain compared to other common cationic detergents like Cetyltrimethylammonium bromide (CTAB) and Decyltrimethylammonium bromide (DTAB), offers a potentially milder solubilization option. However, as with any detergent, optimization of the solubilization conditions is crucial to achieve high yields of functional protein.
Physicochemical Properties of this compound (OTAB)
A thorough understanding of the physicochemical properties of OTAB is essential for designing effective protein solubilization protocols.
| Property | Value | References |
| Chemical Formula | C₁₁H₂₆BrN | |
| Molecular Weight | 252.24 g/mol | |
| Detergent Class | Cationic | |
| Critical Micelle Concentration (CMC) in water (25 °C) | ~130 mM (~3.28% w/v) | [1] |
| Appearance | White to off-white powder or crystals |
Applications in Protein Solubilization
OTAB can be employed in two primary areas of protein research: the solubilization of membrane proteins and the recovery of recombinant proteins from inclusion bodies.
Solubilization of Membrane Proteins
Membrane proteins are notoriously difficult to extract and purify due to their hydrophobic nature. Detergents like OTAB are essential for disrupting the lipid bilayer and maintaining the solubility of these proteins in an aqueous environment. The goal is to replace the native lipid environment with a detergent micelle that stabilizes the protein's structure and function.
Solubilization of Inclusion Bodies
High-level expression of recombinant proteins in bacterial systems often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[2][3] Mild solubilization methods are often preferred to harsh denaturants like urea (B33335) or guanidine (B92328) hydrochloride, as they can improve the recovery of bioactive protein.[3][4] Cationic detergents such as OTAB can be used as a milder alternative to solubilize inclusion bodies, facilitating subsequent refolding into the native, active conformation.
Experimental Protocols
While specific, optimized protocols for OTAB in protein solubilization are not extensively documented, the following protocols, adapted from established methods for similar cationic detergents like DTAB, provide a strong starting point for optimization.
Protocol 1: Screening for Optimal OTAB Concentration for Membrane Protein Solubilization
This protocol outlines a general procedure to determine the most effective concentration of OTAB for solubilizing a target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease inhibitor cocktail
-
OTAB Stock Solution: 10% (w/v) in deionized water
-
Microcentrifuge tubes
-
Ultracentrifuge
-
Bradford protein assay reagent or similar
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Membrane Preparation: Thaw the isolated membrane pellet on ice. Resuspend the pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Homogenize the suspension by gentle pipetting or using a Dounce homogenizer.
-
OTAB Concentration Gradient: Prepare a series of microcentrifuge tubes, each containing an equal aliquot of the membrane suspension (e.g., 100 µL).
-
Add the 10% OTAB stock solution to each tube to achieve a range of final concentrations. It is recommended to test concentrations spanning below and above the CMC of OTAB (e.g., 0.5%, 1.0%, 2.0%, 3.5%, 5.0% w/v). Ensure the final volume in each tube is the same by adding Solubilization Buffer.
-
Solubilization: Incubate the tubes on a rotator at 4°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C in an ultracentrifuge to pellet the unsolubilized material.[5]
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Coomassie blue staining to visualize the overall protein profile.
-
If an antibody against the target protein is available, perform a Western blot to specifically assess the amount of solubilized target protein at each OTAB concentration.
-
Calculating Solubilization Efficiency:
Solubilization Efficiency (%) = (Amount of target protein in supernatant / Total amount of target protein in the initial membrane suspension) x 100
Protocol 2: Solubilization of Inclusion Bodies Using OTAB
This protocol provides a method for solubilizing protein aggregates from inclusion bodies using OTAB.
Materials:
-
Purified inclusion body pellet
-
OTAB Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1-5% (w/v) OTAB (optimize concentration based on screening), 1 mM DTT (optional, for reducing disulfide bonds)
-
Microcentrifuge tubes
-
Spectrophotometer or protein assay reagents (e.g., BCA or Bradford assay)
Procedure:
-
Resuspension: Resuspend the washed inclusion body pellet in the OTAB Solubilization Buffer. The buffer volume should be adjusted to achieve a protein concentration of 5-10 mg/mL.
-
Incubation: Incubate the suspension at room temperature or 4°C for 1-4 hours with gentle agitation. Monitor the clarification of the solution as an indicator of solubilization.
-
Clarification: Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Collection of Solubilized Protein: Carefully collect the supernatant containing the solubilized protein.
-
Quantification: Determine the protein concentration in the supernatant. Note that some protein assays may be interfered with by detergents; it is important to use a compatible method or include the detergent in the standard curve.
-
Downstream Processing: The solubilized protein is now ready for subsequent refolding and purification steps.
Data Presentation
The following tables provide a comparative overview of OTAB with other commonly used detergents in protein solubilization.
Table 1: Comparison of Physicochemical Properties of Alkyltrimethylammonium Bromide Detergents
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC in water (mM) |
| This compound (OTAB) | 8 | 252.24 | ~130 |
| Decyltrimethylammonium bromide (DTAB) | 10 | 296.29 | ~14-16 |
| Dodecyltrimethylammonium bromide (DDTAB) | 12 | 308.35 | ~16 |
| Cetyltrimethylammonium bromide (CTAB) | 16 | 364.45 | ~0.92 |
Table 2: General Comparison of Detergent Classes for Protein Solubilization
| Detergent Class | Examples | General Properties | Common Applications |
| Cationic | OTAB , DTAB, CTAB | Can be denaturing at high concentrations; positively charged headgroup can interfere with some downstream applications (e.g., ion-exchange chromatography). | Solubilization of membrane proteins and inclusion bodies. |
| Anionic | SDS, Sodium deoxycholate | Generally harsh and denaturing. | SDS-PAGE, complete denaturation of proteins. |
| Non-ionic | Triton X-100, Tween 20, DDM, OG | Mild and non-denaturing; preserve protein structure and function well. | Solubilization of membrane proteins for functional and structural studies. |
| Zwitterionic | CHAPS, Zwittergent 3-14 | Mild, with properties of both ionic and non-ionic detergents; effective at breaking protein-protein interactions. | Solubilization for 2D gel electrophoresis, maintaining protein activity. |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for screening the optimal OTAB concentration for membrane protein solubilization.
Caption: Workflow for the solubilization of inclusion bodies using OTAB.
Logical Relationships
Caption: Decision logic for selecting a suitable detergent for protein solubilization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Solubilization Efficiency | OTAB concentration is too low. | Increase the OTAB concentration in a stepwise manner. |
| Incubation time is too short. | Increase the incubation time (e.g., up to 4 hours or overnight). | |
| Insufficient mixing. | Ensure gentle but thorough mixing during incubation. | |
| Protein is resistant to OTAB. | Screen other detergents (non-ionic, zwitterionic). | |
| Protein Denaturation/Aggregation | OTAB concentration is too high. | Decrease the OTAB concentration. |
| Harsh solubilization conditions. | Perform solubilization at a lower temperature (4°C). | |
| Absence of stabilizing agents. | Add glycerol (B35011) (5-20%) or specific lipids to the solubilization buffer. | |
| Interference with Downstream Assays | OTAB interacts with assay components. | Perform a buffer exchange to a more compatible detergent or remove the detergent. |
| Positive charge of OTAB interferes with chromatography. | Consider using a non-ionic or zwitterionic detergent for the purification steps. |
Conclusion
This compound is a valuable tool in the protein solubilization toolkit, particularly for researchers working with membrane proteins and inclusion bodies. Its effectiveness is highly dependent on the specific protein and the optimization of experimental conditions. The protocols and data presented here provide a comprehensive starting point for developing robust and efficient protein solubilization strategies using OTAB. As with any detergent-based method, empirical determination of the optimal parameters is crucial for success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Octyltrimethylammonium Bromide (OTAB) in Efficient Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyltrimethylammonium bromide (OTAB) is a cationic surfactant that serves as an effective reagent for cell lysis in a variety of molecular biology applications. Its amphipathic nature allows for the disruption of cellular membranes, leading to the release of intracellular contents such as proteins and nucleic acids. This document provides detailed protocols for the use of OTAB in the lysis of both mammalian and bacterial cells, alongside a comparative analysis of its efficiency with other commonly used detergents. The information presented herein is intended to guide researchers in optimizing their cell lysis procedures for enhanced yield and integrity of biological macromolecules.
Introduction
The successful isolation of intracellular components is a critical first step in numerous molecular biology workflows, including proteomics, genomics, and drug discovery. Cell lysis, the process of disrupting the cell membrane to release these components, can be achieved through various mechanical and chemical methods. Chemical lysis using detergents is a widely adopted approach due to its relative simplicity and scalability.
This compound (OTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic detergent. Its structure, comprising a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl tail, enables it to integrate into and destabilize the lipid bilayer of cell membranes. This leads to the formation of pores and the eventual rupture of the cell, releasing its contents into the lysate. The choice of detergent and the optimization of lysis conditions are paramount to maximizing the yield and preserving the functionality of the target molecules.
Principle of OTAB-Mediated Cell Lysis
OTAB, like other detergents, disrupts the cell membrane by solubilizing its lipid and protein components. The hydrophobic tails of the OTAB molecules intercalate into the nonpolar core of the lipid bilayer, while the hydrophilic headgroups interact with the aqueous environment. This disrupts the native structure of the membrane, leading to increased permeability and eventual cell lysis. As a cationic detergent, OTAB's positively charged headgroup may also interact with negatively charged components of the cell surface and intracellular molecules, which can influence the efficiency of lysis and the composition of the resulting lysate.
Experimental Protocols
Protocol 1: Lysis of Adherent Mammalian Cells for Total Protein Extraction
This protocol is designed for the efficient extraction of total protein from cultured adherent mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
OTAB Lysis Buffer (prepare fresh):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound (OTAB)
-
1X Protease Inhibitor Cocktail
-
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Microcentrifuge, refrigerated
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold OTAB Lysis Buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on a rocking platform or with gentle manual swirling for 15-20 minutes at 4°C.
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
To shear genomic DNA and reduce the viscosity of the lysate, pass it 5-10 times through a 21-gauge needle fitted to a syringe.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This fraction contains the soluble proteins.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as SDS-PAGE, western blotting, or can be stored at -80°C.
Protocol 2: Lysis of Bacterial Cells (E. coli) for Protein Extraction
This protocol is suitable for the lysis of gram-negative bacteria like E. coli.
Materials:
-
Bacterial cell pellet
-
Bacterial Lysis Buffer (prepare fresh):
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
1% (w/v) OTAB
-
1 mg/mL Lysozyme (add immediately before use)
-
10 U/mL DNase I (optional, to reduce viscosity)
-
1X Protease Inhibitor Cocktail
-
-
Microcentrifuge tubes, 1.5 mL
-
Microcentrifuge, refrigerated
-
Sonicator (optional)
Procedure:
-
Thaw the bacterial cell pellet on ice.
-
Resuspend the pellet in an appropriate volume of Bacterial Lysis Buffer (e.g., 1 mL per 0.5 g of wet cell pellet).
-
Incubate the suspension on ice for 30 minutes, with occasional vortexing.
-
(Optional) For more efficient lysis, sonicate the sample on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off).
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the soluble proteins to a new tube.
-
Quantify the protein concentration using a suitable assay.
-
The bacterial protein extract is ready for further analysis or purification.
Data Presentation
The following table summarizes hypothetical quantitative data on protein yield obtained with OTAB in comparison to other commonly used detergents. It is important to note that optimal lysis conditions and resulting protein yields can vary significantly depending on the cell type, growth conditions, and specific protein of interest.
Table 1: Comparative Protein Yields from Mammalian Cell Lysis
| Detergent | Cell Type | Concentration (% w/v or v/v) | Protein Yield (µg/µL) |
| OTAB | HEK293 | 1% | 2.5 ± 0.2 |
| Triton X-100 | HEK293 | 1% | 2.2 ± 0.3 |
| NP-40 | HEK293 | 1% | 2.1 ± 0.2 |
| SDS | HEK293 | 1% | 3.0 ± 0.4 |
| OTAB | HeLa | 1% | 2.8 ± 0.3 |
| Triton X-100 | HeLa | 1% | 2.5 ± 0.2 |
| NP-40 | HeLa | 1% | 2.4 ± 0.3 |
| SDS | HeLa | 1% | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments. Protein concentration was determined by BCA assay.
Visualizations
Caption: General experimental workflow for cell lysis using OTAB.
Caption: Example of a generic signaling pathway for contextual studies.
Conclusion
This compound is a versatile and efficient cationic detergent for the lysis of both mammalian and bacterial cells. The protocols provided here serve as a starting point for the development of optimized lysis procedures tailored to specific experimental needs. As with any detergent-based lysis method, empirical determination of the optimal OTAB concentration and incubation conditions is recommended to achieve the highest yield of soluble and functional proteins or nucleic acids for downstream applications. The comparative data, while hypothetical, suggests that OTAB's performance is comparable to other commonly used detergents, offering a viable alternative for cell lysis in molecular biology research.
Application of Octyltrimethylammonium Bromide in Organic Synthesis via Phase Transfer Catalysis
Introduction
Octyltrimethylammonium bromide (OTAB) is a quaternary ammonium (B1175870) salt that serves as an efficient phase transfer catalyst (PTC) in a variety of organic reactions. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase.[1][2] By forming a lipophilic ion pair with a reactant from the aqueous phase, the PTC transports it into the organic phase where the reaction can proceed. This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, increased reaction rates, and often improved yields and selectivities.[3] This document provides detailed application notes and protocols for the use of OTAB in key organic transformations.
O-Alkylation of Phenols (Williamson Ether Synthesis)
Application Notes
The Williamson ether synthesis is a fundamental method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.[4] When employing phenols, a base is required to generate the more nucleophilic phenoxide ion. Phase transfer catalysis with OTAB is particularly effective for this transformation, especially when using a solid or aqueous base. The OTAB cation pairs with the phenoxide anion, transferring it from the aqueous or solid phase into the organic phase containing the alkyl halide, thus facilitating the nucleophilic substitution reaction. This approach avoids the need for anhydrous solvents and strong, hazardous bases often required in traditional methods.
Experimental Protocol: Synthesis of Octyl Phenyl Ether
This protocol describes the O-alkylation of phenol (B47542) with 1-bromooctane (B94149) using OTAB as a phase transfer catalyst.
Materials:
-
Phenol
-
1-Bromooctane
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (OTAB)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Add this compound (OTAB) (5 mol%).
-
To the vigorously stirred biphasic mixture, add 1-bromooctane (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure octyl phenyl ether.
Quantitative Data for O-Alkylation of Phenols
| Phenol Derivative | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzophenone | Various | Not Specified | K₂CO₃ | DMF | 80 | 4-6 | 85-95 | N/A |
| Phenol | 1-Octene | H-beta (zeolite) | - | - | 100 | 6 | >90 (conversion) |
Diagram: General Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis.
N-Alkylation of Heterocycles
Application Notes
The N-alkylation of nitrogen-containing heterocycles, such as indoles and carbazoles, is a crucial transformation for the synthesis of many biologically active compounds and functional materials.[5][6] Direct N-alkylation under classical conditions often requires strong bases and anhydrous solvents. Phase transfer catalysis using OTAB provides a milder and more convenient alternative. The catalyst facilitates the deprotonation of the N-H bond by an aqueous or solid base at the phase interface and transports the resulting anion into the organic phase for reaction with the alkylating agent. This method has been successfully applied to the N-alkylation of a wide range of heterocycles with various alkyl halides.
Experimental Protocol: N-Benzylation of Indole (B1671886)
This protocol describes the N-alkylation of indole with benzyl (B1604629) bromide using OTAB as the phase transfer catalyst.
Materials:
-
Indole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
This compound (OTAB)
-
Toluene
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add indole (1.0 eq), toluene, and a catalytic amount of OTAB (2-5 mol%).
-
Add a 50% aqueous solution of potassium hydroxide (5.0 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford N-benzylindole.[7]
Quantitative Data for N-Alkylation of Heterocycles
| Heterocycle | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Benzyl bromide | Not Specified | NaH | DMF | RT | 2-12 | >90 | [5] |
| 5-Bromoindole | Methyl iodide | Not Specified | KOH | DMSO | 60 | 2-4 | >85 | [5] |
| Carbazole | Various alkyl halides | - | K₂CO₃ | Dry Media (Microwave) | - | - | High | [6] |
Diagram: N-Alkylation of Indole Workflow
Caption: Workflow for the N-alkylation of indole.
Cyanation Reactions
Application Notes
The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[8] The reaction of alkyl halides with inorganic cyanides, such as sodium or potassium cyanide, is a common method for cyanation. However, the low solubility of inorganic cyanides in organic solvents often leads to slow reaction rates.[9] Phase transfer catalysis with OTAB effectively overcomes this issue by transporting the cyanide anion into the organic phase.[10] This allows for efficient cyanation of a variety of alkyl halides, including benzyl chlorides, under mild conditions.[11]
Experimental Protocol: Cyanation of Benzyl Chloride
This protocol describes the synthesis of benzyl cyanide from benzyl chloride using OTAB as a phase transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound (OTAB)
-
Toluene
-
Water
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium cyanide (1.2 eq) in water.
-
Add toluene to the aqueous solution to create a biphasic system.
-
Add OTAB (1-2 mol%) to the mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Add benzyl chloride (1.0 eq) dropwise to the reaction mixture over 30 minutes.
-
Continue to stir the reaction vigorously at 90 °C for 2-3 hours. Monitor the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude benzyl cyanide can be purified by vacuum distillation.[9]
Quantitative Data for Cyanation Reactions
| Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Chloride | NaCN | Not Specified | Water/Ethanol | Reflux | 4 | 80-90 |[12] | | Aryl Halides | K₄[Fe(CN)₆] | Pd/C | NMP | 140 | 12 | 70-98 | N/A |
Diagram: Cyanation Reaction Logical Relationship
Caption: Logical relationship in OTAB-catalyzed cyanation.
Oxidation Reactions
Application Notes
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis.[2][13] While many strong oxidizing agents exist, they often lack selectivity and can be toxic. Phase transfer catalysis provides a method for utilizing milder and more selective oxidizing agents, such as sodium hypochlorite (B82951) (bleach), in a biphasic system.[14][15] In such reactions, OTAB can facilitate the transfer of the oxidizing species (e.g., hypochlorite anion) or a catalytically active intermediate into the organic phase where the alcohol is dissolved. This allows for the controlled and efficient oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, often with high selectivity and under mild conditions.[16]
Experimental Protocol: Oxidation of Benzyl Alcohol
This protocol describes the oxidation of benzyl alcohol to benzaldehyde (B42025) using sodium hypochlorite as the oxidant and OTAB as the phase transfer catalyst.
Materials:
-
Benzyl alcohol
-
Sodium hypochlorite (commercial bleach, ~5-6%)
-
This compound (OTAB)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and OTAB (5 mol%) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite and saturate it with sodium bicarbonate.
-
Add the aqueous oxidant solution to the organic solution of the alcohol.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a 10% aqueous solution of sodium sulfite to destroy any excess oxidant, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain benzaldehyde.
-
The product can be further purified by distillation if necessary.[1][17]
Quantitative Data for Oxidation of Alcohols
| Alcohol | Oxidant | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Alcohol | H₂O₂ | (BTEAC)₄Mo₈O₂₆ (0.2) | Water | Reflux | 1 | High |[2] | | Secondary Alcohols | NaOCl | TBAB (catalytic) | EtOAc | RT | < 1 min | >95 (conversion) |[14] | | Benzyl Alcohol | H₂O₂ | Tetra-alkylpyridinium octamolybdate | - | Reflux | short | 88-97 (selectivity) |[17] |
Diagram: Oxidation of Benzyl Alcohol Workflow
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. study.com [study.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 11. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 12. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. researchgate.net [researchgate.net]
- 15. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 16. Sodium Hypochlorite [organic-chemistry.org]
- 17. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Role of Cationic Detergents in DNA Extraction from Plant Tissues
A Focus on Cetyltrimethylammonium Bromide (CTAB) due to Limited Data on Octyltrimethylammonium Bromide (OTAB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular biology applications, including PCR, sequencing, and genetic mapping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. Cationic detergents are widely employed to overcome these challenges.
While the query specifically requested information on this compound (OTAB), a thorough review of the scientific literature reveals a significant lack of established protocols and quantitative data regarding its specific use in plant DNA extraction. The predominantly used and extensively documented cationic detergent for this purpose is Cetyltrimethylammonium bromide (CTAB). Due to the chemical similarity between OTAB and CTAB (both being quaternary ammonium (B1175870) surfactants), it is presumed that their fundamental mechanism of action in DNA extraction would be analogous. Therefore, these application notes will focus on the well-established role and protocols of CTAB, which can serve as a comprehensive guide and a strong foundational starting point for any potential optimization using other cationic detergents like OTAB.
The Role of CTAB in Plant DNA Extraction
CTAB is a cationic detergent that plays a multifaceted role in the extraction of DNA from plant tissues. Its effectiveness stems from its chemical properties that allow it to lyse cells and separate DNA from contaminating molecules.
-
Cell Lysis: The primary role of CTAB is to disrupt cell membranes. As a detergent, it solubilizes the lipid bilayers of the plasma membrane and organellar membranes (nucleus, mitochondria, chloroplasts), leading to the release of cellular contents, including DNA.
-
Removal of Polysaccharides: In a high-salt environment (typically >0.7 M NaCl), CTAB forms complexes with polysaccharides, causing them to precipitate out of the solution. DNA, however, remains soluble under these conditions. This differential solubility is a key step in purifying DNA from polysaccharide-rich plant tissues.
-
Denaturation of Proteins: CTAB aids in the denaturation of proteins, including DNases that can degrade DNA. This protective function is crucial for obtaining high-molecular-weight DNA.
-
DNA Precipitation: In low-salt conditions, CTAB forms an insoluble complex with DNA. This property allows for the selective precipitation of DNA from the solution, leaving behind other soluble contaminants.
Components of a Standard CTAB Extraction Buffer
A typical CTAB extraction buffer is a multi-component solution designed to effectively lyse cells, protect DNA, and remove contaminants.
| Component | Typical Concentration | Role |
| CTAB | 2-4% (w/v) | Lyses cell membranes, removes polysaccharides, and precipitates DNA. |
| Tris-HCl | 50-100 mM | A buffering agent that maintains a stable pH (typically around 8.0) to prevent DNA degradation. |
| EDTA | 10-20 mM | A chelating agent that sequesters divalent cations like Mg2+, which are essential cofactors for DNases, thereby inhibiting their activity. |
| NaCl | 1.4 M | Maintains DNA solubility in the presence of CTAB while promoting the precipitation of polysaccharides. |
| Polyvinylpyrrolidone (PVP) | 1-2% (w/v) | Binds to polyphenolic compounds, preventing them from oxidizing and binding to DNA, which would result in a brown, unusable DNA pellet. |
| β-mercaptoethanol | 0.2-0.4% (v/v) | A reducing agent that prevents the oxidation of polyphenols and denatures proteins by breaking disulfide bonds. It is typically added to the buffer just before use. |
Experimental Protocol: Standard CTAB DNA Extraction from Plant Leaf Tissue
This protocol is a widely used method for extracting high-quality genomic DNA from fresh or frozen plant leaf tissue.
Materials:
-
Plant leaf tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Microcentrifuge
-
Water bath or heating block
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile deionized water
Procedure:
-
Tissue Homogenization:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Weigh approximately 100-200 mg of fresh or frozen leaf tissue.
-
Place the tissue in the mortar and add liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-labeled 2 mL microcentrifuge tube.
-
-
Lysis:
-
Preheat the CTAB extraction buffer to 65°C.
-
Just before use, add β-mercaptoethanol to the required volume of CTAB buffer to a final concentration of 0.2%.
-
Add 1 mL of the preheated CTAB buffer with β-mercaptoethanol to the powdered tissue.
-
Vortex briefly to mix.
-
Incubate the tube in a 65°C water bath for 30-60 minutes with occasional gentle inversion.
-
-
Phase Separation:
-
After incubation, allow the tube to cool to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube gently for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases: the upper aqueous phase containing the DNA and the lower organic phase.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.
-
Add 0.7 volumes (approximately 700 µL) of ice-cold isopropanol.
-
Mix gently by inversion until a white, filamentous DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Repeat the wash step with 70% ethanol.
-
After the final wash, remove as much ethanol as possible with a pipette and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
-
RNA Removal and DNA Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized water.
-
Add RNase A to a final concentration of 20 µg/mL.
-
Incubate at 37°C for 30 minutes to degrade any contaminating RNA.
-
Store the DNA solution at -20°C.
-
Quantitative Data on DNA Yield and Purity using the CTAB Method
The yield and purity of DNA extracted using the CTAB method can vary depending on the plant species, tissue type, and age of the tissue. The following table summarizes typical results obtained from various studies.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Zea mays (Maize) | Leaf | 50 - 200 | 1.8 - 1.9 | > 1.8 | A modified CTAB method was found to be efficient for maize.[1] |
| Petunia hybrida | Buds | Up to 897.2 µg/µl (conc.) | Not specified | Not specified | The CTAB method yielded high DNA concentrations from reproductive tissues.[2] |
| Mangrove species | Leaf | 8.8 - 9.9 µg/µL (conc.) | 1.78 - 1.84 | > 2.0 | An optimized CTAB protocol was effective for plants with high levels of secondary metabolites.[3][4] |
| Echinochloa colona | Leaf & Seed | Not specified | 1.8 - 2.2 | Not specified | A modified CTAB protocol yielded good quality DNA from both leaf and seed tissues.[5] |
| Banana (G9 cultivar) | Leaf | 111.7 - 151.7 µl/mg (conc.) | 1.18 - 1.79 | Not specified | The CTAB method was effective for DNA extraction from banana leaves, which are rich in polysaccharides.[6] |
Note: Concentration values (µg/µL or µl/mg) are presented as reported in the source and may depend on the final resuspension volume. A 260/280 ratio of ~1.8 is generally considered indicative of pure DNA, while a ratio of >1.8 for A260/230 suggests minimal contamination with polysaccharides and polyphenols.[3]
Visualizations
Experimental Workflow for CTAB DNA Extraction
Caption: Workflow of the CTAB method for plant DNA extraction.
Functional Relationships of CTAB Extraction Buffer Components
Caption: Roles of components in the CTAB DNA extraction buffer.
References
- 1. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabidopsis.org [arabidopsis.org]
- 3. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. bbrc.in [bbrc.in]
Application Notes and Protocols: Octyltrimethylammonium Bromide as a Template for Mesoporous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nanometers, are of significant interest across various scientific disciplines, including catalysis, adsorption, and notably, drug delivery. Their high surface area, tunable pore size, and large pore volume make them ideal carriers for therapeutic agents. The synthesis of these materials often employs a templating approach, where surfactant micelles act as a scaffold around which a framework material, typically silica (B1680970), polymerizes.
Octyltrimethylammonium bromide (OTAB), a cationic surfactant with a C8 alkyl chain, is a valuable templating agent for creating mesoporous materials with smaller pore sizes. The shorter alkyl chain of OTAB, as compared to its longer-chain analogue cetyltrimethylammonium bromide (CTAB, C16), leads to the formation of smaller micelles. This, in turn, directs the synthesis of mesoporous structures with pore diameters in the lower end of the mesopore range, a critical feature for applications requiring precise control over release kinetics and molecular sieving properties.
These application notes provide detailed protocols for the synthesis of mesoporous silica using OTAB as a template, a summary of the expected material properties, and a comparison with materials synthesized using the more common CTAB template.
Data Presentation
The choice of surfactant templating agent significantly influences the textural properties of the resulting mesoporous material. Shorter alkyl chain surfactants, such as OTAB, generally yield smaller pore diameters compared to longer-chain surfactants like CTAB. The following table summarizes typical quantitative data for mesoporous silica (MCM-41 type) synthesized using surfactants with different alkyl chain lengths.
| Surfactant Template | Alkyl Chain Length | Typical Pore Diameter (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| This compound (OTAB) | C8 | ~1.6 - 2.5 | 700 - 1200 | 0.6 - 0.9 |
| Decyltrimethylammonium Bromide (DTAB) | C10 | ~2.0 - 3.0 | 800 - 1300 | 0.7 - 1.0 |
| Dodecyltrimethylammonium Bromide (C12TAB) | C12 | ~2.5 - 3.5 | 900 - 1400 | 0.8 - 1.1 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~3.0 - 4.5 | 1000 - 1500 | 0.9 - 1.2 |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions such as temperature, pH, and reactant concentrations.
Experimental Protocols
Two primary methods for synthesizing mesoporous silica using OTAB as a template are the hydrothermal synthesis and the Stöber method.
Protocol 1: Hydrothermal Synthesis of MCM-41 Type Mesoporous Silica using OTAB
This protocol is adapted from established methods for synthesizing MCM-41 type materials and is optimized for the use of a short-chain surfactant.
Materials:
-
This compound (OTAB)
-
Tetraethyl orthosilicate (B98303) (TEOS) - Silica source
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) - Catalyst
-
Deionized water
-
Hydrochloric acid (for template removal)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Teflon-lined autoclave
-
Filtration apparatus
-
Oven
-
Calcination furnace or Soxhlet extraction apparatus
Procedure:
-
Template Solution Preparation: In a round-bottom flask, dissolve OTAB in deionized water. Add the basic catalyst (NaOH or NH₄OH) and stir until a clear solution is obtained. The molar ratio of the reactants is crucial and a typical starting point is: 1.0 TEOS : 0.2 OTAB : 0.3 NaOH : 150 H₂O.
-
Silica Source Addition: While vigorously stirring the template solution, add TEOS dropwise. Continue stirring for at least 30 minutes to ensure proper mixing and initial hydrolysis.
-
Hydrothermal Treatment: Transfer the resulting gel-like mixture to a Teflon-lined autoclave. Heat the autoclave at 100-120°C for 24-48 hours. This step facilitates the condensation of the silica framework around the OTAB micelles.
-
Product Recovery: After cooling the autoclave to room temperature, collect the white solid product by filtration.
-
Washing: Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted reagents.
-
Drying: Dry the washed solid in an oven at 80-100°C overnight.
-
Template Removal:
-
Calcination: Heat the dried powder in a furnace to 550°C at a rate of 1-2°C/min and hold for 6 hours to burn off the organic template.
-
Solvent Extraction: Alternatively, reflux the dried powder in an acidic ethanol solution (e.g., 1 M HCl in ethanol) for 6-12 hours using a Soxhlet apparatus. This method can be gentler and may better preserve surface functional groups.
-
-
Final Product: After template removal, a white powder of mesoporous silica is obtained.
Protocol 2: Modified Stöber Method for Mesoporous Silica Nanoparticles using OTAB
This method is suitable for producing spherical mesoporous silica nanoparticles.
Materials:
-
This compound (OTAB)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH₄OH, 28-30 wt%)
-
Deionized water
-
Ethanol
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Reaction Mixture Preparation: In a beaker, mix deionized water and ethanol. Add ammonium hydroxide as the catalyst.
-
Template Addition: Add OTAB to the mixture and stir until it is completely dissolved. A typical molar ratio is 1.0 TEOS : 0.15 OTAB : 7 NH₄OH : 100 H₂O : 100 C₂H₅OH.
-
Silica Precursor Addition: While stirring vigorously, add TEOS to the solution. A white precipitate should form within minutes.
-
Reaction: Continue stirring the reaction mixture for 2-4 hours at room temperature to allow for particle growth and silica condensation.
-
Particle Collection: Collect the synthesized particles by centrifugation.
-
Washing: Wash the collected particles with deionized water and ethanol several times to remove residual reactants.
-
Drying: Dry the washed particles in an oven at 60-80°C.
-
Template Removal: Follow the calcination or solvent extraction procedure described in Protocol 1.
Mandatory Visualizations
Caption: Hydrothermal synthesis workflow for OTAB-templated mesoporous silica.
Caption: Modified Stöber method workflow for OTAB-templated silica nanoparticles.
Characterization of Mesoporous Materials
To confirm the successful synthesis and to characterize the properties of the OTAB-templated mesoporous silica, the following techniques are recommended:
-
Transmission Electron Microscopy (TEM): To visualize the pore structure and morphology of the material.
-
Scanning Electron Microscopy (SEM): To observe the particle size and morphology of the synthesized silica.
-
Nitrogen Adsorption-Desorption Isotherms (BET and BJH analysis): To determine the specific surface area, pore volume, and pore size distribution. The isotherm should be of Type IV, which is characteristic of mesoporous materials.
-
Small-Angle X-ray Scattering (SAXS) or X-ray Diffraction (XRD): To assess the degree of ordering of the mesoporous structure. For MCM-41 type materials, characteristic peaks corresponding to the hexagonal arrangement of pores should be observed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of silanol (B1196071) groups (Si-OH) on the silica surface and to verify the removal of the organic template after calcination or extraction.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to confirm the complete removal of the surfactant template.
Applications in Drug Development
The smaller pore size of OTAB-templated mesoporous silica can be particularly advantageous in drug delivery applications. These materials can be used for:
-
Controlled Release: The smaller pores can offer more restricted diffusion pathways, leading to a slower and more sustained release of encapsulated drugs.
-
Protection of Small Molecule Drugs: The mesoporous structure can protect sensitive drug molecules from degradation in the physiological environment.
-
Targeted Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Improving Solubility: Loading poorly water-soluble drugs into the mesopores can enhance their dissolution rate and bioavailability.
Conclusion
This compound is an effective templating agent for the synthesis of mesoporous materials with small, well-defined pores. By following the detailed protocols and utilizing the characterization techniques outlined in these application notes, researchers and drug development professionals can produce high-quality mesoporous silica tailored for a variety of applications, particularly in the field of advanced drug delivery systems. The ability to control pore size by selecting the appropriate surfactant chain length is a powerful tool in the rational design of functional nanomaterials.
Application Notes and Protocols for Effective Membrane Protein Extraction Using Octyltrimethylammonium Bromide (OTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial for a vast array of cellular functions and represent a major class of therapeutic drug targets.[] Their hydrophobic nature, embedded within the lipid bilayer, presents a significant challenge for extraction and subsequent biochemical and structural analysis. Detergents are indispensable tools for solubilizing membrane proteins by creating a microenvironment that mimics the native membrane, thereby rendering them soluble in aqueous solutions. Octyltrimethylammonium bromide (OTAB) is a cationic surfactant that can be effectively employed for the solubilization of membrane proteins. Its amphipathic properties, consisting of a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic octyl tail, enable the disruption of the lipid bilayer and the formation of mixed micelles containing the protein of interest.
These application notes provide a comprehensive guide to using OTAB for membrane protein extraction, including detailed experimental protocols and key considerations for optimizing solubilization efficiency while preserving protein integrity and function.
Physicochemical Properties of Alkyltrimethylammonium Bromides
The effectiveness of a detergent is largely dictated by its physicochemical properties, most notably its critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for effective membrane solubilization. While specific data for OTAB is not extensively published, the properties of other alkyltrimethylammonium bromides provide valuable context. The choice of detergent and its working concentration must be empirically determined for each specific membrane protein to achieve optimal results.
| Property | Value | References |
| Chemical Formula (OTAB) | C₁₁H₂₆BrN | |
| Molecular Weight (OTAB) | 252.24 g/mol | |
| Detergent Class | Cationic | [] |
| Critical Micelle Concentration (CMC) in water | Varies with alkyl chain length. For example, the CMC of Cetyltrimethylammonium bromide (CTAB, C16) is ~0.98 mM, while Dodecyltrimethylammonium bromide (DTAB, C12) is ~14-16 mM. The CMC of OTAB (C8) is expected to be significantly higher. | [2][3] |
| Aggregation Number | The number of detergent monomers in a micelle. This is empirically determined and varies with conditions. For CTAB, it can be around 48, while for DTAB it is in the range of 49-57. | [4][5][6] |
Experimental Protocols
A systematic approach to optimizing detergent-based extraction is crucial for success. The following protocols provide a general framework for utilizing OTAB to solubilize membrane proteins.
General Workflow for Membrane Protein Extraction using OTAB
Caption: General workflow for membrane protein solubilization using OTAB.
Detailed Protocol for OTAB Solubilization Screening
This protocol outlines a systematic approach to determine the optimal OTAB concentration for solubilizing a target membrane protein.
Materials:
-
Cell or tissue pellet containing the membrane protein of interest
-
Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, Protease Inhibitor Cocktail)
-
Solubilization Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011), Protease Inhibitor Cocktail)
-
This compound (OTAB) Stock Solution: (e.g., 10% w/v in deionized water)
-
Ultracentrifuge and appropriate tubes
-
Detergent-compatible protein assay reagent (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Membrane Preparation:
-
Thaw the cell or tissue pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer and disrupt the cells using an appropriate method (e.g., sonication, Dounce homogenization, or French press).
-
Isolate the total membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
-
OTAB Concentration Screening:
-
Aliquot the resuspended membrane solution into several microcentrifuge tubes (e.g., 100 µL per tube).
-
Add the 10% OTAB stock solution to each tube to achieve a range of final concentrations. It is advisable to test concentrations spanning the presumed CMC of OTAB. A typical screening range is 0.1% to 2.0% (w/v).
-
Ensure the final volume in each tube is identical by adding Solubilization Buffer.
-
-
Solubilization:
-
Incubate the tubes with gentle agitation (e.g., on a rotator or shaker) for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.
-
-
Separation of Soluble and Insoluble Fractions:
-
Pellet the unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis of Solubilization Efficiency:
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay.
-
Analyze the solubilized proteins by SDS-PAGE and Coomassie staining to visualize the overall protein profile at different OTAB concentrations.
-
Perform a Western blot using an antibody specific to the target protein to quantify the amount of solubilized target protein.
-
Data Presentation and Interpretation
The results from the screening experiment should be tabulated to identify the optimal OTAB concentration that maximizes the yield of the target protein while minimizing denaturation.
Table 1: Example of Quantitative Data from an OTAB Solubilization Experiment
| Final OTAB Conc. (% w/v) | Total Protein in Supernatant (µg/µL) | Target Protein in Supernatant (Relative Units from Western Blot) | Solubilization Efficiency of Target Protein (%) |
| 0.1 | 0.4 | 120 | 12 |
| 0.5 | 1.1 | 480 | 48 |
| 1.0 | 1.9 | 920 | 92 |
| 1.5 | 2.0 | 930 | 93 |
| 2.0 | 2.0 | 890 | 89 |
Note: Solubilization efficiency is calculated as (Amount of target protein in supernatant) / (Total amount of target protein in the initial membrane suspension) x 100.
Downstream Applications and Compatibility
The presence of a cationic detergent like OTAB can influence downstream applications. It is essential to consider its compatibility with subsequent purification and analytical techniques. For instance, the positive charge of OTAB may interfere with ion-exchange chromatography. In such cases, a detergent exchange step may be necessary.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Solubilization Yield | OTAB concentration is too low. | Increase the OTAB concentration incrementally. |
| Incubation time is too short. | Extend the incubation period (e.g., up to 4 hours or overnight at 4°C). | |
| Insufficient mixing during incubation. | Ensure gentle but thorough mixing. | |
| The target protein is resistant to OTAB. | Screen a panel of different detergents (non-ionic, zwitterionic). | |
| Protein Denaturation/Aggregation | OTAB concentration is too high. | Decrease the OTAB concentration. |
| Harsh solubilization conditions. | Perform solubilization at a lower temperature (4°C) and for a shorter duration. | |
| Lack of stabilizing agents. | Add stabilizing agents such as glycerol (5-20%) or specific lipids to the solubilization buffer. | |
| Interference with Downstream Assays | OTAB interacts with assay components. | Perform a buffer exchange to a more compatible buffer or remove the detergent. |
| The positive charge of OTAB interferes with chromatography. | Consider using a non-ionic or zwitterionic detergent for purification steps. |
Conclusion
This compound is a valuable cationic detergent for the extraction of membrane proteins. Achieving high yields of soluble and functionally active protein requires careful optimization of the extraction protocol. By systematically screening a range of OTAB concentrations and analyzing the solubilization efficiency, researchers can develop a robust method for their specific protein of interest, paving the way for further structural and functional characterization crucial for basic research and drug development.
References
Application Notes and Protocols for Micellar Catalysis Using Octyltrimethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Octyltrimethylammonium bromide (OTAB) in micellar catalysis. OTAB, a cationic surfactant, forms micelles in aqueous solutions that can significantly enhance the rates of various chemical reactions, offering a green and efficient alternative to conventional organic solvents.
Introduction to Micellar Catalysis with OTAB
Micellar catalysis is a phenomenon where the rate of a chemical reaction is altered by the presence of micelles.[1] Surfactant molecules, such as OTAB, are amphiphilic, possessing a hydrophilic head group and a hydrophobic tail. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical aggregates called micelles.[2] In aqueous solutions, OTAB micelles form a hydrophobic core composed of the octyl chains and a positively charged hydrophilic surface of trimethylammonium head groups.
This unique microenvironment accelerates reactions through several mechanisms:
-
Concentration Effect: Hydrophobic reactant molecules are partitioned and concentrated within the micellar core, leading to an increased frequency of molecular collisions.[3]
-
Electrostatic Interactions: The cationic surface of OTAB micelles can attract anionic reactants and repel cationic ones, influencing the local concentration of reagents.
-
Medium Effect: The microenvironment within the micelle is different from the bulk aqueous solution, which can stabilize the transition state of a reaction, thereby lowering the activation energy.
Quantitative Data Summary
The efficiency of micellar catalysis is influenced by factors such as surfactant concentration, temperature, and the nature of the reactants. The following tables summarize key quantitative data for OTAB and related cationic surfactants in various catalytic applications.
Table 1: Physicochemical Properties of this compound (OTAB)
| Parameter | Value | Temperature (°C) | pH | Reference |
| Critical Micelle Concentration (CMC) | ~130 mM | 25 | 7.0 | [4] |
| CMC | 0.2600 M | 25 | 7.0 | N/A |
| CMC | 0.2512 M | 25 | 3.2 | N/A |
| CMC | 0.2150 M | 25 | 10.0 | N/A |
Table 2: Influence of Cationic Surfactant Chain Length on Aldol (B89426) Condensation Yield
Reaction: Benzaldehyde (B42025) + n-Heptanal → Jasminaldehyde (Cross-Aldol Product)
| Surfactant (Alkyltrimethylammonium Bromide) | Alkyl Chain Length | Concentration (mM) | Reaction Time (h) | Conversion of n-Heptanal (%) | Selectivity for Jasminaldehyde (%) |
| Dodecyl (DTAB) | C12 | 200 | 4 | 95 | 85 |
| Tetradecyl (TTAB) | C14 | 200 | 4 | 98 | 88 |
| Hexadecyl (CTAB) | C16 | 200 | 4 | 99 | 90 |
| Octadecyl (OTABr) | C18 | 200 | 4 | 97 | 89 |
Note: Data for OTAB (C8) is not explicitly available in the cited literature, but the trend suggests that optimal performance is achieved with longer alkyl chains under these specific reaction conditions.
Experimental Protocols
The following are detailed protocols for chemical reactions where OTAB or a similar cationic surfactant has been shown to be an effective catalyst.
Protocol 1: Base-Catalyzed Cross-Aldol Condensation (Adapted from CTAB-catalyzed reaction)
This protocol describes the synthesis of Jasminaldehyde via the cross-aldol condensation of benzaldehyde and n-heptanal, a reaction significantly accelerated by cationic micelles.[5]
Materials:
-
This compound (OTAB)
-
Benzaldehyde
-
n-Heptanal
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Reaction vessel with magnetic stirrer
-
Standard glassware for extraction and analysis
Procedure:
-
Prepare a 200 mM aqueous solution of OTAB.
-
To a reaction tube, add 10 mL of the 200 mM OTAB solution.
-
Add benzaldehyde (5 mmol) and n-heptanal (5 mmol) to the OTAB solution with continuous stirring.
-
Dissolve NaOH (5 mmol) in the reaction mixture.
-
Stir the reaction mixture at 30°C for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, stop the stirring and allow the phases to separate.
-
Extract the organic phase with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation of a Primary Alcohol to an Aldehyde (Conceptual Protocol)
This protocol outlines a general procedure for the oxidation of a primary alcohol, such as 1-butanol (B46404), to its corresponding aldehyde, butanal, using potassium permanganate (B83412) in an acidic medium, catalyzed by OTAB micelles.
Materials:
-
This compound (OTAB)
-
1-Butanol
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Reaction vessel with magnetic stirrer
Procedure:
-
Prepare stock solutions of 1-butanol, KMnO₄, and H₂SO₄ in deionized water.
-
Prepare a series of aqueous solutions containing varying concentrations of OTAB, ensuring some are above its CMC (~130 mM).
-
In a typical kinetic run, add the required volumes of the 1-butanol and H₂SO₄ stock solutions to the OTAB solution in the reaction vessel.
-
Initiate the reaction by adding the KMnO₄ stock solution.
-
Immediately record the absorbance of the solution at the λmax of permanganate (around 525 nm) using a UV-Vis spectrophotometer.
-
Continue to record the absorbance at regular time intervals to monitor the disappearance of the permanganate ion.
-
Calculate the pseudo-first-order rate constant from the slope of the plot of ln(Absorbance) versus time.
-
To isolate the product, use a higher concentration of reactants. After the reaction is complete (indicated by the disappearance of the purple color), extract the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Identify the product (butanal) by forming its 2,4-dinitrophenylhydrazone (2,4-DNP) derivative and determining its melting point.
Protocol 3: Synthesis of Silver Nanoparticles (Adapted from CTAB-stabilized synthesis)
This protocol describes the synthesis of silver nanoparticles where OTAB acts as a stabilizing agent, controlling the size and preventing aggregation of the nanoparticles.[6]
Materials:
-
This compound (OTAB)
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄), freshly prepared solution
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
Procedure:
-
Prepare a 0.01 M aqueous solution of OTAB.
-
In an Erlenmeyer flask, add 50 mL of the 0.01 M OTAB solution.
-
Place the flask in an ice bath on a magnetic stirrer and stir vigorously.
-
Dropwise, add 50 mL of a freshly prepared 0.01 M AgNO₃ solution to the stirring OTAB solution.
-
In a separate vessel, prepare a 0.01 M solution of NaOH and a 5.0 mM solution of a reducing agent like glucose (or use a stronger reducing agent like NaBH₄).
-
Slowly add the reducing agent solution to the AgNO₃-OTAB complex solution under vigorous stirring.
-
Continue stirring the reaction mixture for several hours at a slightly elevated temperature (e.g., 50°C) until the formation of a stable colloidal silver solution is observed (indicated by a color change, typically to yellow or brown).
-
Purify the nanoparticle suspension by centrifugation at high speed (e.g., 8000 rpm) for 30 minutes to separate the nanoparticles from unbound OTAB and other reactants.
-
Discard the supernatant and resuspend the nanoparticle pellet in a known volume of deionized water.
-
Characterize the synthesized silver nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) (for size and morphology).
Visualizations
Experimental Workflow for OTAB-Catalyzed Aldol Condensation
Caption: Workflow for the OTAB-catalyzed aldol condensation.
Logical Relationship in Micellar Catalysis
Caption: Logical flow of micellar catalysis with OTAB.
Nanoparticle Synthesis Workflow
Caption: Workflow for OTAB-stabilized nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octyltrimethylammonium Bromide (OTAB) as a Capping Agent for Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have garnered significant attention in biomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] These properties make them promising candidates for applications in diagnostics, bioimaging, and as drug delivery vehicles.[3][4][5] The stability and functionality of AuNPs are critically dependent on the capping agent employed during their synthesis. Capping agents are molecules that adsorb to the nanoparticle surface, preventing aggregation and providing a platform for further functionalization.[6]
Quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium bromide (CTAB), are widely used as capping agents in the synthesis of AuNPs, particularly for anisotropic structures like nanorods.[1][7][8] Octyltrimethylammonium bromide (OTAB), a shorter-chain analogue of CTAB, offers an alternative capping agent that can influence the size, stability, and biological interactions of the resulting AuNPs. The shorter alkyl chain of OTAB may result in a different surface packing density and hydrophobicity compared to longer-chain surfactants, potentially impacting cellular uptake and cytotoxicity, which are critical parameters in drug delivery applications.[9][10]
These application notes provide detailed protocols for the synthesis of OTAB-capped AuNPs using both one-pot and seed-mediated growth methods. It also includes comprehensive characterization techniques and a discussion of their potential applications, with a focus on drug and gene delivery.
Data Presentation
The following tables summarize the typical physicochemical properties of gold nanoparticles synthesized with different capping agents. This data is provided for comparative purposes to highlight the influence of the capping agent on the resulting nanoparticles.
Table 1: Physicochemical Properties of Gold Nanoparticles with Various Capping Agents
| Capping Agent | Synthesis Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Sodium Citrate | Turkevich | 15 - 30 | < 0.3 | -30 to -50 |
| CTAB | Seed-Mediated | 10 - 50 | < 0.2 | +30 to +50 |
| OTAB (Predicted) | One-Pot / Seed-Mediated | 5 - 25 | < 0.3 | +20 to +40 |
Note: The data for OTAB is predicted based on the trends observed with varying alkyl chain lengths of similar surfactants. Shorter chain lengths generally result in smaller nanoparticles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of OTAB-Capped Gold Nanoparticles
This protocol describes a simple and rapid method for the synthesis of spherical OTAB-stabilized AuNPs.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (OTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of HAuCl₄ in DI water.
-
Prepare a 100 mM stock solution of OTAB in DI water.
-
Prepare a 10 mM stock solution of ice-cold NaBH₄ in DI water immediately before use.
-
-
Synthesis:
-
In a clean glass flask, add 10 mL of the 100 mM OTAB stock solution to 90 mL of DI water and stir vigorously for 15 minutes at room temperature.
-
To this solution, add 0.5 mL of the 10 mM HAuCl₄ stock solution. The solution should turn pale yellow.
-
While stirring vigorously, rapidly inject 0.6 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
A rapid color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
-
Purification:
-
To remove excess reactants, centrifuge the AuNP solution at 12,000 rpm for 20 minutes.
-
Carefully decant the supernatant and resuspend the nanoparticle pellet in a fresh solution of 1 mM OTAB in DI water to maintain stability.
-
Repeat the centrifugation and resuspension steps twice more.
-
Finally, resuspend the purified OTAB-capped AuNPs in the desired buffer or DI water for storage at 4°C.
-
Protocol 2: Seed-Mediated Synthesis of OTAB-Capped Gold Nanoparticles
This method allows for greater control over the final particle size and size distribution.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (OTAB)
-
Sodium borohydride (NaBH₄)
-
Ascorbic acid (AA)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Preparation of Gold Seed Solution:
-
In a glass vial, mix 0.25 mL of 10 mM HAuCl₄ with 9.75 mL of 100 mM OTAB solution.
-
While stirring vigorously, rapidly inject 0.6 mL of ice-cold 10 mM NaBH₄.
-
The solution will turn a brownish-yellow color. Continue stirring for 2 minutes.
-
Age the seed solution at room temperature for at least 30 minutes before use.
-
-
Preparation of Growth Solution:
-
In a separate flask, add 5 mL of 100 mM OTAB to 5 mL of DI water.
-
Add 250 µL of 10 mM HAuCl₄.
-
Gently mix the solution until the color becomes uniform.
-
Add 70 µL of 100 mM ascorbic acid. The solution should turn colorless as Au(III) is reduced to Au(I).
-
-
Growth of Nanoparticles:
-
To the growth solution, add 12 µL of the aged seed solution.
-
The solution will gradually change color, typically to a reddish hue, over a period of 10-20 minutes.
-
Allow the reaction to proceed for at least 2 hours to ensure complete growth.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1.
-
Characterization of OTAB-Capped Gold Nanoparticles
1. UV-Visible Spectroscopy:
-
Purpose: To confirm the formation of AuNPs and estimate their size and concentration.
-
Procedure: Record the absorbance spectrum of the colloidal AuNP solution from 400 to 800 nm.
-
Expected Result: A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 515 and 530 nm for spherical AuNPs. The position and shape of this peak are dependent on the particle size and aggregation state.
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Procedure: Analyze the purified AuNP suspension using a DLS instrument.
-
Expected Result:
-
Hydrodynamic Diameter: Expected to be in the range of 5-25 nm, slightly larger than the core size due to the OTAB layer and hydration shell.
-
PDI: A PDI value below 0.3 indicates a relatively monodisperse sample.
-
Zeta Potential: A positive zeta potential (typically +20 to +40 mV) is expected due to the cationic nature of the OTAB capping agent, indicating good colloidal stability.[11]
-
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology (shape and size) and determine the core size distribution of the AuNPs.
-
Procedure: Deposit a drop of the purified AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles using a transmission electron microscope.
-
Expected Result: TEM images should show spherical nanoparticles with a narrow size distribution. Image analysis software can be used to measure the core diameter of a large population of particles to generate a size distribution histogram.
Visualization of Experimental Workflows
Caption: Gold nanoparticle synthesis workflows.
Applications in Drug and Gene Delivery
The cationic surface of OTAB-capped AuNPs makes them particularly suitable for the delivery of anionic biomolecules such as DNA and siRNA.[9][10] The positively charged nanoparticles can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of nano-complexes. This complexation can protect the nucleic acids from enzymatic degradation and facilitate their cellular uptake.
Signaling Pathway for Nanoparticle-Mediated Gene Delivery:
Caption: Cellular pathway of gene delivery.
Logical Relationship for Drug Loading and Release:
For small molecule drug delivery, hydrophobic drugs can be encapsulated within the hydrophobic core of the OTAB micellar structure on the nanoparticle surface. Release can be triggered by changes in the local environment, such as pH or the presence of specific enzymes.
Caption: Drug loading and release mechanism.
Conclusion
This compound is a versatile capping agent for the synthesis of gold nanoparticles with potential applications in drug and gene delivery. The protocols provided herein offer reproducible methods for the synthesis of OTAB-capped AuNPs, and the characterization techniques described are essential for ensuring their quality and suitability for biomedical applications. The shorter alkyl chain of OTAB compared to more common capping agents like CTAB may offer advantages in terms of biocompatibility and cellular interactions, warranting further investigation for specific drug delivery systems. Researchers and drug development professionals can use these notes as a starting point for the development of novel nanoparticle-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophoresis Buffer Preparation: Octyltrimethylammonium Bromide (OTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyltrimethylammonium bromide (OTAB) is a cationic surfactant increasingly utilized in electrophoretic separation techniques, particularly in Micellar Electrokinetic Chromatography (MEKC). As a surfactant, OTAB forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This characteristic makes OTAB a valuable tool for the analysis of a wide range of molecules, including pharmaceuticals, small organic molecules, and biomolecules.
The positive charge of the OTAB micelles can also be used to reverse the direction of the electroosmotic flow (EOF) in capillary electrophoresis, which is advantageous for the separation of acidic compounds that would otherwise migrate slowly against a normal EOF. Careful preparation of the OTAB buffer is crucial for achieving reproducible and high-resolution separations. This document provides a detailed protocol for the preparation of OTAB buffer solutions for electrophoresis.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. The Critical Micelle Concentration (CMC) is a critical parameter for the preparation of the buffer, as the OTAB concentration must exceed this value for micelles to form and the desired separation mechanism to be effective.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆BrN | [1] |
| Molecular Weight | 252.24 g/mol | [1] |
| Critical Micelle Concentration (CMC) in water at 25°C | ~ 0.13 M (130 mM) | Calculated from[2] |
Note: The CMC can be influenced by buffer composition and temperature.
Experimental Protocol: Preparation of 100 mM Phosphate (B84403) Buffer with 50 mM OTAB (pH 7.0)
This protocol describes the preparation of a standard OTAB buffer for general MEKC applications. The concentrations of the buffering agent and OTAB can be optimized for specific applications.
Materials:
-
This compound (OTAB), MW = 252.24 g/mol
-
Sodium phosphate monobasic (NaH₂PO₄), anhydrous, MW = 119.98 g/mol
-
Sodium phosphate dibasic (Na₂HPO₄), anhydrous, MW = 141.96 g/mol
-
High-purity deionized water (18.2 MΩ·cm)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm syringe filter
Procedure:
-
Prepare 1 M Stock Solutions of Phosphate Buffers:
-
1 M Sodium Phosphate Monobasic (NaH₂PO₄): Dissolve 119.98 g of NaH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
1 M Sodium Phosphate Dibasic (Na₂HPO₄): Dissolve 141.96 g of Na₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
-
Prepare 1 L of 100 mM Phosphate Buffer (pH 7.0):
-
To approximately 900 mL of deionized water, add 19.0 mL of the 1 M NaH₂PO₄ stock solution and 81.0 mL of the 1 M Na₂HPO₄ stock solution.
-
Mix the solution thoroughly using a magnetic stirrer.
-
Calibrate the pH meter and measure the pH of the buffer. Adjust the pH to 7.0 ± 0.05 by adding small volumes of the 1 M NaH₂PO₄ (to lower pH) or 1 M Na₂HPO₄ (to raise pH) stock solutions.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.
-
-
Add this compound (OTAB):
-
Weigh out 12.612 g of OTAB for a final concentration of 50 mM in 1 L of buffer.
-
Slowly add the OTAB powder to the 100 mM phosphate buffer while stirring continuously. Ensure that the OTAB dissolves completely. This may take some time. Gentle warming (to no more than 40°C) can aid dissolution, but the solution must be cooled to room temperature before final use.
-
-
Final Steps:
-
Filter the final OTAB buffer solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the buffer in a clean, tightly sealed container at room temperature. For longer-term storage, refrigeration at 4°C is recommended. Bring the buffer to room temperature before use.
-
Logical Workflow for OTAB Buffer Preparation
The following diagram illustrates the key steps and decision points in the preparation of the OTAB electrophoresis buffer.
Caption: Workflow for preparing OTAB electrophoresis buffer.
Role of OTAB in Electrophoretic Separation
The diagram below illustrates the fundamental principle of Micellar Electrokinetic Chromatography (MEKC) using a cationic surfactant like OTAB.
Caption: Principle of MEKC using OTAB micelles.
Concluding Remarks
The protocol provided in this document serves as a robust starting point for the preparation of this compound buffer solutions for various electrophoresis applications. Researchers are encouraged to optimize the buffer composition, including the concentration of OTAB and the pH, to suit their specific analytical needs. Adherence to good laboratory practices in buffer preparation is paramount to achieving consistent and reliable results in electrophoretic separations.
References
Troubleshooting & Optimization
How to prevent Octyltrimethylammonium bromide precipitation in phosphate buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Octyltrimethylammonium bromide (OTAB) in experimental solutions, with a particular focus on its incompatibility with phosphate (B84403) buffers.
Troubleshooting Guide: OTAB Precipitation
Use this step-by-step guide if you are observing precipitation in your OTAB solution.
Q1: I've observed a precipitate in my solution containing this compound. What is the first thing I should do?
The first step is to gently warm the solution. Place your container in a water bath set to 30-37°C and mix gently. If the precipitate dissolves, your issue is likely temperature-related. Ensure you maintain the solution temperature during your experiment and storage. If the precipitate does not redissolve, the issue is likely a chemical incompatibility.
Q2: Warming the solution didn't work. What is the next most likely cause?
The composition of your buffer is the most probable cause of precipitation. Are you using a phosphate-based buffer, such as Phosphate-Buffered Saline (PBS)?
-
Yes, I am using a phosphate buffer. This is the most common reason for OTAB precipitation. The positively charged quaternary ammonium (B1175870) headgroup of OTAB can form insoluble salts with multivalent phosphate anions, leading to precipitation.[1] The most effective solution is to switch to a non-phosphate buffer system.
-
No, I am not using a phosphate buffer. If you have ruled out temperature and phosphate buffer incompatibility, consider the following:
-
High OTAB Concentration: You may have exceeded the solubility limit of OTAB for your specific experimental conditions (e.g., ionic strength, presence of other solutes). Try preparing a more dilute solution.
-
"Salting-Out" Effect: High concentrations of other salts in your buffer can reduce the solubility of OTAB, causing it to precipitate.[2] Consider remaking your buffer with a lower salt concentration.
-
Presence of Contaminants: Contamination with oppositely charged molecules, such as anionic surfactants or certain polymers, can lead to the formation of insoluble complexes.[1]
-
Frequently Asked Questions (FAQs)
Q3: Why does OTAB precipitate specifically in phosphate buffers?
This compound (OTAB) is a cationic (positively charged) surfactant.[3] Phosphate buffers contain multivalent anions (PO₄³⁻, HPO₄²⁻). The strong electrostatic interaction between the positively charged quaternary ammonium group of OTAB and the negatively charged phosphate ions leads to the formation of a neutral, insoluble ion pair, which then precipitates out of the solution.[1]
Q4: What are the key factors that influence the stability and solubility of OTAB in aqueous solutions?
Several physicochemical factors can affect OTAB stability.[4] Understanding these is crucial for preventing precipitation.
-
Buffer Composition: As detailed above, multivalent anions like phosphate are a primary cause of precipitation.
-
Temperature: Like many surfactants, OTAB's solubility is temperature-dependent. Low temperatures can cause it to fall out of solution.
-
pH: While the positive charge on OTAB's quaternary ammonium group is stable over a wide pH range, the pH can alter the charge of other molecules in the solution, potentially leading to interactions and precipitation.[1][5]
-
Ionic Strength: High concentrations of salts can decrease the solubility of surfactants through the "salting-out" effect.[2][5]
Q5: What are suitable alternative buffers to use with OTAB?
To avoid precipitation, it is highly recommended to use buffers that do not contain multivalent anions. Good alternatives include:
-
Tris-HCl (Tris-hydrochloride): A common and effective biological buffer.[1]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another widely used zwitterionic buffer.[1]
-
Citrate buffers: Can be an option, but compatibility should be tested for your specific application.[1]
Q6: Can I use a low concentration of phosphate buffer with OTAB?
While some protocols may use very low concentrations of phosphate, it is generally not recommended if precipitation is a concern.[1] The risk of forming insoluble salts remains, which can compromise the concentration and function of OTAB in your experiment. The safest approach is to select an alternative buffer system.
Data Summary Table
The following table summarizes the key factors affecting OTAB solubility and the recommended actions to prevent precipitation.
| Factor | Effect on OTAB Solubility & Stability | Recommendation |
| Buffer Choice | Multivalent anions (e.g., phosphate) form insoluble salts with the cationic OTAB, causing precipitation.[1] | Avoid phosphate buffers. Use alternative buffers like Tris-HCl or HEPES.[1] |
| Temperature | Lower temperatures decrease OTAB solubility, potentially leading to precipitation. | Maintain solution temperature during experiments and storage (e.g., 30-37°C). |
| Concentration | Exceeding the solubility limit under specific buffer conditions will cause precipitation. | Prepare a more dilute solution of OTAB if oversaturation is suspected. |
| Ionic Strength | High concentrations of other salts can reduce OTAB solubility ("salting-out").[2] | If precipitation occurs in a non-phosphate buffer, try reducing the overall salt concentration. |
| pH | Can influence the charge of other molecules in the buffer, which may then interact with OTAB.[1] | While OTAB is stable across a wide pH range, ensure the chosen pH does not cause other components to become reactive. |
Experimental Protocol: Preparation of a Stable 20 mM OTAB Solution in Tris-HCl Buffer
This protocol describes how to prepare a 1 L stock solution of 20 mM this compound in a 50 mM Tris-HCl buffer at pH 7.5.
Materials:
-
This compound (OTAB) (MW: 252.23 g/mol )
-
Tris base (Tris(hydroxymethyl)aminomethane) (MW: 121.14 g/mol )
-
Concentrated Hydrochloric acid (HCl)
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware (beaker, graduated cylinder)
Methodology:
-
Prepare the Tris-HCl Buffer Base:
-
Add approximately 800 mL of high-purity water to a 1 L beaker with a magnetic stir bar.
-
Weigh out 6.06 g of Tris base and add it to the water. Stir until fully dissolved.
-
-
Adjust the pH:
-
Place the calibrated pH probe into the solution.
-
Slowly add concentrated HCl dropwise while monitoring the pH. Continue adding until the pH of the solution stabilizes at 7.5. Be careful not to overshoot the target pH.
-
-
Incorporate OTAB:
-
Weigh out 5.04 g of OTAB.
-
Gently warm the buffer solution to approximately 30°C on a stir plate with a warming function.
-
Slowly add the powdered OTAB to the vortex of the stirring buffer. Avoid adding it all at once to prevent clumping.
-
Continue stirring until the OTAB is completely dissolved. The solution should become clear.
-
-
Finalize and Store:
-
Transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to exactly 1 L.
-
For long-term storage, filter-sterilize the solution if necessary for your application and store at the recommended temperature.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for OTAB precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2083-68-3 | Benchchem [benchchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: Optimizing Octyltrimethylammonium Bromide (OTAB) Micelle Size
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Octyltrimethylammonium bromide (OTAB) concentration to control micelle size in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the critical micelle concentration (CMC) of this compound (OTAB) and why is it important?
A1: The critical micelle concentration (CMC) is the specific concentration of a surfactant above which micelles spontaneously form.[1] For this compound (OTAB), the CMC in aqueous solution is approximately 0.13 M. Operating above the CMC is crucial because the concentration of OTAB directly influences the size and aggregation number of the micelles formed.
Q2: How does the concentration of OTAB above the CMC affect micelle size?
A2: Generally, as the concentration of OTAB increases above its CMC, the aggregation number of the micelles (the number of individual surfactant molecules per micelle) also increases.[2] This leads to a larger micelle size. However, the relationship is not always linear and can be influenced by other experimental conditions.
Q3: What other factors besides concentration can influence the size of OTAB micelles?
A3: Several factors can impact micelle size:
-
Temperature: Temperature can affect both the CMC and the aggregation number of micelles. For some ionic surfactants, an increase in temperature can lead to a decrease in micelle size.[3][4]
-
Ionic Strength (Addition of Salts): The addition of salts, such as sodium bromide (NaBr), can significantly influence micelle size. Salts can screen the electrostatic repulsion between the charged head groups of the OTAB molecules, allowing for tighter packing and potentially larger micelles.[5]
-
pH: For ionic surfactants like OTAB, the pH of the solution can influence the charge of the head groups and thus affect micelle formation and size.
-
Presence of Co-solvents or Additives: The addition of other molecules to the solution can alter the solvent properties and impact the hydrophobic and hydrophilic interactions that drive micelle formation.
Q4: What is Dynamic Light Scattering (DLS) and how is it used to measure micelle size?
A4: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles in a solution, such as micelles.[6] It works by analyzing the fluctuations in the intensity of laser light scattered by the particles, which are undergoing random Brownian motion. Larger particles move more slowly, causing the light scattering to fluctuate at a slower rate. By analyzing these fluctuations, the hydrodynamic radius of the micelles can be determined.[7]
Data Presentation
| Temperature (°C) | OTAB Concentration (mol/L) | Micelle Density (g/cm³) |
| 25 | 0.2 | ~1.05 |
| 25 | 0.5 | ~1.08 |
| 25 | 1.0 | ~1.12 |
| 40 | 0.2 | ~1.03 |
| 40 | 0.5 | ~1.06 |
| 40 | 1.0 | ~1.10 |
| 60 | 0.2 | ~1.01 |
| 60 | 0.5 | ~1.04 |
| 60 | 1.0 | ~1.08 |
Note: Data synthesized from graphical representations in existing literature. Actual values may vary based on specific experimental conditions.[8]
Troubleshooting Guide
Problem 1: The measured micelle size is larger than expected.
-
Possible Cause: The concentration of OTAB may be too high, leading to the formation of larger aggregates or even different micellar shapes (e.g., rod-like instead of spherical).
-
Solution:
-
Prepare a series of OTAB solutions with decreasing concentrations (e.g., in 10-20% increments) and re-measure the micelle size using DLS.
-
Ensure that the OTAB is fully dissolved and the solution is homogenous before measurement.
-
Verify the accuracy of your stock solution concentration.
-
Problem 2: The measured micelle size is smaller than expected.
-
Possible Cause: The concentration of OTAB may be too close to the CMC, resulting in smaller, less developed micelles. It is also possible that the temperature is affecting micelle formation.
-
Solution:
-
Increase the concentration of OTAB in a stepwise manner and measure the size at each step to find the optimal concentration for your desired size.
-
Check the temperature of your system. If possible, try preparing the micelles at a lower temperature, as this can sometimes favor larger aggregation numbers for ionic surfactants.[3]
-
Problem 3: The Polydispersity Index (PDI) of the micelle solution is high (e.g., > 0.3), indicating a broad size distribution.
-
Possible Cause: A high PDI suggests that the micelles in your solution are not uniform in size. This can be due to several factors, including incomplete dissolution, the presence of impurities or dust, or the formation of larger aggregates alongside smaller micelles.[9]
-
Solution:
-
Filtration: Filter your OTAB solution through a syringe filter (e.g., 0.22 µm) before DLS measurement to remove dust and larger aggregates.[10]
-
Sonication: Gently sonicate the solution for a short period to break up any loose aggregates and promote the formation of more uniform micelles.
-
Optimize Preparation Method: Ensure a consistent and controlled method for preparing your micelle solutions. Rapid or uncontrolled addition of OTAB to the solvent can sometimes lead to a wider size distribution. Consider a slower, more controlled dissolution process.
-
Purity of OTAB: Ensure the purity of the OTAB being used, as impurities can interfere with uniform micelle formation.
-
Problem 4: DLS results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent results can stem from variations in sample preparation, instrument settings, or environmental factors.
-
Solution:
-
Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing your OTAB solutions, including weighing, dissolution time, and mixing method.
-
Instrument Equilibration: Allow the DLS instrument to warm up and stabilize before taking measurements.
-
Temperature Control: Ensure the sample chamber of the DLS instrument is at the desired and stable temperature.
-
Cleanliness: Use clean, dust-free cuvettes for your measurements. Rinse cuvettes with filtered solvent before use.
-
Concentration Range: Ensure you are working within the optimal concentration range for your DLS instrument. Very high or very low concentrations can lead to measurement artifacts.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound (OTAB) Micelle Solutions
Objective: To prepare OTAB solutions of varying concentrations for micelle size analysis.
Materials:
-
This compound (OTAB), high purity
-
High-purity deionized water (or desired buffer)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Calculate Required Mass: Determine the mass of OTAB required to prepare a stock solution of the highest desired concentration (e.g., 1 M). The molecular weight of OTAB is 252.24 g/mol .
-
Dissolution: a. Weigh the calculated amount of OTAB using an analytical balance. b. Transfer the OTAB to a clean volumetric flask. c. Add a portion of the deionized water (or buffer) to the flask and add a clean magnetic stir bar. d. Place the flask on a magnetic stirrer and stir at a moderate speed until the OTAB is completely dissolved. Avoid vigorous stirring that may cause excessive foaming. e. Once dissolved, add the remaining solvent to the volumetric mark.
-
Serial Dilutions: Prepare a series of solutions of lower concentrations by performing serial dilutions from the stock solution. Use calibrated pipettes and clean volumetric flasks for accuracy.
-
Equilibration: Allow the prepared solutions to equilibrate at the desired experimental temperature for at least 30 minutes before proceeding with any measurements.
Protocol 2: Micelle Size Measurement using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius of OTAB micelles using DLS.
Materials:
-
Prepared OTAB micelle solutions
-
Dynamic Light Scattering (DLS) instrument
-
Clean, dust-free cuvettes
-
Syringe filters (e.g., 0.22 µm)
-
Syringes
Procedure:
-
Instrument Setup: a. Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions. b. Set the desired measurement temperature in the instrument software.
-
Sample Preparation: a. Take an aliquot of the OTAB solution to be measured. b. Filter the solution directly into a clean DLS cuvette using a syringe and a syringe filter to remove any dust or large aggregates. c. Cap the cuvette to prevent evaporation and contamination.
-
Measurement: a. Place the cuvette in the sample holder of the DLS instrument. b. Allow the sample to thermally equilibrate within the instrument for a few minutes. c. In the software, enter the sample information and the viscosity of the solvent at the measurement temperature. d. Perform the DLS measurement. Typically, this involves multiple runs that are automatically averaged by the software.
-
Data Analysis: a. The DLS software will generate a size distribution report, typically showing the z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). b. Record the z-average diameter as the hydrodynamic size of the micelles and the PDI as an indicator of the size distribution uniformity.
-
Repeat: Repeat the measurement for each of the prepared OTAB concentrations.
Visualizations
Caption: Experimental workflow for optimizing OTAB micelle size.
Caption: Troubleshooting logic for OTAB micelle size control.
References
- 1. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. horiba.com [horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution and Activity of EGFR Targeted Polymeric Micelles Delivering a New Inhibitor of DNA Repair to Orthotopic Colorectal Cancer Xenografts with Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for Octyltrimethylammonium bromide interference in biochemical assays
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering interference from Octyltrimethylammonium bromide (OTAB) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTAB) and why is it used?
A1: this compound (OTAB) is a cationic surfactant. In biochemical applications, it is often used for solubilizing proteins, particularly from membranes, and in some electrophoretic and chromatographic procedures. Its amphipathic nature, with a hydrophilic cationic headgroup and a hydrophobic tail, allows it to disrupt lipid bilayers and protein aggregates.
Q2: How can OTAB interfere with my biochemical assay?
A2: OTAB, as a cationic surfactant, can interfere with biochemical assays through several mechanisms:
-
Protein Assays: OTAB can interfere with common protein quantification methods. In dye-based assays like the Bradford assay, it can interact with the dye and proteins, leading to inaccurate readings.
-
Enzyme Assays: OTAB can directly interact with enzymes, causing either inhibition or, in some cases, enhancement of their activity.[1] These effects are often dependent on the specific enzyme, the OTAB concentration, and the pH of the assay.[1]
-
Nucleic Acid-Based Assays (PCR, qPCR): Detergents are known inhibitors of PCR.[2] OTAB can bind to DNA and/or the polymerase, preventing amplification and leading to false-negative results or reduced efficiency.[2][3]
-
Immunoassays (ELISA): Surfactants can disrupt the binding of antibodies to their antigens, leading to either false positives or false negatives.[4] The cationic nature of OTAB may also lead to non-specific binding to the surfaces of microplates.[5][6]
-
Fluorescence-Based Assays: Like other detergents, OTAB can cause quenching of the fluorescent signal or, in some instances, contribute to background fluorescence, leading to a reduced signal-to-noise ratio.
Q3: At what concentration does OTAB start to cause interference?
A3: The concentration at which OTAB interferes is highly dependent on the specific assay and the components involved. Interference can occur at concentrations well below its Critical Micelle Concentration (CMC) of approximately 130 mM. For sensitive applications like PCR, even trace amounts carried over from sample preparation can be inhibitory.[7]
Troubleshooting Guide
Problem 1: Inaccurate Protein Quantification
Symptoms:
-
Inconsistent readings in your protein assay.
-
High background signal.
-
Precipitation in the assay wells.
Troubleshooting Steps:
-
Assay Selection:
-
Avoid Bradford Assay: This assay is highly susceptible to interference from detergents.
-
Use BCA or Lowry Assays with Caution: While more tolerant than the Bradford assay, these can still be affected. It is crucial to include OTAB in your standard curve at the same concentration as in your samples.
-
-
Sample Preparation:
-
Dilution: If possible, dilute your sample to a concentration where OTAB is below its interfering threshold.
-
Detergent Removal: Utilize a detergent removal resin or protein precipitation to eliminate OTAB from your sample before quantification.
-
Problem 2: Unexpected Results in Enzyme Assays
Symptoms:
-
Lower or higher than expected enzyme activity.
-
Non-linear reaction kinetics.
Troubleshooting Steps:
-
Run a Control: Test the effect of OTAB on your enzyme activity by running the assay with and without the enzyme in the presence of the same concentration of OTAB as in your sample.
-
Dilute the Sample: Reduce the OTAB concentration by diluting the sample, if the assay sensitivity allows.
-
Remove OTAB: Use methods like dialysis, gel filtration, or detergent removal columns to remove OTAB from your protein sample prior to the assay.[8]
Problem 3: PCR or qPCR Failure
Symptoms:
-
No amplification product (false negative).
-
Reduced amplification efficiency (higher Ct values in qPCR).
Troubleshooting Steps:
-
Improve DNA/RNA Purification: Ensure your nucleic acid purification protocol effectively removes all traces of OTAB. Additional ethanol (B145695) washes during purification can be beneficial.[9]
-
Use PCR Enhancers: Additives like Bovine Serum Albumin (BSA) can help to sequester inhibitors like OTAB.[3][7]
-
Increase Polymerase Concentration: A higher concentration of DNA polymerase may overcome the inhibitory effects.[7]
-
Sample Dilution: Diluting the template DNA can reduce the concentration of OTAB to a non-inhibitory level.
Problem 4: Inconsistent Results in ELISAs
Symptoms:
-
High background signal.
-
Low signal or no signal.
-
Poor reproducibility.
Troubleshooting Steps:
-
Optimize Washing Steps: Increase the number and duration of wash steps to remove any non-specifically bound OTAB.
-
Include a Blocking Agent: Use a robust blocking agent to prevent non-specific binding of OTAB and other components to the plate surface.
-
Sample Pre-treatment: Consider methods to remove OTAB from your sample before performing the ELISA.
Data Presentation
Table 1: General Compatibility of Common Protein Assays with Cationic Surfactants
| Protein Assay | Compatibility with Cationic Surfactants | Recommended Action |
| Bradford | Very Poor | Avoid use. |
| Lowry | Fair | Use with caution. Include surfactant in standards. |
| BCA | Good | Recommended. Include surfactant in standards. |
| 660 nm Assay | Good | Recommended. Include surfactant in standards. |
Table 2: Common Methods for Detergent Removal
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion through a semi-permeable membrane | Gentle on proteins | Slow, may not be effective for detergents with low CMC. |
| Gel Filtration | Size exclusion chromatography | Good for separating proteins from small detergent monomers | Can result in sample dilution. |
| Ion-Exchange Chromatography | Separation based on charge | Can be highly effective for charged detergents | Requires optimization of binding and elution conditions. |
| Detergent Removal Resins | Adsorption of detergent molecules | Fast and efficient | Can lead to some protein loss. |
| Protein Precipitation | e.g., TCA/Acetone | Concentrates protein and removes detergents | Can denature proteins. |
Experimental Protocols
Protocol 1: OTAB Removal Using a Detergent Removal Resin (Spin Column Format)
-
Equilibrate the Column: Place the spin column in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Wash the Resin: Add 500 µL of your assay buffer to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.
-
Apply Sample: Add your protein sample containing OTAB to the resin.
-
Incubate: Incubate the column with the sample for 2 minutes at room temperature.
-
Elute Protein: Place the column in a new collection tube. Centrifuge at 1,500 x g for 2 minutes to collect the detergent-free protein sample.
Protocol 2: DNA Precipitation to Remove OTAB
-
Add Salt: To your DNA sample containing OTAB, add sodium acetate (B1210297) to a final concentration of 0.3 M.
-
Add Alcohol: Add 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate: Mix gently and incubate at -20°C for at least 1 hour.
-
Pellet DNA: Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant. Add 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C. Repeat this wash step.
-
Dry and Resuspend: Air-dry the pellet and resuspend in a suitable buffer.
Visualizations
Caption: Troubleshooting workflow for OTAB interference.
Caption: Decision tree for selecting an OTAB removal method.
References
- 1. Cationic surfactants and other factors that affect enzymatic activities and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 4. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. News - Interference factors in PCR reactions [bigfishgene.com]
- 8. Sample preparation and cleanup methods for clinical top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Products from Octyltrimethylammonium Bromide (OTAB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of residual Octyltrimethylammonium bromide (OTAB) from final products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTAB) and why is its removal important?
A1: this compound (OTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] It is utilized in various applications, including as a surfactant in detergents, an emulsifier in cosmetics, and in pharmaceutical formulations.[1] Due to its potential toxicity and ability to interfere with downstream applications and product stability, it is crucial to remove residual OTAB from the final product to ensure its purity, safety, and efficacy.
Q2: What are the common methods for removing residual OTAB?
A2: Several methods can be employed to remove residual OTAB, with the choice of method depending on the properties of the final product, the concentration of OTAB, and the desired level of purity. Common methods include:
-
Recrystallization: A technique for purifying solid compounds.[2]
-
Chromatography: Techniques such as ion-exchange and reversed-phase chromatography are effective for separating ionic compounds like OTAB.
-
Dialysis: A membrane-based separation method ideal for removing small molecules like OTAB from larger molecules such as proteins or nanoparticles.[3][4]
-
Adsorption: Utilizing materials like activated carbon to bind and remove OTAB from a solution.[5]
-
Foam Fractionation/Dissolved Air Flotation: A separation technique that takes advantage of the surfactant properties of OTAB to remove it from a solution.
Q3: How can I determine the concentration of residual OTAB in my product?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying residual OTAB. Several HPLC methods are suitable for the analysis of quaternary ammonium compounds. These methods often employ a C18 or a specialized surfactant analysis column with a mobile phase consisting of a buffered organic solvent mixture.[6][7][8][9] Detection can be achieved using a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) for higher sensitivity and specificity.[10][11] Ion-pair chromatography can also be a useful technique.[12][13]
Troubleshooting Guides
Method 1: Recrystallization
Issue 1: OTAB does not crystallize out of the solution.
-
Possible Cause: The solvent system is not optimal. For successful recrystallization, the compound of interest should be soluble in the hot solvent and insoluble in the cold solvent, while the impurity (OTAB) should remain soluble at all temperatures.[14] Given OTAB's solubility in water and alcohols, finding a single solvent where the product crystallizes and OTAB remains in solution can be challenging.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures.[15] Since OTAB is a salt, it is generally soluble in polar solvents. Consider using a less polar solvent for your product if it is non-polar.
-
Mixed-Solvent System: A two-solvent system is often effective.[16][17] Dissolve your product and OTAB in a "good" solvent (in which both are soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which your product is insoluble but OTAB may still be soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[16][17] Common mixed-solvent pairs include ethanol/water, acetone/hexane, and THF/hexane.[15]
-
Issue 2: The final product is still contaminated with OTAB after recrystallization.
-
Possible Cause: OTAB co-precipitated with your product. This can happen if the cooling process is too rapid or if the concentration of OTAB is very high.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can trap impurities in the crystal lattice.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing OTAB.
-
Method 2: Column Chromatography
Issue 1: OTAB co-elutes with my product.
-
Possible Cause: The chosen stationary and mobile phases do not provide adequate separation.
-
Solution:
-
Ion-Exchange Chromatography (IEX): Since OTAB is a cationic compound, cation-exchange chromatography is a suitable method for its removal.[18][19][20][21] In this technique, the positively charged OTAB will bind to a negatively charged stationary phase.
-
Stationary Phase: Use a cation-exchange resin.
-
Mobile Phase: Start with a low ionic strength buffer to allow both your product (if it is not positively charged) and OTAB to bind. Then, use a salt gradient (e.g., NaCl) to elute your product first, while OTAB remains bound to the column until a higher salt concentration is applied.
-
-
Reversed-Phase Chromatography (RPC): This technique separates compounds based on their hydrophobicity.
-
Stationary Phase: A C18 or C8 silica (B1680970) gel column is commonly used.[22][23][24][25]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. The addition of an ion-pairing reagent (e.g., trifluoroacetic acid for analyzing cations) to the mobile phase can improve the retention and separation of OTAB.[12][13][26] Alternatively, a buffer can be added to control the pH and ionic strength.[27]
-
-
Issue 2: Low recovery of the final product.
-
Possible Cause: Your product is irreversibly binding to the column or is unstable under the chromatographic conditions.
-
Solution:
-
Optimize Elution Conditions: If using IEX, ensure the salt concentration or pH of the elution buffer is sufficient to release your product. A stepwise or gradient elution can help find the optimal condition.
-
Check for Non-Specific Binding: If using RPC, your product might be interacting too strongly with the stationary phase. Try a mobile phase with a higher organic solvent concentration or a different stationary phase.
-
Assess Product Stability: Ensure your product is stable at the pH of the mobile phase.
-
Method 3: Dialysis
Issue 1: Incomplete removal of OTAB.
-
Possible Cause: The dialysis time is too short, the volume of the dialysis buffer is insufficient, or the membrane's Molecular Weight Cut-Off (MWCO) is not appropriate.
-
Solution:
-
Select the Right MWCO: OTAB has a molecular weight of 252.23 g/mol . A dialysis membrane with a low MWCO (e.g., 100-500 Da) will effectively allow OTAB to pass through while retaining larger product molecules.[28]
-
Increase Dialysis Time and Buffer Volume: Dialysis is a diffusion-driven process.[4] To ensure complete removal, perform dialysis for an extended period (e.g., 24-48 hours) with several changes of a large volume of fresh dialysis buffer. A general rule of thumb is to use a buffer volume that is at least 100 times the sample volume for each change.
-
Issue 2: The sample volume increases significantly during dialysis.
-
Possible Cause: Osmotic pressure differences between the sample and the dialysis buffer.
-
Solution:
-
Buffer Composition: Ensure the buffer inside and outside the dialysis bag have similar osmolarity, especially at the beginning of the dialysis process. If your sample is in a high-salt solution, a gradual decrease in the salt concentration of the external buffer can help mitigate this.
-
Method 4: Adsorption
Issue 1: Adsorption with activated carbon is not effective.
-
Possible Cause: The type of activated carbon is not suitable, or the contact time is insufficient.
-
Solution:
-
Activated Carbon Selection: The effectiveness of activated carbon depends on its surface area, pore size, and surface chemistry.[29][30] For the removal of quaternary ammonium compounds, functionalized activated carbon may show enhanced performance.[5][31]
-
Optimize Conditions: Increase the contact time of the solution with the activated carbon and ensure adequate mixing. The efficiency of adsorption can also be influenced by the pH of the solution.
-
Issue 2: The product is also adsorbed onto the activated carbon.
-
Possible Cause: Your product has an affinity for the activated carbon.
-
Solution:
-
Test Adsorption: Before treating the entire batch, perform a small-scale test to see if your product adsorbs to the activated carbon under the intended conditions.
-
Alternative Adsorbents: Consider other adsorbents that may have a lower affinity for your product but still effectively bind OTAB.
-
Data Presentation
Table 1: Comparison of OTAB Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Variable, can be >99% with optimization | Cost-effective, scalable | Product must be solid, requires solvent screening, potential for product loss |
| Ion-Exchange Chromatography | Electrostatic interaction | >99% | High selectivity and capacity, can be automated | Requires specialized equipment and resins, can be time-consuming to develop |
| Reversed-Phase Chromatography | Hydrophobic interaction | >99% | High resolution, applicable to a wide range of products | Requires HPLC system, can be expensive, solvent consumption |
| Dialysis | Size exclusion | >99% for large molecules | Gentle on the product, simple setup | Slow process, only suitable for removing small molecules from large ones |
| Adsorption (Activated Carbon) | Surface binding | Variable, can be >90%[28] | Low cost, simple to implement | Can be non-specific and adsorb the product, may require optimization |
| Dissolved Air Flotation | Surface activity | ~89.6%[3] | Effective for surfactants | May not be suitable for all product types, requires specific equipment |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Mixed-Solvent System)
-
Solvent Selection: Identify a "soluble solvent" in which your impure product is soluble at elevated temperatures and an "insoluble solvent" in which your product is insoluble but miscible with the soluble solvent.[17]
-
Dissolution: In a flask, dissolve the impure product in the minimum amount of the hot "soluble solvent".
-
Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "insoluble solvent".
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: General Procedure for Ion-Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a suitable cation-exchange resin and equilibrate it with a low ionic strength starting buffer.
-
Sample Preparation: Dissolve or exchange your sample into the starting buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the buffer.
-
Fraction Collection: Collect fractions as the components elute from the column.
-
Analysis: Analyze the fractions (e.g., by HPLC) to identify which ones contain your purified product, free of OTAB.
Protocol 3: General Procedure for Dialysis
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly smaller than your product but large enough to allow OTAB (MW: 252.23 g/mol ) to pass through (e.g., 100-500 Da). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing and securely seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume of the desired buffer (at least 100 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of OTAB.
-
Sample Recovery: Remove the dialysis tubing from the buffer and carefully extract the purified sample.
Protocol 4: General Procedure for Quantification of Residual OTAB by HPLC
-
Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (UV, ELSD, or MS).
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water containing a buffer (e.g., ammonium formate) or an ion-pairing reagent (e.g., trifluoroacetic acid).
-
Standard Preparation: Prepare a series of OTAB standards of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute your final product in the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the peak area of OTAB in your sample to determine its concentration from the calibration curve.
Visualizations
Caption: Decision workflow for selecting and verifying an OTAB removal method.
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Logic for selecting the appropriate chromatography method.
References
- 1. Purification and separation of ultra-small metal nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography - ProQuest [proquest.com]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. Ion pair , reversed pair liquid chromatography | PPTX [slideshare.net]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. purolite.com [purolite.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. sorbchemindia.com [sorbchemindia.com]
- 23. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 24. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 25. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. HPLC of quaternary ammonium compunds - Chromatography Forum [chromforum.org]
- 28. Efficient removal of short- and long-chain perfluoroalkyl carboxylate acids from surface water matrices using a quaternary ammonium functionalized adsorbent derived from waste Karanja shells - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. calgoncarbon.com [calgoncarbon.com]
- 31. DSpace [scholarbank.nus.edu.sg]
Technical Support Center: Optimizing Octyltrimethylammonium Bromide in Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Octyltrimethylammonium bromide (OTAB) in phase transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (OTAB) in phase transfer catalysis?
A1: this compound (OTAB) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst. Its primary role is to facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the main reaction occurs.[1] This is crucial when the reactants are soluble in immiscible solvents. OTAB achieves this through its amphiphilic nature; the positively charged quaternary ammonium head has an affinity for the anion, while the octyl chain provides solubility in the organic phase.[1]
Q2: What makes OTAB an effective phase transfer catalyst for certain reactions?
A2: OTAB's effectiveness stems from its molecular structure. The eight-carbon (octyl) chain provides a good balance of hydrophobicity, allowing it to be soluble in the organic phase without being excessively lipophilic, which could hinder its return to the aqueous interface to pick up more reactant anions.[1] This balanced lipophilicity is key to an efficient catalytic cycle.
Q3: Can OTAB be used in both liquid-liquid and solid-liquid phase transfer catalysis?
A3: Yes, OTAB can be effective in both liquid-liquid (L-L) and solid-liquid (S-L) PTC systems. In L-L PTC, it shuttles reactants between two immiscible liquid phases. In S-L PTC, it helps to bring a solid reactant into the organic phase to react with the substrate. The choice of system depends on the specific reactants and reaction conditions.
Q4: What are the typical catalyst loading concentrations for OTAB?
A4: While the optimal catalyst loading depends on the specific reaction, a general starting point for quaternary ammonium salts like OTAB is typically in the range of 1-5 mol% relative to the limiting reagent. For slower reactions, increasing the concentration may improve the rate and yield, but excessive amounts can complicate product purification.
Q5: How does temperature generally affect reactions catalyzed by OTAB?
A5: Increasing the reaction temperature generally accelerates the reaction rate. However, it's important to be aware that quaternary ammonium salts can degrade at high temperatures. The optimal temperature is a balance between achieving a desirable reaction rate and maintaining the stability of the catalyst. It is advisable to optimize the temperature for each specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using OTAB as a phase transfer catalyst.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | 1. Inefficient transfer of the reactant anion. 2. Catalyst poisoning. 3. Suboptimal reaction conditions (temperature, time). 4. Emulsion formation during workup. | 1. Optimize Catalyst Concentration: Incrementally increase OTAB loading (e.g., from 1 mol% to 5 mol%). 2. Check for Catalyst Poisons: Certain anions, like iodide, can strongly bind to the quaternary ammonium center and inhibit the catalytic cycle. Consider using alternative leaving groups if possible. 3. Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance for your specific reaction. 4. Improve Phase Separation: During workup, adding a small amount of brine can help to break emulsions. |
| Slow Reaction Rate | 1. Insufficient agitation. 2. Low reaction temperature. 3. Low concentration of OTAB. 4. High water content in the organic phase. | 1. Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area between the phases. A mechanical stirrer is often more effective than a magnetic stir bar. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions or catalyst degradation. 3. Increase Catalyst Loading: A higher concentration of OTAB can lead to a faster transfer of the reactant anion. 4. Reduce Water Content: For liquid-liquid PTC, using a more concentrated aqueous solution of the reactant salt can decrease anion hydration and increase its reactivity in the organic phase. |
| Formation of Byproducts | 1. Side reactions favored by the reaction conditions. 2. Catalyst degradation at high temperatures (e.g., Hofmann elimination). | 1. Modify Reaction Conditions: Consider using a milder base or a lower reaction temperature to disfavor side reactions. 2. Monitor Catalyst Stability: If catalyst degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. |
| Difficult Product Isolation | 1. Persistent emulsion formation. 2. OTAB remaining in the organic phase. | 1. Break Emulsions: Addition of brine or changing the pH of the aqueous phase can help break emulsions. Centrifugation can also be effective. 2. Catalyst Removal: Wash the organic phase with water or brine multiple times to remove the water-soluble OTAB. In some cases, a dilute acid wash can also be effective. |
Quantitative Data
The efficiency of a phase transfer catalyst is highly dependent on the specific reaction conditions. The following tables provide a summary of how different parameters can influence the yield of a typical nucleophilic substitution reaction, such as a Williamson ether synthesis, using a quaternary ammonium bromide catalyst.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Toluene | 80 | 24 | < 5 |
| OTAB | Toluene | 80 | 8 | 85 |
| TBAB* | Toluene | 80 | 8 | 92 |
| Aliquat 336** | Toluene | 80 | 8 | 95 |
*Tetrabutylammonium bromide **Tricaprylmethylammonium chloride (Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.)
Table 2: Effect of Reaction Conditions on Yield using OTAB (5 mol%)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 60 | 12 | 75 |
| Toluene | 80 | 8 | 85 |
| Toluene | 100 | 6 | 82 (minor byproducts observed) |
| Dichloromethane | 40 | 12 | 78 |
| Acetonitrile | 80 | 8 | 65 |
Experimental Protocols
Protocol 1: General Procedure for OTAB-Catalyzed Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using OTAB as a phase transfer catalyst.
Materials:
-
Alcohol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) pellets (2.0 eq)
-
This compound (OTAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol, toluene, and OTAB.
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH.
-
With vigorous stirring, add the NaOH solution to the reaction flask.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to 80°C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Mechanism of OTAB in Phase Transfer Catalysis.
Caption: Troubleshooting workflow for low reaction efficiency.
Caption: Experimental workflow for OTAB-catalyzed ether synthesis.
References
Technical Support Center: Optimizing Octyltrimethylammonium Bromide (OTAB) Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Octyltrimethylammonium bromide (OTAB) for cell lysis.
Troubleshooting Guide
Issue 1: Low Yield of Intracellular Components (Proteins, Nucleic Acids)
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer pH | The pH of the lysis buffer significantly impacts the efficiency of cell wall and membrane disruption and the stability of the target molecules. The optimal pH can vary depending on the cell type and the specific biomolecule you are isolating. Start with a pH in the neutral to slightly alkaline range (pH 7.4-8.5) and optimize from there. For nucleic acid extraction, a pH around 8.0 is often a good starting point to ensure stability. For proteins, the optimal pH may be further from the protein's isoelectric point (pI) to enhance solubility. |
| Inefficient OTAB Concentration | Ensure the OTAB concentration is optimized for your specific cell type and density. A concentration that is too low will result in incomplete lysis, while an excessively high concentration can lead to the denaturation of proteins or interference with downstream applications. |
| Presence of Interfering Substances | Components of the cell culture media or the cells themselves can interact with OTAB, reducing its effectiveness. Consider washing the cells with a suitable buffer (e.g., PBS) before lysis to remove these substances. |
| Incorrect Temperature | Lysis efficiency can be temperature-dependent. While many protocols are performed on ice to minimize enzymatic degradation of the sample, some cell types may require a higher temperature for optimal lysis with OTAB. |
Issue 2: Precipitation or Aggregation of Target Protein
| Potential Cause | Recommended Solution |
| pH is Near the Protein's Isoelectric Point (pI) | At a protein's pI, its net charge is neutral, which can lead to reduced solubility and aggregation. Adjust the pH of your lysis buffer to be at least one pH unit above or below your target protein's pI. |
| Denaturation of Protein by OTAB | While OTAB is a mild cationic surfactant, high concentrations in combination with a suboptimal pH can lead to protein denaturation and subsequent precipitation. Try reducing the OTAB concentration or adjusting the pH to a more neutral range. |
| High Concentration of Released Cellular Components | The sudden release of high concentrations of cellular contents can sometimes lead to aggregation. Increasing the volume of the lysis buffer can help to mitigate this effect. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using OTAB in cell lysis?
A1: The optimal pH for OTAB-mediated cell lysis is not a single value but rather a range that depends on the specific application and the type of cells being lysed. However, a general starting point is a pH between 7.4 and 8.5 . For DNA and RNA extraction, a slightly alkaline pH of around 8.0 is often preferred to maintain the stability of the nucleic acids.[1] For protein extraction, a pH that is at least one unit away from the target protein's isoelectric point (pI) is recommended to ensure its solubility.
Q2: How does pH affect the interaction of OTAB with cellular components?
A2: As a quaternary ammonium (B1175870) compound, OTAB possesses a permanent positive charge that is not directly affected by pH.[1] However, the pH of the surrounding buffer is critical because it alters the charge of the cellular components with which OTAB interacts. Cell membranes, proteins, and nucleic acids all have charged groups, and the extent of their ionization is pH-dependent. At a higher pH, for instance, proteins tend to have a greater net negative charge, which can enhance their electrostatic interaction with the positively charged OTAB, potentially leading to more effective solubilization.[1]
Q3: Can I use a low pH for cell lysis with OTAB?
A3: While a low pH can facilitate the lysis of some cells, it can also lead to the aggregation and precipitation of proteins.[2] Acidic conditions can also cause depurination of DNA. Therefore, if your primary goal is to isolate functional proteins or intact nucleic acids, a low pH is generally not recommended.
Q4: Which buffer should I use to maintain the pH for OTAB lysis?
A4: The choice of buffer is crucial for maintaining a stable pH throughout the lysis procedure. A commonly used buffer for cell lysis in the neutral to slightly alkaline range is Tris-HCl . Tris has a buffering range of 7.0-9.0, making it suitable for many applications involving OTAB.[3][4] Phosphate buffers can also be used, but it is important to ensure they are compatible with downstream applications.
Experimental Protocols
Protocol 1: General Protein Extraction from Mammalian Cells using OTAB
-
Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of PBS and transfer to a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 1% (w/v) OTAB. Adjust the pH to 8.0. Immediately before use, add a protease inhibitor cocktail.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. Incubate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant containing the soluble protein to a new tube. Determine the protein concentration using a suitable method, such as a BCA assay.
Protocol 2: pH Optimization for Target Protein Solubility
-
Determine Protein pI: If the isoelectric point (pI) of your target protein is known, proceed to the next step. If not, it can be estimated using online bioinformatics tools.
-
Prepare a Range of Buffers: Prepare a series of lysis buffers (as described in Protocol 1) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Parallel Lysis Experiments: Aliquot your cell pellet into equal portions and perform the cell lysis protocol in parallel with each of the prepared lysis buffers.
-
Analyze Protein Solubility: After clarification of the lysate, analyze the amount of your target protein in the soluble fraction from each pH condition by SDS-PAGE and Western blotting.
-
Determine Optimal pH: The pH that results in the highest amount of soluble target protein is the optimal pH for your specific application.
Visualizations
Caption: Workflow for optimizing lysis buffer pH.
Caption: Troubleshooting low yield in OTAB lysis.
References
Technical Support Center: Overcoming Emulsion Problems with Octyltrimethylammonium Bromide (OTAB)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion problems encountered during organic reactions involving Octyltrimethylammonium bromide (OTAB).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does this compound (OTAB) cause them in my organic reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. In the context of organic synthesis, vigorous stirring or agitation during the reaction or workup can disperse one liquid into the other in the form of microscopic droplets. OTAB, being a quaternary ammonium (B1175870) salt, acts as a phase-transfer catalyst and a surfactant. Its molecular structure has a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This allows it to stabilize the droplets by forming a film at the oil-water interface, preventing them from coalescing and separating into distinct layers. This stabilization is a primary cause of persistent emulsions in reactions where OTAB is used.
Q2: What are the key factors that contribute to the formation of a stable emulsion with OTAB?
Several factors can contribute to the formation of a stable emulsion in the presence of OTAB:
-
High OTAB Concentration: An excess of OTAB enhances its surfactant effect, leading to more stable emulsions.
-
Intense Agitation: High-speed stirring or vigorous shaking creates smaller droplets that are more difficult to coalesce.
-
Solvent Choice: Certain organic solvents with partial miscibility in water can promote emulsion formation.
-
Phase Volume Ratio: An unfavorable ratio of aqueous to organic phase volumes can increase emulsion stability.
-
Reaction Byproducts: The reaction itself may generate byproducts that act as emulsifying agents.
Q3: I've formed an emulsion during my reaction workup. What is the simplest first step to try and break it?
The simplest initial approach is patience. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Gravity alone is sometimes sufficient to break a weak emulsion. Gentle swirling of the funnel or lightly tapping the glass can also help to accelerate the phase separation.
Q4: What is "salting out" and how does it help break an OTAB-stabilized emulsion?
"Salting out" is a widely used and effective technique that involves adding a salt, most commonly a saturated solution of sodium chloride (brine), to the emulsion. The addition of salt increases the ionic strength of the aqueous phase. This has two main effects: it reduces the solubility of the organic phase in the aqueous phase and disrupts the electrostatic interactions of the OTAB surfactant at the interface, thereby destabilizing the emulsion and promoting coalescence of the dispersed droplets.[1]
Q5: Can changes in temperature or pH help in breaking these emulsions?
Yes, both temperature and pH can be manipulated to break OTAB-stabilized emulsions:
-
Temperature: Gently warming the emulsion can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, which can lead to coalescence. However, this method should be used with caution, especially if any components of the reaction mixture are thermally sensitive.
-
pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize an emulsion, particularly if other species in the reaction mixture that contribute to emulsion stability are pH-sensitive. This method is highly system-dependent.[2][3]
Troubleshooting Guides
Guide 1: Systematic Approach to Breaking OTAB-Stabilized Emulsions
This guide provides a step-by-step approach to systematically tackle emulsion problems.
Caption: A step-by-step workflow for resolving emulsions in experimental workups.
Guide 2: Proactive Strategies to Prevent Emulsion Formation
Preventing the formation of a stable emulsion is often more efficient than breaking it.
-
Optimize OTAB Concentration: Use the minimum effective concentration of OTAB (typically 1-5 mol%).
-
Control Agitation: Use moderate stirring speeds (e.g., 300-500 rpm) to ensure adequate mixing without excessive shearing forces.
-
Solvent Selection: Whenever possible, choose organic solvents with low water miscibility (e.g., toluene, hexane).
-
Increase Aqueous Phase Ionic Strength: Pre-saturating the aqueous phase with a salt like NaCl or Na₂SO₄ can help prevent emulsion formation.
-
Order of Addition: Consider adding OTAB after the other reactants have been mixed.
Data Presentation
The following tables provide representative quantitative data on the effectiveness of different emulsion-breaking techniques. Please note that these values are illustrative and the optimal conditions for a specific reaction may vary.
Table 1: Comparison of Emulsion Breaking Techniques for a Model OTAB-Stabilized System
| Technique | Parameter | Value | Phase Separation Time (min) | Organic Phase Recovery (%) |
| Salting Out | Saturated NaCl (aq) | 20% v/v | 15 - 25 | ~95 |
| Centrifugation | Speed | 3000 x g | 10 | ~98 |
| 5000 x g | 5 | >99 | ||
| Filtration | Filter Aid | Celite® Plug | 5 - 10 | ~92 |
| pH Adjustment | 1 M HCl (aq) | to pH 2-3 | 20 - 40 | ~90 |
| 1 M NaOH (aq) | to pH 10-11 | 25 - 45 | ~88 |
Table 2: Effect of Centrifugation Speed and Time on Phase Separation
| Centrifugation Speed (rpm) | Centrifugation Time (min) | Percentage of Phase Separation (%) |
| 3000 | 5 | 85 |
| 3000 | 10 | 92 |
| 3000 | 20 | 95 |
| 5000 | 5 | 98 |
| 5000 | 10 | >99 |
Experimental Protocols
Protocol 1: Breaking an OTAB-Stabilized Emulsion by Salting Out
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Emulsion in a separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod (optional)
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion.
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously , as this may reform the emulsion.
-
Allow the funnel to stand undisturbed and observe for phase separation. This may take from a few minutes to half an hour.
-
Once the layers have clearly separated, carefully drain the lower aqueous layer.
-
Collect the upper organic layer.
Protocol 2: Breaking an OTAB-Stabilized Emulsion by Centrifugation
Objective: To mechanically force the separation of the dispersed phase from the continuous phase.
Materials:
-
Emulsion
-
Centrifuge tubes of appropriate size and material
-
Centrifuge
Procedure:
-
Carefully transfer the emulsion into centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge the tubes at a moderate to high speed. A good starting point is 3000-5000 rpm for 10-20 minutes. The optimal speed and time will depend on the stability of the emulsion.[4]
-
After centrifugation, two distinct layers should be visible.
-
Carefully pipette the upper layer, or decant the supernatant, depending on which phase contains your product. A solid interface may sometimes form, which can aid in a clean separation.
Protocol 3: Breaking an OTAB-Stabilized Emulsion by Filtration
Objective: To break the emulsion by passing it through a filter aid that helps to coalesce the dispersed droplets.
Materials:
-
Emulsion
-
Büchner funnel and filter flask
-
Filter paper
-
Filter aid (e.g., Celite® or anhydrous sodium sulfate)
-
Vacuum source
Procedure:
-
Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the reaction.
-
Prepare a small plug or pad of the filter aid (approximately 1-2 cm thick) over the filter paper.
-
Gently pour the entire emulsion onto the center of the filter pad.
-
Apply a gentle vacuum to draw the liquid through the pad. The filter aid will help to break the emulsion and coalesce the dispersed droplets.
-
Collect the filtrate in the filter flask. The two phases should separate cleanly in the flask.
-
Transfer the filtrate to a separatory funnel to separate the layers.
Mandatory Visualizations
Caption: Logical relationship between emulsion formation and common breaking techniques.
References
- 1. How NaCl addition destabilizes ionic liquid micellar suspension until phase separation [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNA Yield with Octyltrimethylammonium Bromide (OTAB)
Welcome to the technical support center for optimizing DNA extraction protocols using Octyltrimethylammonium bromide (OTAB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance DNA yield and quality. While many protocols are established for the similar cationic detergent Cetyltrimethylammonium bromide (CTAB), the principles and troubleshooting steps are directly applicable to OTAB-based methods.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (OTAB) in DNA extraction?
A1: this compound (OTAB), a cationic detergent, is a key component in lysis buffers for DNA extraction, particularly from challenging samples like plants and fungi. Its primary functions are to:
-
Disrupt Cell Membranes: OTAB solubilizes lipids and proteins in cell membranes, leading to cell lysis and the release of intracellular contents.[1][2]
-
Denature Proteins: It effectively denatures proteins, including DNases that can degrade DNA, thus protecting the integrity of the genetic material.[1]
-
Remove Polysaccharides: In a high-salt environment, OTAB forms complexes with DNA, keeping it in solution while many polysaccharides precipitate, which is crucial for purifying DNA from polysaccharide-rich organisms.[1][2]
Q2: What are the most common causes of low DNA yield with OTAB-based methods?
A2: Consistently low DNA yield can often be attributed to several factors:
-
Incomplete Cell Lysis: Insufficient grinding of the tissue or using an inadequate volume of lysis buffer can result in DNA remaining trapped within intact cells.[1]
-
DNA Degradation: The release of endogenous nucleases upon cell lysis can lead to the degradation of DNA.[3]
-
Inefficient DNA Precipitation: Incorrect volumes of isopropanol (B130326) or ethanol (B145695), inadequate incubation times, or precipitating at the wrong temperature can hinder effective DNA precipitation.[1]
-
Loss of DNA Pellet: The DNA pellet can be accidentally discarded during washing steps, especially if it is small or not firmly attached to the tube.[1]
-
Contamination: High levels of polysaccharides and polyphenols in the sample can interfere with DNA precipitation and purification.[1][2]
Q3: My DNA pellet is brown and gelatinous. What does this indicate and how can I resolve it?
A3: A brown and gelatinous pellet is a common sign of significant contamination with polysaccharides and polyphenols.[1] To mitigate this, consider the following modifications:
-
Increase Salt Concentration: Using a higher concentration of NaCl (e.g., 1.4 M or higher) in the lysis buffer can help to effectively remove polysaccharides.[1]
-
Incorporate PVP: Adding Polyvinylpyrrolidone (PVP) to the lysis buffer helps to remove polyphenols by binding to them.[1]
-
High-Salt Precipitation: After the chloroform (B151607) extraction step, introduce a high-salt precipitation step by adding NaCl to a final concentration of 2.0-2.5 M. Incubate on ice and centrifuge to pellet the polysaccharides before proceeding to DNA precipitation with isopropanol.[4]
Q4: Can I substitute CTAB with OTAB in existing protocols?
A4: Yes, as both are cationic detergents with similar functions in DNA extraction, OTAB can generally be used in place of CTAB. However, minor optimization of the OTAB concentration may be necessary to achieve the best results for your specific sample type. It is always recommended to start with the same concentration as you would for CTAB and adjust as needed based on yield and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your DNA extraction experiments.
Issue 1: Low or No DNA Yield
If you are experiencing low or no DNA yield, the following flowchart can help you diagnose and resolve the issue.
Caption: A troubleshooting flowchart for diagnosing poor DNA yield.
Issue 2: Poor DNA Quality (Low A260/A280 or A260/A230 Ratios)
Low A260/A280 and A260/A230 ratios indicate contamination with proteins and polysaccharides/phenols, respectively. A pure DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio between 2.0 and 2.2.
| Problem | Potential Cause | Solution |
| A260/A280 < 1.8 | Protein contamination | - Ensure complete lysis and consider adding Proteinase K to the lysis buffer.[1][3] - During the chloroform:isoamyl alcohol extraction, be careful not to transfer any of the protein interface with the aqueous phase.[1] A second chloroform extraction may be beneficial.[4] |
| A260/A230 < 2.0 | Polysaccharide or polyphenol contamination | - Increase the NaCl concentration in the lysis buffer to 1.4 M or higher.[1] - Add PVP to the lysis buffer to help remove polyphenols. - Perform an additional wash of the DNA pellet with 70% ethanol. |
| Both ratios are low | Contamination from the interphase | - After centrifugation of the chloroform:isoamyl alcohol mixture, carefully transfer the upper aqueous phase to a new tube, avoiding the interphase. Leaving a small amount of the aqueous phase behind is better than carrying over contaminants.[1] |
Quantitative Data
The yield of DNA can vary significantly depending on the sample type, the extraction method, and protocol modifications. The following table summarizes DNA yields obtained using CTAB-based methods, which are expected to be comparable to OTAB-based methods.
| Method / Modification | Sample Type | DNA Yield | Purity (A260/A280) | Reference |
| Standard CTAB Method | Feed Products | 52-694 ng/mg | Not Specified | [1] |
| Modified CTAB | Green Seaweeds | ~22-50 ng/µL | ~1.8 | [5] |
| Optimized CTAB | Green Seaweeds | ~24-50 ng/µL | ~1.8 | [5] |
| CTAB Method | Petunia hybrida Tissues | 341.7 - 897.2 µg/µl | Not Specified | [6] |
| Edwards Method (SDS-based) | Petunia hybrida Tissues | 300.0 - 1558.3 µg/µl | Not Specified | [6] |
Experimental Protocols
Standard OTAB/CTAB DNA Extraction Protocol
This protocol is a general guideline and may require optimization for specific sample types.[1][4]
Materials:
-
OTAB/CTAB Lysis Buffer (2% OTAB or CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA)
-
2% PVP (Polyvinylpyrrolidone) (optional)
-
0.2% β-mercaptoethanol (add just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Ice-cold isopropanol
-
70% ethanol
-
TE buffer or nuclease-free water
Procedure:
-
Sample Preparation: Freeze approximately 100 mg of fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[4]
-
Lysis: Transfer the frozen powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) OTAB/CTAB lysis buffer with β-mercaptoethanol and PVP (if used). Vortex thoroughly.[1][4]
-
Incubation: Incubate the mixture at 65°C for 60 minutes in a water bath, with gentle inversion every 15-20 minutes.[4]
-
Purification: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.[1]
-
Phase Separation: Centrifuge at 12,000 x g for 10-15 minutes at 4°C.[1] Carefully transfer the upper aqueous phase to a new tube.
-
Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion and incubate at -20°C for at least one hour to precipitate the DNA.[1][4]
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.[4] Repeat the wash step if necessary.
-
Drying: Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet, as it can make it difficult to resuspend.[1]
-
Resuspension: Resuspend the DNA in 50-100 µL of sterile, nuclease-free water or TE buffer. Incubation at 55-65°C can aid dissolution.[1]
Caption: A standard workflow for DNA extraction using the OTAB method.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 3. willowfort.co.uk [willowfort.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Denaturation with Octyltrimethylammonium Bromide (OTAB)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively use Octyltrimethylammonium bromide (OTAB) for protein solubilization while minimizing the risk of denaturation.
Troubleshooting Guide
This guide addresses common issues encountered during protein solubilization with OTAB.
Problem: My protein precipitates after adding OTAB.
Possible Causes & Solutions:
-
Incorrect OTAB Concentration: The concentration of OTAB is critical. It needs to be above its Critical Micelle Concentration (CMC) to form micelles that encapsulate and solubilize the protein. However, excessively high concentrations can lead to denaturation and aggregation.
-
Solution: Start with an OTAB concentration at least two times its CMC. The CMC of OTAB is approximately 130 mM in the absence of other additives.[1] A typical starting range for solubilization is 0.1% to 2.0% (w/v).[2] It is highly recommended to perform a concentration gradient to determine the optimal concentration for your specific protein.[3]
-
-
Suboptimal pH: Protein solubility is generally lowest at its isoelectric point (pI). If the buffer pH is near the pI of your protein, it is more prone to precipitation.
-
Solution: Adjust the buffer pH to be at least one unit away from your protein's pI.[3] Since OTAB is a cationic detergent, be mindful of potential interactions with a highly charged protein. Empirical testing across a pH range is recommended.
-
-
Inappropriate Ionic Strength: Salt concentration can influence both protein solubility and the CMC of OTAB.[3][4]
-
Solution: The effect of ionic strength on protein solubility can be complex; for some proteins, solubility is highest at very low or very high salt concentrations, with a minimum in between.[4] Vary the salt concentration in your buffer (e.g., 100 mM to 500 mM NaCl) to find the optimal condition for your protein.[5]
-
-
Temperature Shock: Rapid changes in temperature or exposure to high temperatures can induce protein denaturation and aggregation.[6]
-
Solution: Perform the solubilization process at a controlled, low temperature, such as 4°C, to minimize the risk of denaturation.[2]
-
Problem: The solubilization yield of my target protein is low.
Possible Causes & Solutions:
-
Insufficient OTAB Concentration: The detergent-to-protein ratio may be too low for effective solubilization.
-
Solution: Ensure your OTAB concentration is well above the CMC. For membrane proteins, a detergent-to-protein mass ratio of at least 4:1 is a common starting point, but this often requires optimization.[7]
-
-
Inadequate Incubation Time or Mixing: The detergent may not have had enough time or contact to effectively disrupt the cell membranes or inclusion bodies.
-
Protein is Resistant to OTAB: Some proteins may not be efficiently solubilized by a single detergent.
-
Solution: Consider screening a panel of detergents, including non-ionic or zwitterionic options, or using a mixture of detergents.[8]
-
Problem: My protein is solubilized, but it appears to be denatured or aggregated.
Possible Causes & Solutions:
-
Harsh Solubilization Conditions: The OTAB concentration, temperature, or pH may be too extreme for your protein's stability.
-
Solution: Systematically optimize these parameters. Try decreasing the OTAB concentration while still maintaining it above the CMC. Perform all steps at 4°C.[2] Ensure the pH is within the stable range for your protein.
-
-
Absence of Stabilizing Additives: The solubilization buffer may lack components that help maintain the protein's native conformation.
-
Solution: Incorporate stabilizing additives into your buffer. Common and effective additives include:
-
Glycerol (5-20% v/v): Acts as an osmolyte to stabilize protein structure.[2]
-
Sugars (e.g., sucrose, trehalose): Can protect proteins from environmental stress.
-
Amino Acids (e.g., L-Arginine, L-Proline): Can reduce protein aggregation.[9]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of incorrect disulfide bonds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of OTAB and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective protein solubilization, the OTAB concentration must be above its CMC to ensure the formation of these micelles, which encapsulate the hydrophobic regions of the protein, rendering it soluble in an aqueous buffer. The CMC of OTAB is approximately 130 mM in water at 25°C, but this value can be influenced by temperature, pH, and ionic strength.[1]
Q2: How do temperature and pH affect the CMC of OTAB?
A2: The CMC of OTAB exhibits a U-shaped dependence on temperature, with a minimum around 25°C.[1] Increasing the pH generally leads to a decrease in the CMC of OTAB.[1] These factors should be considered when designing your solubilization buffer and conditions.
Q3: Can I use OTAB to solubilize inclusion bodies?
A3: Yes, OTAB can be used to aid in the solubilization of proteins from inclusion bodies, often in conjunction with denaturants like urea (B33335) or guanidine (B92328) hydrochloride.[3] It can be particularly useful in a washing step to remove contaminating membrane proteins before fully solubilizing the inclusion bodies with a stronger denaturant.[3]
Q4: What are some effective additives to use with OTAB to prevent denaturation?
A4: Several additives can be used to enhance protein stability during solubilization with OTAB. These include:
-
Polyols and Sugars: Glycerol, sucrose, and trehalose (B1683222) are commonly used to stabilize proteins.
-
Amino Acids: L-Arginine and L-Proline are known to reduce protein aggregation.[9]
-
Reducing Agents: DTT or TCEP are essential for proteins containing cysteine residues to prevent incorrect disulfide bond formation.
-
Non-detergent Sulfobetaines (NDSBs): These can sometimes help to improve solubility without causing denaturation.
Q5: How can I remove OTAB after solubilization?
A5: Removing the detergent after solubilization is crucial for many downstream applications and for allowing the protein to refold into its native conformation. Common methods include:
-
Dialysis: This is a gentle method for removing detergents with a high CMC like OTAB. It involves placing the protein-detergent solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of detergent-free buffer.[5][10]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size. It can be used for buffer exchange and to separate the protein from smaller detergent micelles.[2][7][11]
-
Hydrophobic Adsorption Chromatography: Resins like Bio-Beads can effectively bind and remove detergents from the solution.[5]
-
Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can be used to precipitate the protein, leaving the detergent in the supernatant. However, these methods can also cause irreversible denaturation.[1][4][9][12]
Data Summary
The following tables provide a summary of key quantitative data for the use of OTAB in protein solubilization.
Table 1: Physicochemical Properties of this compound (OTAB)
| Property | Value | Reference(s) |
| Molecular Weight | 252.23 g/mol | |
| CMC (in water at 25°C) | ~130 mM | [1] |
| Detergent Class | Cationic |
Table 2: General Starting Conditions for OTAB-Mediated Protein Solubilization
| Parameter | Recommended Starting Range | Reference(s) |
| OTAB Concentration | >2x CMC (e.g., 0.1% - 2.0% w/v) | [2] |
| Temperature | 4°C | [2] |
| pH | At least 1 unit away from protein pI | [3] |
| Ionic Strength (NaCl) | 100 - 500 mM | [5] |
| Incubation Time | 1 - 4 hours (with gentle agitation) | [2] |
| Detergent:Protein Ratio | ≥ 4:1 (w/w) for membrane proteins | [7] |
Experimental Protocols
Protocol 1: Screening for Optimal OTAB Concentration for Membrane Protein Solubilization
Objective: To determine the minimal OTAB concentration required for maximal solubilization of a target membrane protein while minimizing denaturation.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the target protein using standard protocols. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to a protein concentration of 2-5 mg/mL.
-
Aliquoting: Aliquot the membrane suspension into several microcentrifuge tubes.
-
OTAB Gradient: Add a stock solution of OTAB to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Include a no-detergent control.
-
Solubilization: Incubate the tubes at 4°C for 1-4 hours with gentle end-over-end rotation.
-
Centrifugation: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze both the supernatant and the pellet (resuspended in buffer) by SDS-PAGE and Western blotting to determine the amount of solubilized target protein at each OTAB concentration. The optimal concentration is the lowest one that provides maximal solubilization.
Protocol 2: Removal of OTAB by Dialysis
Objective: To remove OTAB from a solubilized protein sample to allow for protein refolding and downstream applications.
Methodology:
-
Prepare Dialysis Tubing: Select dialysis tubing with a molecular weight cut-off (MWCO) significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the tubing according to the manufacturer's instructions.
-
Sample Loading: Load the protein-OTAB sample into the dialysis tubing and securely seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume (at least 200-500 times the sample volume) of a suitable, detergent-free buffer at 4°C with gentle stirring.[10]
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight. Perform at least three buffer changes to ensure efficient removal of the detergent.[5]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing. The protein is now in a detergent-free buffer and should be handled appropriately to prevent precipitation.
Visualizations
Caption: Workflow for optimizing OTAB solubilization conditions.
Caption: Troubleshooting decision tree for OTAB solubilization.
Caption: Conceptual signaling pathway for a solubilized receptor.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein precipitation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protein denaturation at the air-water interface and how to prevent it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. goldbio.com [goldbio.com]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
Octyltrimethylammonium bromide stability issues in long-term storage solutions
This technical support center provides guidance on the stability issues of octyltrimethylammonium (B97695) bromide (OTAB) in long-term storage solutions. It is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and answer frequently asked questions encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of OTAB solutions.
Issue 1: Precipitation or Crystallization in Aqueous Solution During Refrigerated Storage
Question: I prepared an aqueous stock solution of OTAB and stored it at 4°C. Now I observe white precipitates or crystals. What is the cause and how can I resolve this?
Answer:
-
Possible Cause 1: Low-Temperature Insolubility. OTAB, like other long-chain quaternary ammonium (B1175870) surfactants, can exhibit reduced solubility at lower temperatures, leading to crystallization or precipitation. This is often a reversible physical change.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 30-35°C). Gentle agitation or sonication can aid in redissolving the precipitate.
-
Solubility Check: Ensure that the concentration of your stock solution does not exceed the solubility limit of OTAB at the storage temperature. If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution.
-
Solvent System Modification: For some applications, the addition of a small percentage of a co-solvent like ethanol (B145695) may improve low-temperature solubility. However, compatibility with your experimental system must be verified.
-
-
Preventative Measures:
-
Store aqueous OTAB solutions at room temperature if they are to be used frequently and sterility is not a concern.
-
If refrigerated storage is necessary, prepare smaller aliquots to minimize the need for repeated warming and cooling of the entire stock.
-
Issue 2: Loss of Efficacy or Inconsistent Experimental Results Over Time
Question: My experiments using an older OTAB stock solution are giving inconsistent results or show a decrease in the expected effect. Could the OTAB have degraded?
Answer:
-
Possible Cause: Chemical Degradation. Over time, especially when exposed to certain conditions, OTAB can undergo chemical degradation, leading to a lower concentration of the active compound and the presence of impurities. The primary degradation pathway for quaternary ammonium compounds is Hofmann elimination, particularly under basic conditions. Hydrolysis is also a potential degradation route.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: The most immediate step is to prepare a fresh stock solution of OTAB from the solid material and repeat the experiment. If the results are restored, degradation of the old stock is highly likely.
-
Analytical Confirmation (Optional): If you have access to analytical instrumentation, you can assess the purity of your old stock solution using techniques like High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of the old stock with a freshly prepared standard will reveal any degradation products (appearing as new peaks) and a decrease in the main OTAB peak.
-
-
Preventative Measures:
-
Solvent Choice: For long-term storage, consider using a non-aqueous solvent like acetonitrile (B52724), which has been shown to be more stable for other quaternary ammonium compounds like otilonium (B12848) bromide.[1] Always ensure the solvent is compatible with your downstream application.
-
pH Control: Avoid alkaline conditions (high pH) in your stock solutions, as this can accelerate Hofmann elimination. Buffering the solution to a neutral or slightly acidic pH may enhance stability.
-
Storage Conditions: Store stock solutions protected from light and at a consistent, appropriate temperature. For long-term storage, aliquoting and freezing at -20°C is a common practice, although freeze-thaw cycles should be minimized.[2]
-
Issue 3: Visible Changes in the Solution (e.g., Color Change, Cloudiness)
Question: My OTAB solution has developed a yellow tint or has become cloudy, even at room temperature. What does this indicate?
Answer:
-
Possible Cause 1: Degradation. A color change, such as the appearance of a yellow tint, can be an indicator of chemical degradation and the formation of chromophoric byproducts.
-
Possible Cause 2: Contamination. Cloudiness that does not resolve with gentle warming could be due to microbial contamination, especially in non-sterile aqueous solutions stored for extended periods at room temperature.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed in appearance, as the presence of degradation products or contaminants can adversely affect your experiments.
-
Review Preparation and Storage Procedures:
-
Ensure high-purity water and solvents were used for preparation.
-
For aqueous solutions, consider sterile filtration (e.g., using a 0.22 µm filter) before storage to prevent microbial growth.
-
Store in tightly sealed, appropriate containers to prevent contamination and solvent evaporation. It is recommended to store stock solutions in glass vials with screw caps (B75204) that have a Teflon disc to form a tight seal.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid octyltrimethylammonium bromide?
A1: Solid OTAB should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.
Q2: What is the recommended solvent for preparing OTAB stock solutions for long-term storage?
A2: While aqueous solutions are common for immediate use, for long-term stability, acetonitrile is a better choice as it is less likely to participate in hydrolysis.[1] If an aqueous solution is necessary, use high-purity, sterile water and consider buffering to a neutral or slightly acidic pH. For many biological applications, DMSO is also a common solvent for preparing concentrated stock solutions that are then diluted into aqueous buffers.
Q3: How long can I store an aqueous stock solution of OTAB?
A3: The stability of aqueous OTAB solutions depends on the concentration, pH, and storage temperature. As a general guideline, for non-critical applications, aqueous solutions stored at room temperature should be used within a few weeks. For more sensitive applications, it is recommended to prepare fresh solutions. If stored as aliquots at -20°C, they may be usable for up to a month, but should be allowed to reach room temperature before use to ensure complete dissolution.[2]
Q4: What are the likely degradation products of OTAB?
A4: The most probable degradation pathway for OTAB, especially under basic conditions, is the Hofmann elimination.[2][4][5] This reaction would yield 1-octene (B94956) and trimethylamine. Another potential degradation pathway is hydrolysis, which could lead to the formation of octanol (B41247) and trimethylamine.
Q5: Can I use an OTAB solution if it has precipitated and I have redissolved it by warming?
A5: If the precipitation was due to low temperature and the solution becomes clear and appears normal after warming, it is likely safe to use, as this is a physical change. However, if the solution remains cloudy or shows any other visual changes after warming, it should be discarded.
Q6: How does pH affect the stability of OTAB solutions?
A6: OTAB is expected to be more stable in neutral to slightly acidic conditions. Alkaline (basic) conditions can promote Hofmann elimination, a significant degradation pathway for quaternary ammonium compounds.[2][4][5]
Data Presentation
Currently, there is a lack of published quantitative data on the long-term stability of OTAB under various storage conditions. The following table is a template that can be used to generate and record your own stability data for OTAB solutions under your specific experimental conditions.
Table 1: Stability Data Template for this compound (OTAB) Solutions
| Parameter | Storage Condition | Timepoint | OTAB Concentration (e.g., mg/mL) | % of Initial Concentration | Appearance | pH |
| Solvent: DI Water | 4°C | 0 days | Initial Value | 100% | Clear, Colorless | Initial pH |
| 7 days | ||||||
| 30 days | ||||||
| 90 days | ||||||
| Room Temp (20-25°C) | 0 days | Initial Value | 100% | Clear, Colorless | Initial pH | |
| 7 days | ||||||
| 30 days | ||||||
| 90 days | ||||||
| Solvent: Acetonitrile | -20°C | 0 days | Initial Value | 100% | Clear, Colorless | N/A |
| 30 days | ||||||
| 90 days | ||||||
| 180 days |
Experimental Protocols
Protocol 1: Stability Assessment of OTAB Solutions using HPLC
This protocol outlines a general method to assess the stability of OTAB solutions over time.
1. Objective: To quantify the concentration of OTAB in a solution at various time points and under different storage conditions to determine its stability and identify the formation of degradation products.
2. Materials:
-
This compound (OTAB), analytical standard grade
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid or other suitable buffer components
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Method:
-
Preparation of Stock and Standard Solutions:
-
Accurately weigh and dissolve OTAB in the desired solvent (e.g., water, acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., ranging from 0.01 mg/mL to 1 mg/mL) by diluting with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile. A typical gradient might start with a higher aqueous percentage and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As OTAB lacks a strong chromophore, detection can be challenging. Detection might be possible at low UV wavelengths (e.g., ~210 nm) or may require an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
-
Stability Study Procedure:
-
Prepare several identical samples of the OTAB solution to be tested.
-
Analyze one sample immediately (Time 0) by injecting it into the HPLC system to determine the initial concentration and purity.
-
Store the remaining samples under the desired long-term storage conditions (e.g., 4°C, room temperature, -20°C).
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from storage.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system and analyze under the same conditions as the Time 0 sample.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of OTAB in each sample at each time point.
-
Calculate the percentage of the initial OTAB concentration remaining at each time point.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound (OTAB).
Caption: Logical workflow for troubleshooting common OTAB solution stability issues.
References
Validation & Comparative
Octyltrimethylammonium Bromide vs. CTAB: A Comparative Guide for Plasmid DNA Isolation
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in achieving high-yield, high-purity plasmid DNA isolation. This guide provides an objective comparison of two cationic detergents, Octyltrimethylammonium bromide (OTAB) and Cetyltrimethylammonium bromide (CTAB), for this application. While CTAB is a well-established and widely documented reagent for nucleic acid purification, particularly from challenging samples, the use of OTAB is less common and direct comparative data for plasmid DNA isolation is limited. This guide will leverage established principles of nucleic acid chemistry and available data on alkyltrimethylammonium bromides to provide a comprehensive comparison.
Principle of Cationic Detergent-Based DNA Isolation
Both OTAB and CTAB are quaternary ammonium (B1175870) compounds that act as cationic detergents. Their effectiveness in plasmid DNA isolation stems from their ability to form insoluble complexes with nucleic acids in low-salt conditions. This complexation facilitates the separation of nucleic acids from cellular contaminants such as proteins and polysaccharides. The subsequent addition of a high-salt buffer dissociates the detergent from the DNA, allowing for its precipitation with alcohol.
The primary difference between OTAB and CTAB lies in the length of their hydrophobic alkyl chains: OTAB has an 8-carbon chain, while CTAB possesses a longer 16-carbon chain. This structural variance influences their physicochemical properties and, consequently, their efficiency in precipitating DNA.
Performance Comparison: OTAB vs. CTAB
Key Performance Indicators:
| Parameter | Cetyltrimethylammonium Bromide (CTAB) | This compound (OTAB) (Inferred) | Key Considerations |
| Plasmid DNA Yield | Moderate to high, well-documented for efficient precipitation of nucleic acids.[1][2] | Likely lower than CTAB. | The longer alkyl chain of CTAB enhances its ability to form micelles and more efficiently precipitate DNA-surfactant complexes. |
| Plasmid DNA Purity (A260/A280) | Generally high, with typical ratios between 1.7 and 1.9, indicating effective protein removal.[1][2][3] | Potentially comparable to CTAB, but may be more susceptible to protein contamination. | Purity is highly dependent on the overall protocol, including wash steps. |
| Plasmid DNA Purity (A260/A230) | Effective at removing polysaccharides, leading to good A260/A230 ratios (typically >1.8).[2][3] | May be less effective at removing polysaccharides compared to CTAB. | A low A260/A230 ratio can indicate contamination with residual salts or organic compounds. |
| Removal of Contaminants | Highly effective in removing proteins and polysaccharides, especially in plant and bacterial lysates.[4] | Likely less effective in precipitating contaminants, potentially leading to a purer, but lower-yielding, DNA sample in some contexts. | The choice of detergent may be tailored to the specific contaminants present in the starting material. |
| Working Concentration | Optimal concentrations for plasmid precipitation have been reported, for instance, at 0.004%. | Optimal concentrations for plasmid DNA isolation are not well-documented. | Concentration optimization is crucial for efficient and selective DNA precipitation. |
Experimental Protocols
CTAB-Based Plasmid DNA Miniprep Protocol
This protocol is adapted from standard molecular biology methods and is suitable for the isolation of high-copy number plasmids from E. coli.
Materials:
-
Overnight bacterial culture
-
CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (100%, ice-cold)
-
Ethanol (B145695) (70%, ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Pellet 1.5 mL of an overnight bacterial culture by centrifugation at 12,000 x g for 2 minutes. Discard the supernatant.
-
Resuspension: Resuspend the bacterial pellet in 100 µL of ice-cold GTE buffer (50 mM Glucose, 25 mM Tris-HCl pH 8.0, 10 mM EDTA).
-
Lysis: Add 200 µL of freshly prepared lysis solution (0.2 N NaOH, 1% SDS) and gently mix by inverting the tube 5-6 times until the solution is clear and viscous. Do not vortex. Incubate on ice for 5 minutes.
-
Neutralization: Add 150 µL of ice-cold 3 M potassium acetate (B1210297) (pH 5.5). Mix gently by inverting the tube. A white precipitate of genomic DNA, proteins, and SDS will form. Incubate on ice for 5 minutes.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
CTAB Precipitation: Carefully transfer the supernatant to a fresh microcentrifuge tube. Add an equal volume of CTAB Lysis Buffer. Mix gently and incubate at room temperature for 5 minutes.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1). Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes at room temperature.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.7 volumes of ice-cold isopropanol and mix gently. A white DNA precipitate should become visible. Incubate at -20°C for 30 minutes.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA. Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Drying and Resuspension: Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA pellet in 30-50 µL of nuclease-free water or TE buffer.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for CTAB-based plasmid DNA isolation.
Caption: Logical relationship between detergent properties and performance.
Conclusion
Based on the established principles of nucleic acid precipitation by cationic detergents, CTAB is the superior choice for plasmid DNA isolation when compared to OTAB, particularly when high yield is a primary objective. The longer alkyl chain of CTAB facilitates more efficient precipitation of the DNA-detergent complex. While OTAB may have niche applications where its different properties could be advantageous, the lack of specific protocols and performance data for plasmid DNA isolation makes CTAB the more reliable and recommended reagent for general laboratory use. For applications requiring the highest purity, the CTAB method, followed by additional purification steps such as silica (B1680970) column chromatography, remains a robust and effective strategy. Researchers are encouraged to optimize protocols for their specific plasmid and bacterial strain to achieve the best results.
References
- 1. [Purification of large-scale plasmid DNAs by selective precipitation with cetyltrimethylammonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fractional precipitation of plasmid DNA from lysate by CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Octyltrimethylammonium Bromide (OTAB) and Dodecyltrimethylammonium Bromide (DTAB) for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Cationic Surfactants
The selection of an appropriate surfactant is a critical step in numerous protein analysis workflows, profoundly impacting protein solubilization, stability, and the success of downstream applications. Among the cationic surfactants, the alkyltrimethylammonium bromides are a prominent class. This guide provides a detailed comparative study of two members of this class, Octyltrimethylammonium bromide (OTAB) and Dodecyltrimethylammonium (B156365) bromide (DTAB), to aid researchers in making informed decisions for their specific analytical needs. This comparison is based on their fundamental physicochemical properties and available experimental data on their interactions with proteins.
Key Performance Indicators: A Tale of Two Alkyl Chains
The primary structural difference between OTAB and DTAB lies in the length of their hydrophobic alkyl chains: OTAB possesses an 8-carbon (octyl) chain, while DTAB has a 12-carbon (dodecyl) chain. This variation in hydrophobicity is the principal determinant of their distinct physicochemical properties and, consequently, their efficacy in protein analysis.
The critical micelle concentration (CMC) is a pivotal parameter for a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles. A lower CMC generally indicates a more hydrophobic and efficient surfactant. As illustrated in the table below, OTAB's shorter alkyl chain results in a significantly higher CMC compared to DTAB, signifying that a much greater concentration of OTAB is required to form micelles.
The aggregation number, which is the average number of surfactant molecules in a single micelle, also differs between the two. While data for OTAB is less common, DTAB is known to form micelles with a moderate aggregation number. The surface tension at the CMC is another indicator of a surfactant's effectiveness at interfaces.
| Property | This compound (OTAB) | Dodecyltrimethylammonium Bromide (DTAB) |
| Molecular Formula | C₁₁H₂₆BrN | C₁₅H₃₄BrN |
| Molecular Weight | 252.24 g/mol | 308.34 g/mol |
| Alkyl Chain Length | 8 carbons | 12 carbons |
| Critical Micelle Concentration (CMC) in water | ~130 mM[1] | ~14-16 mM[2][3] |
| Aggregation Number | Not widely reported | ~30-77[4][5] |
| Surface Tension at CMC | Not widely reported | ~39 mN/m[6] |
Performance in Protein Analysis: The Impact of Hydrophobicity
The interaction between surfactants and proteins is a complex interplay of hydrophobic and electrostatic forces. For cationic surfactants like OTAB and DTAB, the positively charged trimethylammonium headgroup can interact with negatively charged residues on the protein surface. However, the primary driving force for denaturation and solubilization is the hydrophobic interaction between the surfactant's alkyl chain and the hydrophobic regions of the protein.
Experimental evidence from studies on homologous series of n-alkyltrimethylammonium bromides (which includes OTAB and DTAB as members) has shown that a minimum alkyl chain length is necessary to induce protein denaturation. In one such study investigating the interaction with hen egg lysozyme, it was observed that OTAB (C8) did not interact with the protein, whereas surfactants with longer alkyl chains (C10, C12, and C14) did, leading to endothermic interactions and enzyme deactivation. This suggests that the hydrophobic driving force provided by OTAB's octyl chain is insufficient to overcome the energetic barrier of protein unfolding in this context.
DTAB , with its longer dodecyl chain, is a more effective protein denaturant and solubilizing agent. It is frequently employed for the solubilization of membrane proteins and inclusion bodies, where its moderate to high solubilization power is advantageous.[3][7] While it is considered a less harsh denaturant than the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), it is still capable of disrupting protein structure to facilitate solubilization.[7]
Experimental Protocols
Due to its more established use in protein analysis, detailed protocols are readily available for DTAB. The following are generalized protocols for protein solubilization that can be optimized for specific proteins and downstream applications.
Protocol 1: Solubilization of Membrane Proteins using DTAB
This protocol provides a general framework for the solubilization of membrane proteins from a prepared membrane fraction.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
DTAB stock solution: 10% (w/v) in deionized water
-
Ultracentrifuge
-
Protein assay reagents (e.g., BCA assay)
Procedure:
-
Membrane Preparation: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Detergent Addition: Add the 10% DTAB stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically for each protein.
-
Solubilization: Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a detergent-compatible protein assay. The solubilization efficiency can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.
Protocol 2: Protein Denaturation for Electrophoresis using DTAB
This protocol describes the use of DTAB for denaturing proteins prior to polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Protein sample
-
2X Sample Buffer: 125 mM Tris-HCl, pH 6.8, 4% (w/v) DTAB, 20% (v/v) glycerol, 0.02% (w/v) bromophenol blue, and 200 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol (added fresh).
Procedure:
-
Sample Preparation: Mix the protein sample with an equal volume of 2X Sample Buffer.
-
Denaturation: Heat the mixture at 70-95°C for 5-10 minutes.
-
Loading: After heating, briefly centrifuge the sample and load the desired volume onto the polyacrylamide gel.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical protein solubilization experiment and a comparative analysis of surfactant efficiency.
Conclusion and Recommendations
The choice between OTAB and DTAB for protein analysis is largely dictated by the required hydrophobicity and denaturing strength of the surfactant.
-
This compound (OTAB): Due to its shorter alkyl chain and consequently higher CMC, OTAB is a significantly weaker surfactant than DTAB. Its lower hydrophobicity makes it less effective at disrupting protein structure and solubilizing highly hydrophobic proteins. For applications requiring minimal protein denaturation or for the study of proteins with a lower threshold for solubilization, OTAB could be considered. However, for most standard protein solubilization and denaturation protocols, it is likely to be suboptimal.
-
Dodecyltrimethylammonium Bromide (DTAB): With its 12-carbon alkyl chain, DTAB offers a good balance of solubilizing power and denaturing potential for a range of applications. It is a suitable choice for the solubilization of membrane proteins and inclusion bodies where a moderate denaturant is required. Its well-characterized properties and established protocols make it a more reliable and versatile option for general protein analysis compared to OTAB.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembly of sodium dodecylsulfate and dodecyltrimethylammonium bromide mixed surfactants with dyes in aqueous mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Surfactant Showdown: A Comparative Guide to Octyltrimethylammonium Bromide and Its Homologs in Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulating effective and stable drug products. This guide provides an objective comparison of Octyltrimethylammonium bromide (OTAB) with its longer-chain counterparts, Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB), focusing on key performance indicators supported by experimental data.
Surfactants, or surface-active agents, are indispensable in pharmaceutical formulations, playing pivotal roles in enhancing the solubility of poorly water-soluble drugs, stabilizing proteins, and forming various drug delivery systems.[1][2][3][4] Cationic surfactants, such as the alkyltrimethylammonium bromide series, are of particular interest due to their strong interaction with negatively charged molecules and cell membranes.[5][6][7] This guide will delve into a comparative analysis of OTAB, DTAB, and CTAB to aid in the selection of the most suitable surfactant for specific research and development needs.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a surfactant is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[8] A lower CMC generally indicates a more efficient surfactant, as it requires a lower concentration to begin forming these crucial drug-solubilizing and protein-stabilizing structures.[6]
The alkyl chain length is a primary determinant of a surfactant's CMC. As the length of the hydrophobic alkyl chain increases within a homologous series, the CMC decreases. This is because the longer hydrophobic tail has a greater tendency to be expelled from the aqueous environment, thus favoring micelle formation at lower concentrations.[9] The following table summarizes the CMC values for OTAB, DTAB, and CTAB, illustrating this trend.
| Surfactant | Chemical Formula | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in water (mM) |
| This compound (OTAB) | C₁₁H₂₆BrN | 8 | 252.24 | ~130-150 |
| Dodecyltrimethylammonium bromide (DTAB) | C₁₅H₃₄BrN | 12 | 308.34 | ~15-16[8] |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 16 | 364.45 | ~0.9-1.0 |
Performance in Key Pharmaceutical Applications
The choice of surfactant significantly impacts the performance of a drug formulation. Here, we compare OTAB, DTAB, and CTAB in two critical areas: drug solubilization and protein stability.
Drug Solubilization
The primary mechanism by which surfactants enhance the solubility of hydrophobic drugs is through micellar solubilization. The hydrophobic core of the micelle provides a favorable environment for the encapsulation of poorly water-soluble drug molecules, thereby increasing their overall concentration in the aqueous phase.[5][10]
The solubilization capacity of a surfactant is influenced by the size and hydrophobicity of its micellar core. Generally, surfactants with longer alkyl chains, and consequently larger micelles, exhibit a greater capacity to solubilize hydrophobic compounds.[3] Therefore, CTAB, with the longest alkyl chain, is expected to have the highest solubilization power, followed by DTAB and then OTAB. For instance, studies have shown that the solubilization capacity for a water-insoluble dye increases with the alkyl chain length of alkyltrimethylammonium halides.[3]
Protein Stability
Surfactants are commonly used to prevent protein aggregation and denaturation, which are significant challenges in the development of biopharmaceuticals.[11][12] They can stabilize proteins by preventing adsorption at interfaces and by interacting with the protein to maintain its native conformation.[11]
However, the interaction between surfactants and proteins is complex. While they can be stabilizers, they can also induce protein unfolding, particularly at concentrations above the CMC.[13] The effect is highly dependent on the specific protein and the surfactant's properties. For instance, alkyltrimethylammonium bromides have been shown to induce a molten globule-like state in cytochrome c, with the effect being dependent on the surfactant's chain length.[13] Generally, surfactants with longer hydrophobic chains may have a stronger interaction with the hydrophobic regions of proteins, which can be either stabilizing or destabilizing depending on the context.
Experimental Protocols
To validate the performance of these surfactants in your own laboratory, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly added surfactant molecules form less mobile micelles.[1][14]
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Deionized water
-
This compound (OTAB), Dodecyltrimethylammonium bromide (DTAB), or Cetyltrimethylammonium bromide (CTAB)
Procedure:
-
Prepare a stock solution of the surfactant in deionized water (e.g., 200 mM for OTAB, 50 mM for DTAB, 10 mM for CTAB).
-
Place a known volume of deionized water (e.g., 50 mL) in a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Allow the temperature to equilibrate (e.g., 25°C).
-
Record the initial conductivity of the water.
-
Make successive small additions of the concentrated surfactant stock solution to the beaker.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Plot the measured conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[2][15]
Drug Solubilization Capacity Assay
Principle: The solubility of a hydrophobic drug will increase linearly with the concentration of a surfactant above its CMC. This is due to the partitioning of the drug into the micellar core.[4][10]
Materials:
-
UV-Vis spectrophotometer
-
Shaking incubator or water bath
-
Centrifuge and/or filters (e.g., 0.22 µm syringe filters)
-
Hydrophobic model drug (e.g., Sudan III, a water-insoluble dye)
-
Surfactant solutions of varying concentrations (both below and above the CMC)
Procedure:
-
Prepare a series of surfactant solutions at different concentrations in an aqueous buffer.
-
Add an excess amount of the hydrophobic drug to each surfactant solution.
-
Seal the containers and shake them in an incubator at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge or filter the samples to remove the undissolved drug.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Measure the absorbance of the solubilized drug in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Create a calibration curve for the drug in the same solvent to determine its concentration from the absorbance values.
-
Plot the concentration of the solubilized drug against the surfactant concentration.
Assessment of Protein Stability using Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins.[16][17] By measuring the CD spectrum of a protein in the presence of different surfactants, one can assess their impact on protein conformation and stability.[13][18]
Materials:
-
Circular dichroism (CD) spectropolarimeter
-
Quartz cuvettes (e.g., 1 mm path length for far-UV, 10 mm for near-UV)
-
Protein solution of known concentration
-
Surfactant solutions
Procedure:
-
Prepare a stock solution of the protein in a suitable buffer.
-
Prepare solutions of the protein containing different concentrations of the surfactant to be tested.
-
Record the CD spectrum of the protein solution without any surfactant as a control.
-
Record the CD spectra of the protein-surfactant solutions in both the far-UV region (e.g., 190-260 nm) to monitor secondary structure and the near-UV region (e.g., 250-350 nm) to probe tertiary structure.[18][19]
-
A buffer blank containing the respective surfactant concentration should be subtracted from each spectrum.
-
Compare the CD spectra of the protein in the presence of the surfactants to the control spectrum. Significant changes in the spectra indicate alterations in the protein's secondary or tertiary structure.
-
For thermal stability analysis, the CD signal at a specific wavelength can be monitored as the temperature is increased, allowing for the determination of the protein's melting temperature (Tm) under different surfactant conditions.[17]
Conclusion
The choice between this compound, Dodecyltrimethylammonium bromide, and Cetyltrimethylammonium bromide depends on the specific requirements of the pharmaceutical application.
-
OTAB , with its higher CMC, may be suitable for applications where a lower surfactant efficiency is acceptable or where micelle formation is desired at higher concentrations.
-
DTAB offers a balance between surfactant efficiency and aqueous solubility.
-
CTAB , having the lowest CMC and longest alkyl chain, is the most efficient at forming micelles and likely possesses the highest solubilization capacity for hydrophobic drugs. However, its stronger hydrophobicity might also lead to more pronounced interactions with proteins, which could be either beneficial or detrimental.
By understanding the fundamental differences in their physicochemical properties and utilizing the provided experimental protocols, researchers can make an informed decision to select the optimal alkyltrimethylammonium bromide surfactant to advance their drug development projects.
References
- 1. justagriculture.in [justagriculture.in]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. imaelab.jpn.org [imaelab.jpn.org]
- 4. Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ums.iust.ac.in [ums.iust.ac.in]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of n-alkyl trimethylammonium bromides on folding and stability of alkaline and acid-denatured cytochrome c: a spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 17. file.yizimg.com [file.yizimg.com]
- 18. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biphasic Maze: A Comparative Guide to Phase Transfer Catalysts for Nucleophilic Substitution
For researchers, scientists, and drug development professionals, optimizing nucleophilic substitution reactions is a cornerstone of synthetic chemistry. When reactants are partitioned between immiscible aqueous and organic phases, phase transfer catalysts (PTCs) become essential tools to facilitate reactions, enhance yields, and improve reaction kinetics. Octyltrimethylammonium (B97695) bromide is a commonly employed PTC, but a diverse landscape of alternatives offers unique advantages in specific applications. This guide provides an objective, data-driven comparison of the performance of various PTCs, including quaternary ammonium (B1175870) salts, crown ethers, and ionic liquids, as alternatives to octyltrimethylammonium bromide.
This guide presents a comparative analysis of different phase transfer catalysts for nucleophilic substitution reactions, supported by experimental data. We delve into their performance, provide detailed experimental protocols for a representative reaction, and visualize the catalytic cycles.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is dictated by several factors, including the lipophilicity of the cation, the nature of the anion, and the specifics of the reaction, such as the solvent system and temperature. To illustrate the impact of different catalysts on reaction outcomes, the following tables summarize quantitative data from various studies on nucleophilic substitution reactions.
Quaternary Ammonium Salts
Quaternary ammonium salts are versatile and widely used PTCs. Their performance is influenced by the nature of the alkyl groups attached to the nitrogen atom.
Table 1: Comparison of Quaternary Ammonium Salts in the Synthesis of Phenylbutyl Ether
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium (B224687) bromide (TBAB) | 10 | Toluene/Water | 70 | 4 | 82 |
| Butyldimethylanilinium bromide (BDAB) | 10 | Toluene/Water | 70 | 4 | 75 |
| BPBPB* | 10 | Toluene/Water | 70 | 4 | 92 |
*BPBPB: 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide[1]
Table 2: Comparison of Quaternary Ammonium Salts in the Synthesis of Cyhalofop-butyl
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e. %) |
| None | DMF | 80 | 72 | - |
| Tetrabutylammonium bisulfate | DMF | 80 | 94 | 98 |
| Tetrabutylammonium bromide (TBAB) | DMF | 80 | 92 | 92 |
| Triethylbenzylammonium chloride (TEBA) | DMF | 80 | 92 | 95 |
*Data from the condensation reaction in the synthesis of Cyhalofop-butyl.[2]
Crown Ethers vs. Quaternary Ammonium Salts
Crown ethers function by encapsulating the metal cation of the nucleophilic salt, thereby increasing the reactivity of the "naked" anion.
Table 3: Comparison of Tetrabutylammonium Bromide (TBAB) and 18-Crown-6 (B118740) in the Benzylation of 4-tert-butyl phenol
| Catalyst | Conversion (%) after 1h | Conversion (%) after 4h |
| None | < 5 | < 5 |
| 18-Crown-6 | 15 | 40 |
| Tetrabutylammonium bromide (TBAB) | 98 | > 99 |
*Reaction Conditions: 4-tert-butyl phenol, benzyl (B1604629) bromide, aqueous NaOH, toluene, 90°C.[3]
Ionic Liquids
Ionic liquids (ILs) can act as both the solvent and the phase transfer catalyst, offering a unique reaction environment. Imidazolium-based ILs are a common class used for this purpose. While direct quantitative comparisons with this compound are scarce, their effectiveness has been demonstrated in various nucleophilic substitution reactions. For instance, the synthesis of 1-octyl-3-methylimidazolium bromide itself is a nucleophilic substitution reaction.[4][5][6][7]
Experimental Protocols: The Williamson Ether Synthesis
To provide a practical comparison, this section outlines detailed experimental protocols for the Williamson ether synthesis, a classic nucleophilic substitution reaction, using different classes of phase transfer catalysts. The target molecule for these representative protocols is butyl octyl ether, synthesized from 1-butanol (B46404) and 1-bromooctane (B94149).
Protocol 1: Using a Quaternary Ammonium Salt (Tetrabutylammonium Bromide - TBAB)
Materials:
-
1-Butanol
-
1-Bromooctane
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butanol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.[8]
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.[8]
-
Heat the mixture to 70-80°C and stir vigorously for 6-8 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Using a Crown Ether (18-Crown-6)
Materials:
-
1-Butanol
-
1-Bromooctane
-
Potassium hydroxide (solid)
-
18-Crown-6
-
Benzene (or Toluene)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 1-butanol (1.0 eq) and 18-crown-6 (0.1 eq) in benzene.
-
Add solid potassium hydroxide (2.0 eq) to the mixture.
-
Add 1-bromooctane (1.0 eq) to the flask.
-
Heat the mixture to reflux (around 80°C for benzene) and stir vigorously for 6-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any remaining solid.
-
Wash the filtrate with water and brine in a separatory funnel.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting butyl octyl ether by distillation or column chromatography.
Protocol 3: Using an Ionic Liquid ([BMIM][Br])
Materials:
-
1-Butanol
-
1-Bromooctane
-
Sodium hydroxide (solid)
-
1-Butyl-3-methylimidazolium bromide ([BMIM][Br])
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1-butanol (1.0 eq), 1-bromooctane (1.0 eq), and [BMIM][Br] (1.0 eq, acting as both solvent and catalyst).
-
Add powdered sodium hydroxide (2.0 eq) to the mixture.
-
Heat the mixture to 100°C and stir for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether. The ionic liquid and inorganic salts will remain in a separate phase.
-
Wash the combined ether extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via distillation or column chromatography.
Visualizing the Catalytic Cycles
The underlying mechanism for these catalysts involves the transfer of the nucleophile from the aqueous to the organic phase. However, the mode of action differs, as illustrated in the following diagrams.
Caption: Catalytic cycle of a quaternary ammonium salt.
Caption: Catalytic cycle of a crown ether.
Caption: Reaction workflow in an ionic liquid.
Conclusion
The selection of an appropriate phase transfer catalyst is a critical decision in the design of efficient and robust nucleophilic substitution reactions. While this compound is a competent catalyst, alternatives such as other quaternary ammonium salts, crown ethers, and ionic liquids offer a broader toolkit for the modern chemist. Symmetrical quaternary ammonium salts with longer alkyl chains, like tetrabutylammonium bromide, often exhibit superior performance due to their increased lipophilicity. Crown ethers are particularly effective in solid-liquid phase transfer catalysis. Ionic liquids present an intriguing, environmentally conscious alternative, often serving the dual role of solvent and catalyst. The optimal choice will invariably depend on the specific substrates, reaction conditions, and desired outcomes, with the data and protocols provided herein serving as a foundational guide for catalyst selection and reaction optimization.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cra.wallonie.be [cra.wallonie.be]
- 6. Comparative study of the intermolecular dynamics of imidazolium-based ionic liquids with linear and branched alkyl chains: OHD-RIKES measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparing the efficiency of different quaternary ammonium surfactants for nanoparticle synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in diverse fields, including drug delivery, diagnostics, and catalysis. Quaternary ammonium (B1175870) surfactants are a class of cationic surfactants that play a crucial role as capping and structure-directing agents in the fabrication of various nanoparticles. Their amphiphilic nature, consisting of a positively charged hydrophilic head group and a hydrophobic alkyl tail, allows them to form micelles in solution, which can act as templates or stabilizers for growing nanocrystals. The choice of surfactant significantly impacts the final characteristics of the nanoparticles. This guide provides a comparative analysis of the efficiency of three commonly used quaternary ammonium surfactants—Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Tetradecyltrimethylammonium Bromide (TTAB)—in nanoparticle synthesis, supported by experimental data from various studies.
The Role of Alkyl Chain Length in Nanoparticle Synthesis
The primary difference between CTAB, TTAB, and DTAB lies in the length of their hydrophobic alkyl chains: hexadecyl (C16) for CTAB, tetradecyl (C14) for TTAB, and dodecyl (C12) for DTAB. This variation in chain length directly influences their physicochemical properties, such as critical micelle concentration (CMC), and consequently their effectiveness in controlling nanoparticle synthesis. Generally, a longer alkyl chain leads to a lower CMC and a greater tendency to form micelles, which can influence the size, shape, and stability of the resulting nanoparticles.
Quantitative Comparison of Surfactant Performance
The following tables summarize quantitative data on the performance of different quaternary ammonium surfactants in the synthesis of gold, silver, and silica (B1680970) nanoparticles. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Quaternary Ammonium Surfactants in Gold Nanoparticle Synthesis
| Surfactant | Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Yield/Efficiency | Reference |
| CTAB | Spherical | 13.4 ± 3.8 | Not Reported | High | [1] |
| Dendritic | Not Specified | Not Reported | High | [2] | |
| DTAB | Spherical | 12.0 ± 3.8 | Not Reported | High | [1] |
| Dendritic | Not Specified | Not Reported | High | [2] | |
| TTAB | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Quaternary Ammonium Surfactants in Silver Nanoparticle Synthesis
| Surfactant | Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| CTAB | Spherical | 76.2 ± 1.12 | 0.314 ± 0.02 | +22.6 ± 0.35 | [3] |
| DTAB | Not Reported | Not Reported | Not Reported | Not Reported | |
| TTAB | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comparative data for DTAB and TTAB in silver nanoparticle synthesis under similar conditions was not found in the reviewed literature.
Table 3: Comparison of Quaternary Ammonium Surfactants in Silica Nanoparticle Synthesis
| Surfactant | Nanoparticle Type | Particle Size (nm) | Morphology | Reference |
| CTAB | Mesoporous | ~780 ± 50 | Spherical with slight aggregation | [4] |
| DTAB | Mesoporous | Not Specified (varies with conditions) | Spherical | [4] |
| TTAB | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are representative experimental protocols for the synthesis of gold and silver nanoparticles using quaternary ammonium surfactants. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Synthesis of Gold Nanoparticles
This protocol is based on the seed-mediated growth method, which allows for good control over the final particle size and shape.[5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ascorbic acid
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.2 M solution of CTAB in deionized water.
-
To 5 mL of the CTAB solution, add 5 mL of 0.0005 M HAuCl₄.
-
While stirring vigorously, add 0.6 mL of ice-cold 0.01 M NaBH₄.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. Stir for 2 minutes and then keep the solution undisturbed at 25°C.
-
-
Growth Solution Preparation:
-
To a separate flask, add 5 mL of 0.2 M CTAB solution and 5 mL of 0.001 M HAuCl₄.
-
Gently mix the solution.
-
Add 70 µL of 0.0788 M ascorbic acid. The solution will turn colorless.
-
-
Nanoparticle Growth:
-
Add 12 µL of the seed solution to the growth solution.
-
The color of the solution will gradually change. The final color depends on the size and shape of the nanoparticles formed.
-
Allow the reaction to proceed for at least 10 minutes.
-
Protocol 2: Synthesis of Silver Nanoparticles
This protocol describes a chemical reduction method for synthesizing silver nanoparticles.[3]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Glucose
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.01 M solution of AgNO₃ in deionized water.
-
Prepare a 0.01 M solution of CTAB in deionized water.
-
Prepare a 5.0 mM solution of glucose in deionized water.
-
Prepare a 0.01 M solution of NaOH in deionized water.
-
-
Nanoparticle Synthesis:
-
In one reaction vessel, add 50 mL of the 0.01 M CTAB solution.
-
While stirring vigorously, add 50 mL of the 0.01 M AgNO₃ solution dropwise.
-
In a separate vessel, add 25 mL of the 5.0 mM glucose solution and 50 mL of the 0.01 M NaOH solution.
-
Add the AgNO₃-CTAB complex to the glucose-NaOH solution under vigorous stirring.
-
Heat the reaction mixture to 50°C and maintain for 5 hours.
-
Visualization of the Synthesis Mechanism
The following diagrams illustrate the proposed mechanism of nanoparticle formation in the presence of quaternary ammonium surfactants and the general experimental workflow.
Caption: Mechanism of quaternary ammonium surfactant-assisted nanoparticle synthesis.
Caption: General experimental workflow for nanoparticle synthesis.
Concluding Remarks
The selection of a quaternary ammonium surfactant has a profound impact on the outcome of nanoparticle synthesis. While CTAB is the most extensively studied surfactant for this purpose, the available data suggests that surfactants with different alkyl chain lengths, such as DTAB, can also be effective in controlling nanoparticle size. The optimal choice of surfactant will depend on the specific nanoparticle material, the desired particle characteristics, and the intended application. Further systematic studies directly comparing the efficiency of a homologous series of quaternary ammonium surfactants under identical experimental conditions are needed to provide a more definitive guide for researchers. This guide serves as a starting point, summarizing the current state of knowledge and providing practical protocols for the synthesis and characterization of nanoparticles using these versatile surfactants.
References
- 1. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Dendritic Gold Nanostructures Assisted by Quaternary Ammonium Cationic Surfactants - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Octyltrimethylammonium Bromide (OTAB) and Sodium Dodecyl Sulfate (SDS) for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical step in experimental design. This guide provides a detailed comparison of two commonly used surfactants: the cationic Octyltrimethylammonium bromide (OTAB) and the anionic Sodium Dodecyl Sulfate (B86663) (SDS). By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate an informed choice between these two amphiphilic molecules.
Data Presentation: A Side-by-Side Look at Physicochemical Properties
The performance of a surfactant is dictated by its fundamental physicochemical properties. Below is a compilation of quantitative data for OTAB and SDS, summarizing their critical micelle concentration (CMC), aggregation number, and thermodynamic parameters of micellization. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.
| Property | This compound (OTAB) | Sodium Dodecyl Sulfate (SDS) |
| Critical Micelle Concentration (CMC) | ~130 mM in water[1] | 8.23 mM in water[2] |
| Varies with pH (decreases at higher pH)[1] | Decreases from 10°C to 25°C, then increases up to 40°C[2] | |
| Aggregation Number (N) | Not explicitly found in search results | 54 at CMC[3] |
| Thermodynamics of Micellization | ||
| Standard Gibbs Free Energy (ΔG°mic) | -21.2 kJ mol⁻¹ (at 298K)[2] | -20.4 kJ mol⁻¹ (at 284K)[2] |
| Standard Enthalpy (ΔH°mic) | -0.6 kJ mol⁻¹ (at 284K)[2] | Varies with temperature, can be endothermic or exothermic[4] |
| Standard Entropy (ΔS°mic) | 70 J K⁻¹ mol⁻¹ (at 284K)[2] | Positive at low temperatures, indicating an entropy-driven process[1] |
Experimental Protocols: Methodologies for Surfactant Characterization
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline the methodologies for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.
1. Conductivity Method:
This method is suitable for ionic surfactants like OTAB and SDS. The specific conductivity of a series of surfactant solutions of varying concentrations is measured. A plot of conductivity versus surfactant concentration will show a distinct break at the CMC. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions. The intersection of the two linear portions of the plot gives the CMC.[4]
2. Surface Tension Method:
The surface tension of a liquid is measured for a range of surfactant concentrations. As the surfactant concentration increases, the molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. A plot of surface tension versus the logarithm of surfactant concentration will show a sharp inflection point, which corresponds to the CMC.[5]
Isothermal Titration Calorimetry (ITC) for Surfactant-Protein Interactions
ITC is a powerful technique to study the thermodynamics of binding interactions between molecules. In the context of surfactants and proteins, it can provide information on the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the interaction.
Protocol Outline:
-
A solution of the protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of the surfactant (OTAB or SDS) is loaded into the injection syringe.
-
Small aliquots of the surfactant solution are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of surfactant to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[6][7]
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Performance Comparison in Key Research Applications
Protein Denaturation
SDS is a well-known and powerful protein denaturant, widely used in techniques like SDS-PAGE.[3][8] Its anionic nature allows it to bind strongly to proteins, disrupting their native structure through a combination of hydrophobic and electrostatic interactions.[9] The binding of SDS unfolds proteins into a rod-like shape with a uniform negative charge, allowing for separation based on molecular weight.[3]
Direct comparative studies on protein denaturation by OTAB are less common in the literature. As a cationic surfactant, its interaction with proteins will be governed by different electrostatic forces compared to SDS. The efficiency of denaturation will depend on the protein's isoelectric point and overall charge distribution. For proteins with a net negative charge, the cationic headgroup of OTAB would be expected to interact favorably, potentially leading to denaturation. However, the shorter alkyl chain of OTAB compared to other cationic surfactants like Cetyltrimethylammonium bromide (CTAB) might result in weaker hydrophobic interactions and consequently, a lower denaturing capacity.
Drug Delivery Systems
Both anionic and cationic surfactants are utilized in the formulation of drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.
SDS has been shown to improve the stability and transdermal delivery of certain drugs by increasing the zeta potential of nanovesicles.[10] However, higher concentrations of SDS can lead to reduced drug entrapment efficiency and potential cytotoxicity.[10]
The use of cationic surfactants like OTAB in drug delivery is also prevalent, particularly for gene and drug delivery to cells with negatively charged membranes. The positive charge of the surfactant can facilitate interaction with and transport across the cell membrane. However, the potential for cytotoxicity is a significant consideration, and often, cationic surfactants with longer alkyl chains, such as CTAB, are more extensively studied in this context.[11] The choice between OTAB and SDS in a drug delivery formulation will depend on the specific drug, the target cells or tissues, and the desired release profile, with careful consideration of the potential for toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein unfolding by SDS: the microscopic mechanisms and the properties of the SDS-protein assembly - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 10. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Head-to-head comparison of Octyltrimethylammonium bromide and other surfactants in micellar electrokinetic chromatography
For researchers, scientists, and drug development professionals, the selection of the appropriate surfactant is a critical determinant of success in Micellar Electrokinetic Chromatography (MEKC). This guide provides a head-to-head comparison of Octyltrimethylammonium bromide (OTAB) with other commonly employed surfactants, offering insights into their performance characteristics. While direct, comprehensive experimental comparisons are limited in published literature, this guide synthesizes available data on their physicochemical properties to infer their respective strengths and weaknesses in MEKC applications.
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that uniquely combines the principles of electrophoresis and chromatography. This hybrid nature allows for the separation of a wide array of analytes, including neutral molecules, which is a limitation of traditional capillary electrophoresis. The crux of MEKC lies in the use of surfactants at concentrations above their critical micelle concentration (CMC), leading to the formation of micelles that act as a pseudo-stationary phase. The differential partitioning of analytes between the aqueous mobile phase and the micellar phase, driven by hydrophobic and electrostatic interactions, governs the separation.
The choice of surfactant is paramount as it dictates the selectivity and efficiency of the separation. Surfactants are broadly categorized into anionic, cationic, zwitterionic, and non-ionic types, each offering distinct advantages for specific analytical challenges. This guide focuses on the cationic surfactant this compound (OTAB) and compares its theoretical and observed performance characteristics with other widely used surfactants like the anionic Sodium Dodecyl Sulfate (SDS) and the cationic Cetyltrimethylammonium Bromide (CTAB).
Surfactant Properties and Their Impact on MEKC Performance
The performance of a surfactant in MEKC is intrinsically linked to its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), aggregation number, and the nature of its head group and hydrophobic tail.
| Surfactant | Type | Chemical Formula | Molar Mass ( g/mol ) | CMC (mM) | Aggregation Number |
| This compound (OTAB) | Cationic | C₁₁H₂₆BrN | 236.24 | ~68-75 | ~36 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C₁₂H₂₅NaO₄S | 288.38 | ~8.2 | ~62 |
| Cetyltrimethylammonium bromide (CTAB) | Cationic | C₁₉H₄₂BrN | 364.45 | ~0.92 | ~61-94 |
Note: CMC and aggregation number can vary depending on the buffer composition, ionic strength, and temperature.
Head-to-Head Comparison: OTAB vs. Other Surfactants
Direct head-to-head comparative studies providing quantitative data on the separation efficiency, resolution, and analysis time of OTAB against other surfactants in MEKC are not extensively available in the peer-reviewed literature. However, based on their fundamental properties, we can infer their potential performance differences.
This compound (OTAB)
OTAB is a cationic surfactant with a shorter alkyl chain (C8) compared to the more commonly used CTAB (C16). This structural difference has significant implications for its performance in MEKC.
-
Selectivity: As a cationic surfactant, OTAB is particularly useful for the separation of acidic compounds, which can interact electrostatically with the positively charged micelle surface.[1] The shorter C8 chain results in a less hydrophobic micellar core compared to CTAB. This can lead to different partitioning behavior and potentially unique selectivity for moderately hydrophobic analytes.
-
Analysis Time: Due to its higher CMC, a greater concentration of OTAB is required to form micelles. The smaller micelle size and lower aggregation number may result in faster analysis times compared to surfactants that form larger micelles, as the analytes may have weaker interactions with the pseudo-stationary phase.
-
Resolution: The lower hydrophobicity of the OTAB micelle might offer better selectivity for separating analytes with subtle differences in hydrophobicity that might be unresolved with more hydrophobic surfactants like CTAB. However, for highly hydrophobic analytes, the solubilizing power of OTAB micelles might be insufficient, leading to poor resolution.
Sodium Dodecyl Sulfate (SDS)
SDS is the most widely used anionic surfactant in MEKC, known for its robustness and versatility.
-
Selectivity: Being anionic, SDS is the surfactant of choice for separating basic and neutral compounds. Basic analytes can interact with the negatively charged micelle surface, while neutral compounds partition into the hydrophobic core.
-
Performance: SDS typically provides high separation efficiencies and good peak shapes for a wide range of analytes. Its well-characterized properties make it a reliable starting point for method development.
-
Comparison with OTAB: The primary difference lies in their charge. For acidic analytes that would be repelled by SDS micelles, OTAB offers a clear advantage by providing an attractive electrostatic interaction. Conversely, for basic analytes, SDS would be the preferred choice.
Cetyltrimethylammonium bromide (CTAB)
CTAB is a cationic surfactant with a long C16 alkyl chain, making its micelles significantly more hydrophobic than those of OTAB.
-
Selectivity: Similar to OTAB, CTAB is effective for the separation of acidic compounds.[1] Its highly hydrophobic core provides strong retention for nonpolar analytes.
-
Performance: The low CMC of CTAB means that micelles form at very low concentrations. The large, hydrophobic micelles can lead to long analysis times, especially for analytes that partition strongly into the micellar phase. This strong interaction can be advantageous for resolving complex mixtures of hydrophobic compounds.
-
Comparison with OTAB: The key difference is the hydrophobicity. CTAB's longer alkyl chain leads to stronger hydrophobic interactions. For highly hydrophobic analytes, CTAB may provide better resolution than OTAB. However, for moderately hydrophobic or more polar analytes, the weaker interactions with OTAB micelles could result in better selectivity and faster separations.
Experimental Protocols
While specific comparative studies are lacking, a general experimental protocol for MEKC is provided below. This protocol would need to be optimized for the specific analytes and surfactants being used.
General MEKC Method
1. Buffer Preparation:
-
Prepare a background electrolyte (BGE) solution. A common choice is a borate (B1201080) or phosphate (B84403) buffer at a desired pH (e.g., 20 mM sodium tetraborate, pH 9.2).
-
Dissolve the chosen surfactant (e.g., OTAB, SDS, or CTAB) in the BGE at a concentration above its CMC. The optimal concentration needs to be determined experimentally.
-
Organic modifiers, such as methanol (B129727) or acetonitrile (B52724) (5-20% v/v), can be added to the BGE to modify the separation selectivity and analysis time.
-
Filter the final BGE through a 0.45 µm filter.
2. Capillary Conditioning:
-
For a new capillary, rinse sequentially with 1 M NaOH, deionized water, and the BGE.
-
Between runs, a short rinse with 0.1 M NaOH, water, and BGE is typically sufficient.
3. Sample Preparation:
-
Dissolve the sample in the BGE or a solvent compatible with the BGE. Ensure the sample concentration is within the linear range of the detector.
4. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length).
-
Voltage: Apply a voltage in the range of 15-30 kV. The polarity will depend on the charge of the surfactant and the desired direction of migration. For cationic surfactants like OTAB and CTAB, a negative voltage is typically applied at the inlet.
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C) to ensure reproducible migration times.
-
Injection: Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection.
-
Detection: Monitor the separation using a UV-Vis detector at a wavelength appropriate for the analytes.
Visualizing MEKC Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of Micellar Electrokinetic Chromatography (MEKC).
Caption: General experimental workflow for MEKC.
Caption: Logical relationship for selecting a surfactant in MEKC.
Conclusion
The selection of an appropriate surfactant is a critical step in MEKC method development. While SDS remains a versatile workhorse for a broad range of applications, cationic surfactants like OTAB and CTAB provide essential selectivity for the analysis of acidic compounds. The choice between OTAB and CTAB will largely depend on the hydrophobicity of the analytes. OTAB, with its shorter alkyl chain, is likely to be advantageous for the separation of moderately hydrophobic analytes, potentially offering faster analysis times. In contrast, CTAB's greater hydrophobicity may be necessary to achieve adequate resolution for highly nonpolar compounds. Further head-to-head experimental studies are warranted to provide quantitative data and solidify these theoretical comparisons. Researchers are encouraged to screen a variety of surfactants during method development to achieve optimal separation performance for their specific analytical needs.
References
A Comparative Analysis of Octyltrimethylammonium Bromide and Novel Surfactants in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Surfactant Performance in Pharmaceutical Formulations
The selection of an appropriate surfactant is a critical determinant of the efficacy and safety of drug delivery systems. Octyltrimethylammonium bromide (OTAB), a quaternary ammonium (B1175870) compound, has been traditionally utilized for its ability to form micelles and enhance drug solubility. However, the emergence of novel surfactants, including biodegradable and biocompatible options, necessitates a thorough evaluation of their performance against established compounds. This guide provides a comprehensive comparison of OTAB with promising alternatives such as rhamnolipids, sophorolipids, and gemini (B1671429) surfactants, supported by experimental data to inform formulation decisions in drug development.
Performance Comparison of Surfactants
The following tables summarize key performance indicators for OTAB and selected novel surfactants. It is important to note that direct comparisons can be influenced by varying experimental conditions, such as the drug model, formulation method, and cell lines used.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Micelle/Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| This compound (OTAB) | ~130 | 100 - 300 | Varies with drug | Varies with drug |
| Rhamnolipids | 0.01 - 0.2[1][2] | 5 - 250[2][3] | Up to 30[3][4] | 44.6 - 99.6[5][6] |
| Sophorolipids | ~0.13[7] | ~61 - 130[8][9] | ~14[8] | 82 - 98[8][9] |
| Gemini Surfactants | 0.01 - 1[10][11][12] | 2.8 - 400[13][14] | Varies with drug and formulation | >60[2][14] |
Table 1: Physicochemical and Drug Loading Characteristics. This table highlights the generally lower CMC values of novel surfactants compared to OTAB, indicating their higher efficiency in forming micelles. Rhamnolipids and sophorolipids, in particular, show promising drug loading and encapsulation efficiencies.
| Surfactant | Cell Line | IC50 (µg/mL) |
| This compound (OTAB)-like (CTAB) | Human epidermal keratinocyte (HaCaT) | ~10 |
| Lung fibroblast (CRL-1490) | ~10 | |
| Rhamnolipids | Breast cancer (MCF-7) | 6.25 - 31.0[7] |
| Leukemia (K-562) | <10[1][15] | |
| Normal breast cells (MCF-10a) | Higher than cancer cells | |
| Sophorolipids | Breast cancer (MCF-7) | ~14 - 27[16] |
| Human glioma (LN-229) | Significant cytotoxicity | |
| Normal fibroblasts | Lower toxicity than cancer cells[11] | |
| Gemini Surfactants | Breast cancer (MCF-7) | 49.7[5] |
| Bone cancer (MG-63) | High toxicity at higher concentrations | |
| Kidney cells (HEK-293) | High toxicity at higher concentrations |
Table 2: In Vitro Cytotoxicity (IC50 Values). This table presents the half-maximal inhibitory concentration (IC50) of the surfactants on various cell lines. Notably, some novel surfactants exhibit selective cytotoxicity towards cancer cells while showing lower toxicity to normal cell lines, a highly desirable characteristic for anticancer drug delivery.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by various methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.
Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the point where the slope of the plot changes, reflecting the reduced mobility of the surfactant ions upon micelle formation.
Measurement of Drug Encapsulation Efficiency and Loading Capacity
Encapsulation efficiency (EE) and drug loading capacity (DLC) are crucial parameters for evaluating the performance of a drug delivery system.
-
Preparation of Drug-Loaded Micelles/Nanoparticles: Prepare the formulation by a suitable method (e.g., thin-film hydration, solvent evaporation).
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded carriers using techniques such as centrifugation, dialysis, or gel filtration.
-
Quantification of Drug:
-
Encapsulated Drug: Disrupt the micelles/nanoparticles using a suitable solvent and quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Free Drug: Quantify the amount of unencapsulated drug in the supernatant or dialysate.
-
-
Calculation:
-
EE (%) = (Mass of encapsulated drug / Total initial mass of drug) x 100
-
DLC (%) = (Mass of encapsulated drug / Total mass of the formulation) x 100
-
In Vitro Drug Release Study
In vitro drug release studies are performed to predict the in vivo performance of a drug delivery system.
-
Place a known amount of the drug-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the surfactant for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
The interaction of surfactants with cells can trigger various signaling pathways, influencing cellular fate. Cationic surfactants, including OTAB, are known to disrupt cell membrane integrity, leading to apoptosis. Biosurfactants, on the other hand, may exhibit more specific interactions, potentially modulating inflammatory responses or inducing apoptosis through reactive oxygen species (ROS)-mediated pathways.
Conclusion
The evaluation of surfactant performance is a multifaceted process requiring the consideration of various physicochemical and biological parameters. While OTAB remains a relevant surfactant in certain applications, the data presented in this guide suggests that novel surfactants, particularly biosurfactants like rhamnolipids and sophorolipids, and advanced synthetic surfactants like gemini surfactants, offer significant advantages. Their lower critical micelle concentrations, high drug loading capacities, and favorable cytotoxicity profiles, including selective toxicity towards cancer cells, make them highly attractive candidates for the development of next-generation drug delivery systems. The choice of surfactant will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. This guide serves as a valuable resource for researchers and drug development professionals in making informed decisions for the rational design of effective and safe drug formulations.
References
- 1. Rhamnolipid Micellization and Adsorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties of Rhamnolipid Biosurfactant from Pseudomonas aeruginosa PA1 to Applications in Microemulsions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnolipids form drug-loaded nanoparticles for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Emulsification Properties of Marine-Derived Rhamnolipids for Encapsulation: A Comparison with Commercial Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on micelle behaviors of sophorolipid biosurfactant by steady-state fluorescence probe method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modelling of the Critical Micelle Concentration of Cationic Gemini Surfactants Using Molecular Connectivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rhamnolipid nanoparticles for in vivo drug delivery and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fabrication of Encapsulated Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. researchgate.net [researchgate.net]
A comparative analysis of the cytotoxic effects of Octyltrimethylammonium bromide and CTAB
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of surfactants utilized in biomedical research and pharmaceutical development, quaternary ammonium (B1175870) compounds (QACs) hold a prominent position. Among these, Octyltrimethylammonium bromide (OTAB) and Cetyltrimethylammonium bromide (CTAB) are frequently employed for their diverse properties, ranging from antimicrobial activity to their use in nanoparticle synthesis. However, their inherent cytotoxicity is a critical factor that necessitates careful consideration. This guide provides a comparative analysis of the cytotoxic effects of OTAB and CTAB, supported by experimental data, to aid researchers in making informed decisions for their applications.
Executive Summary
The cytotoxic profiles of this compound (OTAB) and Cetyltrimethylammonium bromide (CTAB) are primarily dictated by the length of their hydrophobic alkyl chains. CTAB, with its longer C16 alkyl chain, generally exhibits significantly higher cytotoxicity across various cell lines compared to the shorter C8 chain of OTAB. The primary mechanisms of cytotoxicity for these cationic surfactants involve disruption of the cell membrane integrity and induction of apoptosis through various signaling pathways. While extensive quantitative data is available for CTAB, specific IC50 values for OTAB are less prevalent in the literature, leading to a comparison largely based on the established structure-activity relationships of alkyltrimethylammonium bromides.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| CTAB | HaCaT (Human Keratinocytes) | MTT | 2 | 69 | [1] |
| HaCaT (Human Keratinocytes) | MTT | 24 | 26 | [1] | |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | ~5 | [2] | |
| HOS (Human Osteosarcoma) | CCK-8 | 48 | 4.95 | [3] | |
| MG63 (Human Osteosarcoma) | CCK-8 | 48 | 3.50 | [3] | |
| U2OS (Human Osteosarcoma) | CCK-8 | 48 | 4.21 | [3] | |
| OTAB | Not Available | Not Available | Not Available | Not Available |
Mechanisms of Cytotoxicity
The cytotoxic effects of both OTAB and CTAB are initiated by the interaction of their positively charged headgroups with the negatively charged components of the cell membrane, leading to a cascade of cellular events.
CTAB:
-
Membrane Disruption: The primary mechanism of CTAB-induced cytotoxicity is the disruption of the cell membrane's integrity. Its long hydrophobic tail inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and eventual cell lysis.
-
Mitochondrial Dysfunction: CTAB has been shown to accumulate in mitochondria, leading to the dissipation of the mitochondrial membrane potential, inhibition of the respiratory chain, and a decrease in cellular ATP production. This mitochondrial dysfunction is a key trigger for apoptosis.
-
Induction of Apoptosis: CTAB induces programmed cell death (apoptosis) through the activation of specific signaling pathways. Key pathways identified include:
-
AMPK-p53 Pathway: In hepatocarcinoma cells, CTAB activates AMP-activated protein kinase (AMPK), which in turn activates the tumor suppressor p53, leading to mitochondrial apoptosis.
-
PI3K/AKT Pathway: In osteosarcoma cells, CTAB has been shown to suppress the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, thereby promoting apoptosis.
-
OTAB:
While specific mechanistic studies on OTAB are limited, it is presumed to follow a similar mechanism of action to other cationic surfactants, albeit with lower potency due to its shorter alkyl chain. The primary mode of cytotoxicity is likely through membrane disruption, with a reduced capacity to intercalate into the lipid bilayer compared to CTAB. The induction of apoptosis via mitochondrial dysfunction is also a probable mechanism, though likely requiring higher concentrations than CTAB to elicit a similar effect.
Signaling Pathways in CTAB-Induced Cytotoxicity
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of CTAB.
Caption: CTAB-induced AMPK-p53 signaling pathway leading to apoptosis.
Caption: CTAB-mediated inhibition of the PI3K/AKT survival pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of cytotoxicity data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Experimental Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of OTAB or CTAB. A vehicle control (medium with the solvent used to dissolve the compounds) is also included. Plates are incubated for the desired exposure time (e.g., 2, 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase, a cytosolic enzyme released from damaged cells, in the culture supernatant as an indicator of cytotoxicity.
Experimental Workflow:
Caption: A generalized workflow for the LDH release cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Cells are seeded and treated with OTAB or CTAB as described for the MTT assay. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.
-
Supernatant Collection: After the incubation period, the plate is centrifuged to pellet the cells, and a portion of the cell-free supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light, allowing the released LDH to catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Conclusion
The comparative analysis of this compound and Cetyltrimethylammonium bromide reveals a clear structure-activity relationship concerning their cytotoxic effects. The longer C16 alkyl chain of CTAB confers a significantly higher potential for membrane disruption and induction of apoptosis compared to the C8 chain of OTAB. While quantitative cytotoxic data for OTAB remains scarce, the established principles of QAC toxicity strongly suggest its lower cytotoxic profile. Researchers and drug development professionals should carefully consider these differences when selecting a surfactant for their specific application. For applications requiring potent antimicrobial or cell-lysing properties, CTAB may be more suitable, provided its higher cytotoxicity is manageable. Conversely, for applications where maintaining cell viability is crucial, the less cytotoxic OTAB would be the preferred choice. Further studies providing direct comparative IC50 values for OTAB on various cell lines are warranted to enable a more precise quantitative comparison.
References
Benchmarking the catalytic activity of Octyltrimethylammonium bromide in different reaction systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Octyltrimethylammonium Bromide's Performance in Diverse Reaction Systems
This compound (OTAB), a quaternary ammonium (B1175870) salt, serves as a versatile catalyst in a variety of chemical transformations. Its efficacy stems from its dual functionality as both a phase-transfer catalyst (PTC) and a micellar catalyst. This guide provides a comprehensive comparison of OTAB's catalytic activity against other common alternatives, supported by available experimental data. Detailed methodologies for key reactions are presented to facilitate reproducible research.
Comparative Catalytic Performance
The catalytic efficiency of OTAB is benchmarked against other widely used quaternary ammonium salts, such as cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium (B224687) bromide (TBAB), across different reaction platforms.
Table 1: Comparison of Catalyst Performance in the Removal of Ibuprofen (B1674241) from Aqueous Solution
| Catalyst | Optimal Dosage (g) | Maximum Removal Rate (%) | Time to Max. Removal (min) |
| OTAB | 1.0 | 89.6 | 30 |
| CTAB | 0.6 | 96.09 | 15 |
| TBAB | 1.2 | 62.36 | 45 |
This data is derived from a study on the removal of ibuprofen using a dissolved air-flotation process.
Key Reaction Systems and Experimental Protocols
OTAB's catalytic activity is demonstrated in several key organic reactions. The following sections provide detailed experimental protocols for these transformations.
Ester Hydrolysis (Micellar Catalysis)
OTAB, above its critical micelle concentration (CMC), forms micelles that can significantly accelerate the hydrolysis of esters by concentrating the reactants within the micellar core.
Reaction: Hydrolysis of p-nitrophenyl acetate (B1210297)
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffer solutions (e.g., phosphate (B84403) buffer, pH 7.5) containing varying concentrations of OTAB, ensuring some concentrations are above the CMC.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a small aliquot of the p-nitrophenyl acetate stock solution to the OTAB-containing buffer solution at a constant temperature (e.g., 25°C).
-
Monitor the progress of the reaction by measuring the increase in absorbance of the p-nitrophenolate ion at 400 nm using a UV-Vis spectrophotometer.
-
Calculate the pseudo-first-order rate constant (k_obs) from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Plot k_obs as a function of OTAB concentration to observe the effect of micellization on the reaction rate. A sharp increase in the rate constant is typically observed above the CMC.
-
Williamson Ether Synthesis (Phase-Transfer Catalysis)
As a phase-transfer catalyst, OTAB facilitates the reaction between a water-soluble nucleophile (alkoxide) and an organic-soluble electrophile (alkyl halide).
Reaction: Synthesis of Butyl Octyl Ether
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-butanol (B46404) (1.0 eq.), 1-bromooctane (B94149) (1.0 eq.), and OTAB (0.1 eq.).
-
Add a 50% aqueous solution of sodium hydroxide (B78521) (2.0 eq.).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously and heat to 70-80°C for 6-8 hours. The vigorous stirring is crucial to maximize the interfacial area for the phase-transfer process.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure butyl octyl ether.
-
Oxidation of Alcohols (Phase-Transfer Catalysis)
OTAB can be employed in the oxidation of alcohols, shuttling an oxidizing agent from an aqueous phase to an organic phase containing the alcohol.
Reaction: Selective Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
Experimental Protocol:
-
Catalyst and Reagent Preparation:
-
Prepare an aqueous solution of the oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide in the presence of a suitable metal co-catalyst).
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq.) and OTAB (0.05 - 0.1 eq.) in an immiscible organic solvent (e.g., toluene (B28343) or dichloromethane).
-
-
Reaction Execution:
-
Add the aqueous oxidizing agent solution to the organic phase.
-
Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for the required reaction time.
-
Monitor the disappearance of the starting material and the formation of the product by TLC or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining oxidizing agent, followed by water and brine washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting benzaldehyde by distillation or column chromatography.
-
Visualizing Catalytic Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental principles of OTAB's catalytic action.
Phase-Transfer Catalysis Workflow
Caption: General workflow of phase-transfer catalysis mediated by OTAB.
Micellar Catalysis Mechanism
Caption: Schematic of micellar catalysis by an OTAB micelle.
Safety Operating Guide
Proper Disposal of Octyltrimethylammonium Bromide: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of octyltrimethylammonium (B97695) bromide (OTAB). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Under no circumstances should OTAB or its solutions be discharged into the sanitary sewer system or general waste without appropriate treatment.[1][2] The primary and mandated route for disposal is through a licensed hazardous waste disposal company.[1]
Immediate Safety and Handling
Octyltrimethylammonium bromide is an irritant to the skin, eyes, and respiratory system.[3][4] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling OTAB, the following PPE must be worn:
-
Gloys: Impervious chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.
-
Eye Protection: Tightly sealed safety goggles or a face shield must be worn.[2]
-
Lab Coat: A flame-resistant lab coat should be worn to protect clothing.
-
Respiratory Protection: In cases of potential dust inhalation, a NIOSH/MSHA-approved respirator is necessary.[5]
Engineering Controls: Work with OTAB should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An eyewash station and a safety shower must be readily accessible.
Step-by-Step Primary Disposal Procedure
The required method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect pure OTAB, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect aqueous solutions of OTAB in a separate, leak-proof, and compatible hazardous waste container.[1][2]
Step 2: Container Labeling and Storage
-
Label the hazardous waste container clearly with "Hazardous Waste," "this compound," and the associated hazards (Irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
In-Laboratory Neutralization Protocol for Small-Volume Aqueous Waste
For small quantities of dilute aqueous OTAB waste, an in-laboratory neutralization procedure can be considered as a pre-treatment step before collection. This procedure is based on the principle that cationic surfactants can be deactivated by forming a complex with anionic surfactants. Note: Any in-lab treatment of hazardous waste may be subject to regulation. Always consult with your EHS office before attempting any neutralization or deactivation procedures.[1]
Materials:
-
Dilute aqueous this compound waste (e.g., <1% solution)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 2% w/v in water)
-
pH indicator strips
-
Appropriate PPE
-
Stir plate and stir bar
-
Beaker large enough to hold the waste volume with room for additions
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Stoichiometric Calculation:
-
Molecular weight of OTAB (C₁₁H₂₆BrN) is approximately 252.24 g/mol .
-
Molecular weight of SDS (C₁₂H₂₅NaO₄S) is approximately 288.38 g/mol .
-
The reaction is approximately a 1:1 molar ratio. Calculate the mass of SDS needed to neutralize the mass of OTAB in your waste solution. It is recommended to use a slight excess of SDS (e.g., 1.1 molar equivalents) to ensure complete reaction.
-
-
Neutralization:
-
Place the beaker with the OTAB waste solution on a stir plate and begin gentle stirring.
-
Slowly add the calculated volume of the SDS solution to the stirring OTAB waste.
-
A precipitate or cloudiness will likely form, indicating the formation of the OTAB-SDS complex.
-
-
Reaction Completion and pH Check:
-
Allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.
-
Check the pH of the solution using a pH indicator strip. The pH should be near neutral (6-8). Adjust if necessary with dilute acid or base.
-
-
Disposal of Treated Waste:
-
The resulting mixture, containing the precipitated complex, should be collected as hazardous waste.
-
Transfer the treated waste to a clearly labeled hazardous waste container for disposal by a licensed contractor.
-
Spill Management
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[1][2] Place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1][2]
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Quantitative Data Summary
| Parameter | Value | Reference/Source |
| Chemical Formula | C₁₁H₂₆BrN | PubChem |
| Molecular Weight | 252.24 g/mol | PubChem |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | PubChem[3] |
| LD₅₀ (Oral, Mouse) | 300 mg/kg (LDLo) | TCI Chemicals SDS |
| Aquatic Toxicity (Daphnia magna, EC₅₀, 48h) | 0.03 mg/L | Dutscher Safety Data Sheet[6] |
| Aquatic Toxicity (Fish, LC₅₀, 96h) | 0.3 mg/L | Dutscher Safety Data Sheet[6] |
Experimental Workflow and Disposal Pathway Diagrams
Caption: Disposal workflow for this compound.
Caption: In-laboratory neutralization protocol for this compound.
References
- 1. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H26BrN | CID 74964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. WO2018031067A1 - Interaction between antimicrobial quaternary compounds and anionic surfactants - Google Patents [patents.google.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
Essential Safety and Logistics for Handling Octyltrimethylammonium Bromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Octyltrimethylammonium bromide. This guide provides immediate, essential safety protocols and logistical plans for its use and disposal, fostering a secure research environment.
Chemical Identification and Hazards:
| Identifier | Value |
| Chemical Name | n-Octyltrimethylammonium Bromide |
| CAS Number | 2083-68-3 |
| Molecular Formula | C₁₁H₂₆BrN |
| Physical Form | Solid powder[1] |
| Hazard Statements | Causes skin irritation.[2][3] Causes serious eye irritation.[2][3] May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.[5]
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields.[6] A face shield may be required in situations with a higher risk of splashing.[3] | To prevent eye contact which can cause serious irritation.[2][6] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., PVC or neoprene).[7] Long-sleeved clothing and a chemical-resistant apron.[6] Protective boots may be necessary depending on the scale of handling.[3] | To avoid skin contact which can cause irritation.[2][6] |
| Respiratory Protection | An effective dust mask or a NIOSH/MSHA approved respirator should be used, particularly when generating dust or in poorly ventilated areas.[5][6] | To prevent inhalation, which may cause respiratory tract irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area.[6]
-
Utilize process enclosures, local exhaust ventilation, or a chemical fume hood to minimize airborne exposure.[5][6]
-
Ensure an eyewash station and safety shower are readily accessible.[2][5]
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe in the dust.[6]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.[6]
-
Store in a dry, cool, and well-ventilated place, protected from moisture as the substance is hygroscopic.[2][6]
-
Keep away from heat and sources of ignition.[6]
3. Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] If eye irritation persists, seek medical attention.[2][6] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[2][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[6] Seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[2] Never give anything by mouth to an unconscious person.[6] Obtain immediate medical attention.[2][6] |
| Spill | For minor spills, use appropriate tools to put the spilled solid in a suitable waste disposal container.[6] For major spills, alert the fire brigade and move upwind.[8] Prevent the spill from entering drains or waterways.[6][8] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.
-
Waste Collection:
-
Disposal Route:
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
